molecular formula C7H3FINO B071870 3-Fluoro-4-hydroxy-5-iodobenzonitrile CAS No. 173900-33-9

3-Fluoro-4-hydroxy-5-iodobenzonitrile

Cat. No.: B071870
CAS No.: 173900-33-9
M. Wt: 263.01 g/mol
InChI Key: WOOFZTUQMBZIMR-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) is a high-value, multifunctional chemical building block specifically designed for advanced research and development. This compound features a benzene ring core substituted with a nitrile group, a hydroxyl group, an iodine atom, and a fluorine atom, creating a versatile scaffold for constructing complex molecules. With a molecular formula of C 7 H 3 FINO and a molecular weight of 263.01 g/mol, this compound is a critical intermediate in synthetic organic chemistry. Its structure is engineered to participate in various cross-coupling reactions, where the iodine acts as an excellent leaving group for metal-catalyzed transformations such as Suzuki, Sonogashira, and Heck reactions. Simultaneously, the hydroxyl group can serve as a hydrogen bond donor, influencing molecular recognition, or can be further functionalized through alkylation or acylation to modify the compound's physicochemical properties. The presence of the strongly electron-withdrawing nitrile group and the fluorine atom, known for its ability to modulate electronic properties, lipophilicity, and metabolic stability, makes this building block particularly valuable in medicinal chemistry. It is extensively used in the synthesis of potential pharmaceutical candidates and sophisticated organic materials. This product is offered with a typical purity of 95% to 99% and is supplied in various quantities to meet your research needs. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-hydroxy-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFZTUQMBZIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597621
Record name 3-Fluoro-4-hydroxy-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173900-33-9
Record name 3-Fluoro-4-hydroxy-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical architecture, synthetic pathways, and reactivity profile of 3-Fluoro-4-hydroxy-5-iodobenzonitrile . This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of thyroid hormone receptor beta (TR-β) agonists and other halogenated bioactive agents.

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) is a trisubstituted benzene derivative characterized by a dense, orthogonal functionalization pattern. Its structure mimics the iodinated phenolic ring of triiodothyronine (T3), making it a critical intermediate for thyromimetics —specifically liver-selective TR-β agonists used in treating metabolic steatohepatitis (MASH/NASH).

Beyond its biological relevance, the molecule presents a unique case study in chemoselectivity. It possesses three distinct reactive handles—a phenolic hydroxyl, an aryl iodide, and a nitrile—allowing for divergent synthetic pathways including SNAr, Suzuki-Miyaura cross-coupling, and Pinner synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a "push-pull" electronic system. The phenolic hydroxyl group (electron donor) is flanked by two electron-withdrawing halogens (F, I) and a para-cyano group. This specific arrangement significantly increases the acidity of the phenol compared to unsubstituted phenol.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 173900-33-9Also listed as DL-102 in some catalogs
Molecular Formula C₇H₃FINO
Molecular Weight 263.01 g/mol
Appearance Off-white to pale yellow solidLight sensitive (due to C-I bond)
Predicted pKa ~5.8 – 6.5Significantly more acidic than phenol (pKa 10) due to -I/-M effects of CN, F, and I.
LogP (Predicted) 2.3 – 2.6Lipophilic, suitable for CNS or intracellular targeting
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 2 (Nitrile N, Phenolic O)Fluorine acts as a weak acceptor
Electronic Structure Analysis
  • Acidity: The para-cyano group exerts a strong mesomeric withdrawing effect (-M), stabilizing the phenoxide anion. The ortho-fluorine and ortho-iodine atoms provide additional inductive stabilization (-I), making this compound a relatively strong organic acid.

  • Nucleophilicity: The oxygen atom is less nucleophilic than in standard phenols, requiring stronger bases or higher temperatures for O-alkylation.

Synthetic Architecture

The synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile typically proceeds via the regioselective iodination of 3-fluoro-4-hydroxybenzonitrile . This route leverages the strong ortho-directing power of the hydroxyl group to install the iodine atom at the C5 position, the only open site activated by the phenol.

Mechanistic Pathway (Electrophilic Aromatic Substitution)
  • Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).[1]

  • Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) for cleaner regiocontrol and easier workup.
    
  • Catalyst: Trifluoroacetic acid (TFA) or mild Lewis acids can accelerate the generation of the iodonium species (

    
    ).
    
Visualization: Synthetic Flowchart

The following diagram illustrates the synthesis starting from 4-bromo-2-fluorophenol (a common commercial starting material) to the final target.[2]

SynthesisPath Start 4-Bromo-2-fluorophenol Step1 Rosenmund-von Braun (Cyanation) Start->Step1 CuCN, NMP 150°C Inter 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) Step1->Inter Step2 Regioselective Iodination (NIS, MeCN) Inter->Step2 Electrophilic Subst. (Ortho to OH) Final 3-Fluoro-4-hydroxy-5-iodobenzonitrile (Target) Step2->Final

Caption: Figure 1. Linear synthetic route emphasizing the regioselective iodination step controlled by the phenolic directing group.

Reactivity Profile & Functionalization[9][10]

This molecule is a "linchpin" intermediate because its three functional groups react under orthogonal conditions. This allows medicinal chemists to elaborate the scaffold in specific directions without protecting groups.

  • Phenolic OH (Nucleophilic):

    • Reaction: O-Alkylation (Williamson Ether Synthesis) or Mitsunobu reaction.

    • Utility: Attaching the "tail" of the drug molecule (e.g., the pyridazinone moiety in Resmetirom analogs).

  • Aryl Iodide (Electrophilic):

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

    • Utility: The C-I bond is highly reactive toward Pd(0). It is often used to introduce biaryl systems or sterically bulky groups to tune receptor fit.

  • Nitrile (Electrophilic/Reducible):

    • Reaction: Hydrolysis to carboxylic acid/amide or cyclization to tetrazoles (using Sodium Azide).

    • Utility: Often serves as the polar "head" group that interacts with arginine residues in the nuclear receptor binding pocket.

Visualization: Orthogonal Reactivity Map

Reactivity Core 3-Fluoro-4-hydroxy- 5-iodobenzonitrile Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (at C-I bond) Ether O-Alkylation (Ether formation) Core->Ether R-X, K2CO3 (at -OH group) Pinner Pinner Reaction (Imidates/Amides) Core->Pinner HCl, ROH (at -CN group) Tetrazole [3+2] Cycloaddition (Tetrazole formation) Core->Tetrazole NaN3, ZnBr2 (at -CN group)

Caption: Figure 2. Divergent reactivity profile demonstrating the ability to selectively functionalize the Iodine, Hydroxyl, or Nitrile positions.

Application Context: TR-β Agonists

The 3-fluoro-4-hydroxy-5-iodo motif is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in the natural thyroid hormone T3.

  • Mechanism: The phenolic OH forms a critical hydrogen bond with a histidine residue in the TR-β ligand-binding domain (LBD).

  • Selectivity: Replacing one Iodine with Fluorine (and the other with a bulky group via coupling) helps reduce cardiac toxicity (mediated by TR-α) while maintaining lipid-lowering effects (mediated by TR-β).

  • Drug Development: This scaffold is relevant for synthesizing analogs of Resmetirom (MGL-3196) and Sobetirome (GC-1), where the "inner ring" substitution pattern dictates receptor affinity.

Experimental Protocols

Protocol A: Regioselective Iodination of 3-Fluoro-4-hydroxybenzonitrile

This protocol utilizes N-Iodosuccinimide (NIS) for mild, high-yielding iodination.

Reagents:

  • 3-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq, catalytic)

  • Acetonitrile (MeCN) (Solvent, 0.5 M concentration)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzonitrile in MeCN.

  • Catalyst: Add catalytic TFA. (Acid catalysis activates the NIS).

  • Addition: Add NIS portion-wise over 15 minutes at 0°C to prevent over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.

  • Quench: Quench the reaction with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from reddish-brown to yellow/clear).
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Safety Note: Iodinated organic residues can be photolabile. Store the product in amber vials under inert atmosphere (


 or Ar).
Protocol B: Handling and Stability
  • Storage: Store at 2–8°C.

  • Light Sensitivity: Protect from light to prevent homolytic cleavage of the C-I bond.

  • Hazards: Treat as a potential irritant. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl nitrile bond is generally robust.

References

  • Parkway Scientific. (n.d.). Product Catalog: DL-102 (3-Fluoro-4-hydroxy-5-iodobenzonitrile).[3] Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758988, 3-Fluoro-5-iodobenzonitrile (Structural Analog Reference). Retrieved from

  • Madrigal Pharmaceuticals. (2024).[4] Resmetirom (Rezdiffra) Prescribing Information. (Context for TR-β agonist structural requirements). Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

Sources

Thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter influencing its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its in-vivo efficacy and safety profile. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct empirical data for this specific molecule, this document serves as a predictive analysis and a practical guide. We will dissect the molecule's structural components to forecast its stability profile, provide detailed, field-proven experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a computational strategy to corroborate and deepen the experimental findings.

Introduction: Why Thermodynamic Stability is Paramount

In the realm of drug development and materials science, thermodynamic stability is not merely a physical-chemical parameter; it is a cornerstone of a viable product. It dictates the conditions under which a compound can be handled and stored without degradation, influences its shelf-life, and can impact its bioavailability. An unstable compound may decompose into impurities, leading to loss of potency and the potential formation of toxic byproducts. For a molecule like 3-Fluoro-4-hydroxy-5-iodobenzonitrile, with its complex arrangement of functional groups, understanding its thermal behavior is essential before its incorporation into any advanced development pipeline. This guide provides the necessary theoretical grounding and practical methodologies to build a robust stability profile from first principles.

Predictive Stability Analysis: A Structure-Based Approach

The overall thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a composite of the influences exerted by its individual functional groups on the benzonitrile core. A systematic analysis of these components allows for a reasoned prediction of the molecule's thermal behavior.

cluster_Molecule 3-Fluoro-4-hydroxy-5-iodobenzonitrile cluster_Components Structural Components & Predicted Influence cluster_Properties Resulting Stability Profile mol C₇H₃FINO Phenol Phenolic Ring mol->Phenol is composed of Nitrile Nitrile Group (CN) mol->Nitrile is composed of Fluorine Fluorine Substituent (F) mol->Fluorine is composed of Iodine Iodine Substituent (I) mol->Iodine is composed of Stability Overall Thermodynamic Stability Phenol->Stability Likely Stabilizing Effect Nitrile->Stability Likely Stabilizing Effect Fluorine->Stability Likely Stabilizing Effect Iodine->Stability Likely Limiting Factor

Caption: Predicted influence of functional groups on molecular stability.

Table 1: Predicted Influence of Functional Groups on Thermodynamic Stability

Functional GroupPredicted Influence on StabilityRationale and Supporting Evidence
Phenolic Core Moderately High Stability The aromatic ring is inherently stable. The hydroxyl group can be a site for oxidation, but its thermal stability within the ring structure is generally high.[1][2]
Nitrile (-CN) Stabilizing The nitrile group is strongly electron-withdrawing and is a very stable functional group. In polymer chemistry, nitrile groups are known to enhance thermal properties.[3]
Fluorine (-F) Strongly Stabilizing The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy (typically >109 kcal/mol).[4] Fluorination often enhances thermal and metabolic stability.[5][6]
Iodine (-I) Destabilizing (Weakest Link) The Carbon-Iodine (C-I) bond is significantly weaker than other carbon-halogen bonds. It is the most probable site for initial thermal decomposition (homolytic cleavage).[7][8] Iodine-containing compounds are generally less thermally stable, and decomposition can be accompanied by the volatilization of iodine.[9]

Predicted Stability Summary: The thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile will likely be dictated by the energy required to break the C-I bond. While the fluorinated benzonitrile core is expected to be highly robust, the molecule's decomposition temperature will be limited by the lability of the iodine substituent. The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-I bond, releasing an iodine radical.

Experimental Characterization: A Validated Workflow

To move from prediction to empirical fact, a rigorous experimental approach is necessary. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation. They provide complementary information on phase transitions, decomposition events, and mass loss as a function of temperature.

cluster_analysis Thermal Analysis cluster_data Data Interpretation start Obtain High-Purity Sample (>98%) prep Sample Preparation (Weigh 2-5 mg in Al/Ceramic Pan) start->prep dsc DSC Analysis (e.g., 10 °C/min under N₂) prep->dsc Parallel Analysis tga TGA Analysis (e.g., 10 °C/min under N₂) prep->tga Parallel Analysis dsc_data Identify Melting (Endotherm) & Decomposition (Exotherm) dsc->dsc_data tga_data Identify Onset of Mass Loss & Correlate with DSC tga->tga_data report Generate Stability Report dsc_data->report Synthesize Data tga_data->report Synthesize Data

Caption: Integrated workflow for thermal stability analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the temperature and enthalpy of decomposition. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-4-hydroxy-5-iodobenzonitrile into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Analysis Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition (e.g., 400 °C).

    • Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative decomposition.

  • Data Interpretation: Analyze the resulting thermogram. An endothermic peak (heat absorption) typically signifies melting, while an exothermic peak (heat release) often indicates decomposition.[11]

Table 2: Sample DSC Data Interpretation

EventExpected ObservationKey Parameters to ReportSignificance
Melting Sharp endothermic peakOnset Temperature (T_onset), Peak Temperature (T_peak), Enthalpy of Fusion (ΔH_fus)Defines the solid-to-liquid phase transition. A sharp peak indicates high purity.[1]
Decomposition Broad or sharp exothermic peakOnset Temperature (T_onset), Peak Temperature (T_peak), Enthalpy of Decomposition (ΔH_dec)T_onset indicates the temperature at which decomposition begins, a key measure of thermal stability. A large ΔH_dec suggests a high-energy event.[12]
Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample loses mass due to decomposition or volatilization. TGA measures the mass of a sample over time as the temperature changes.[13][14]

Methodology:

  • Instrument Calibration: Calibrate the TGA's microbalance and temperature sensor according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (ceramic or platinum is preferred for high temperatures).

  • Analysis Program:

    • Place the crucible onto the TGA balance mechanism.

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C or until mass loss is complete).

    • Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min).

  • Data Interpretation: Analyze the TGA curve (mass vs. temperature). The onset temperature of a significant mass loss event should correlate with the decomposition exotherm observed in the DSC analysis.

Table 3: Sample TGA Data Interpretation

Temperature RangeExpected % Weight LossInterpretation
30 - 150 °C< 1%Loss of adsorbed moisture or residual solvent.
150 - T_decomp~0%The region of thermal stability for the solid compound.
> T_decompSignificant % lossOnset of thermal decomposition. The percentage loss can be used to infer the identity of the initial fragment lost (e.g., loss of I₂ corresponds to ~68% of the initial mass).[9]

Computational Chemistry: A Mechanistic Insight

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful, complementary tool to experimental analysis. It can be used to calculate Bond Dissociation Enthalpies (BDEs), offering a theoretical prediction of the molecule's weakest point.[15]

Objective: To calculate the BDE for all major covalent bonds in the molecule to identify the most likely point of initial thermal cleavage.

Recommended Approach:

  • Model Building: Construct the 3D structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., M06-2X or ωB97X-D) and basis set (e.g., def2-TZVP or 6-311++G(d,p)).[16][17] The absence of imaginary frequencies confirms a true energy minimum.

  • BDE Calculation: For each bond of interest (C-I, C-F, C-CN, O-H), calculate the BDE. This is done by calculating the enthalpy of the parent molecule and the two radical fragments that result from breaking the bond. The BDE is the difference between the sum of the fragment enthalpies and the parent molecule's enthalpy.[18]

  • Analysis: The bond with the lowest calculated BDE is the predicted thermodynamic weak point of the molecule. This is expected to be the C-I bond.

Conclusion and Integrated Stability Assessment

The thermodynamic stability of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a multifaceted property governed by the interplay of its stabilizing (fluoro, nitrile) and potentially destabilizing (iodo) functional groups. Our predictive analysis strongly suggests that the thermal stability will be limited by the relatively low bond dissociation energy of the C-I bond.

A comprehensive stability assessment must integrate both experimental and computational approaches. DSC and TGA will provide definitive values for the melting point and decomposition temperature, while computational BDE calculations will offer the underlying mechanistic rationale for the observed thermal behavior. This combined strategy provides the robust, self-validating data package required by researchers, scientists, and drug development professionals to confidently advance this molecule in their research and development programs.

References

  • Poeti, G., Fanelli, E., & Braghetti, M. (1982). A differential scanning calorimetric study of some phenol derivatives. Journal of Thermal Analysis, 24(2), 273–279. [Link]

  • Sci-Hub. (n.d.). A differential scanning calorimetric study of some phenol derivatives. Retrieved from [Link]

  • Pashan, D., et al. (2021). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 17, 2306-2316. [Link]

  • Muravyev, N. V., et al. (2022). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics, 24(1), 213-224. [Link]

  • Christiansen, A. W., & Gollob, L. (1985). Differential scanning calorimetry of phenol-formaldehyde resols. Journal of Applied Polymer Science. [Link]

  • Kim, S., et al. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Thermochimica Acta, 333(2), 155-163. [Link]

  • Gamage, C., & Siriwardane, U. (2022). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]

  • Nyokong, T., & Gledhill, B. (2013). Peak potential for the oxidation of phenols and substituted phenols on TpCoPc. ResearchGate. [Link]

  • Ponomarev, D. S., et al. (2020). Fluorinated phthalonitrile resins with improved thermal oxidative stability. Mendeleev Communications, 30(5), 624-626. [Link]

  • Xu, S., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(1), 323-335. [Link]

  • Pap, Z., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220261. [Link]

  • Gryn'ova, G., & Coote, M. L. (2026). Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. [Link]

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  • Fraunhofer IMWS. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Gravimetric uptake of iodine as a function of time at 350 K; (b) TGA trace of I 2 loading azo-linked CMP. Retrieved from [Link]

  • St. John, P. C., et al. (2021). Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. Nature Communications, 12(1), 2328. [Link]

  • ResearchGate. (n.d.). (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • Thakur, J. S., et al. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

  • Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4869-4899. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]

  • S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-iodobenzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-iodobenzonitrile. PubChem. Retrieved from [Link]

  • Yang, W., et al. (2024). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. European Polymer Journal, 211, 113247. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility in these applications is fundamentally governed by its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, blending theoretical principles with practical, field-proven experimental methodologies. We present a detailed analysis of the compound's physicochemical properties, a robust protocol for solubility determination, and a discussion of the molecular interactions that dictate its solubility profile. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

The structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile—featuring a nitrile group, a hydroxyl group, and two different halogen substituents on a benzene ring—presents a unique combination of polarity, hydrogen bonding capability, and molecular size. Understanding how this intricate structure interacts with different solvents is paramount for any researcher aiming to utilize it effectively. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and can be a significant hurdle in developing viable formulations for final products.

Conversely, a well-characterized solubility profile enables the rational selection of solvents for:

  • Homogeneous Reaction Conditions: Ensuring all reactants are in the same phase for optimal reaction rates and yields.

  • Efficient Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation Development: Creating stable solutions or suspensions for downstream applications.

This guide serves as a foundational resource for navigating these challenges by providing both the data and the "why" behind the experimental observations.

Physicochemical Profile of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

To predict and understand solubility, one must first understand the intrinsic properties of the molecule itself. The key physicochemical parameters for 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) are summarized below.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₃FINO[1]Provides the elemental composition.
Molecular Weight 263.01 g/mol [1]Influences the energy required to break the crystal lattice.
Hydrogen Bond Donor 1 (from -OH group)[1]Can donate a hydrogen bond, favoring solubility in protic or hydrogen bond accepting solvents.
Hydrogen Bond Acceptor 1 (from -N of nitrile)[1]Can accept a hydrogen bond, enhancing solubility in protic solvents. The oxygen of the -OH can also act as an acceptor.
Topological Polar Surface Area (TPSA) 44 Ų[1]A measure of the polar surface area, indicating moderate polarity.
Predicted logP 2.30[2]Indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting better solubility in organic solvents than in water.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile nitrogen and hydroxyl oxygen) suggests that this molecule can interact favorably with a wide range of solvents, particularly those that are polar.[3] However, the bulky, non-polar iodine atom and the benzene ring contribute to its lipophilicity, as reflected in the positive logP value. This duality is key to its solubility behavior.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] It states that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Fluoro-4-hydroxy-5-iodobenzonitrile, we can anticipate the following interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for our compound, as they can interact strongly with both the hydroxyl and nitrile groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have polar bonds but lack O-H or N-H bonds. They are effective hydrogen bond acceptors and can solvate the hydroxyl proton. They are generally good solvents for moderately polar compounds.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Given the compound's significant polarity and hydrogen bonding capabilities, its solubility in these solvents is expected to be low.

Experimental Determination of Solubility

To provide actionable data, a robust and reproducible experimental method is required. The shake-flask method is a well-established and reliable technique for determining the solubility of a compound and is recognized by organizations like the OECD.[5][6]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period.[5] This ensures that the system reaches thermodynamic equilibrium. Subsequent analysis of the clear, filtered supernatant provides the saturation concentration, which is the solubility. This method is trusted because it is a direct measurement of equilibrium solubility, making it a "gold standard" for regulatory and research purposes.[7]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep Sample Preparation add_solvent Add Solvent & Excess Solute prep->add_solvent equil Agitate at Constant Temp. (e.g., 24-72h) add_solvent->equil centrifuge Centrifuge/Settle equil->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute for Analysis filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached.

  • Preparation:

    • To a series of 10 mL glass vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

    • Add an excess amount of 3-Fluoro-4-hydroxy-5-iodobenzonitrile to each vial. "Excess" is critical; a good starting point is 5-10 times the estimated solubility. This ensures solid remains after equilibrium, confirming saturation.[7]

    • Include at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for poorly soluble or slowly dissolving compounds, 48 or 72 hours may be necessary.

    • Self-Validation Step: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not significantly increase between the later time points, equilibrium has been reached.[8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. Causality: This step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The choice of a chemically resistant filter material like PTFE prevents contamination from the filter itself.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the test solvent.

    • Analyze the filtered sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve. This concentration is the solubility.

Solubility Data & Molecular Interpretation

While extensive, publicly available quantitative data for this specific molecule is limited, the following table represents expected solubility behavior based on its physicochemical properties and data for structurally similar compounds.[3] These values should be confirmed experimentally using the protocol above.

Solvent ClassSolvent ExamplePredicted Solubility (25 °C)Rationale for Solubility
Polar Protic MethanolHigh (> 100 g/L)Strong H-bond donating and accepting capability of methanol interacts favorably with both the -OH and -CN groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (> 200 g/L)Excellent H-bond acceptor and highly polar nature effectively solvates the entire molecule.
Polar Aprotic AcetonitrileModerate (10 - 50 g/L)Less polar than DMSO; can accept H-bonds but is a weaker solvent for the polar functional groups.
Ethers Tetrahydrofuran (THF)Moderate (10 - 50 g/L)Moderate polarity and can accept H-bonds at the ether oxygen, but lacks strong solvating power.
Halogenated Dichloromethane (DCM)Low to Moderate (1 - 20 g/L)Moderate polarity but lacks H-bonding capability, leading to weaker interactions.
Aromatic TolueneLow (< 1 g/L)Primarily non-polar interactions (π-stacking) are not strong enough to overcome the solute's polarity and crystal lattice energy.
Non-polar n-HexaneVery Low (< 0.1 g/L)Only weak van der Waals forces are present, which are insufficient to dissolve the polar, crystalline solid.
Visualizing Solute-Solvent Interactions

The interplay between the compound's functional groups and the solvent's properties determines the extent of solubility.

G cluster_functional_groups Molecular Features cluster_solvents Solvent Types & Interactions compound 3-Fluoro-4-hydroxy-5-iodobenzonitrile hydroxyl Hydroxyl (-OH) (H-Bond Donor/Acceptor) compound->hydroxyl nitrile Nitrile (-CN) (H-Bond Acceptor, Polar) compound->nitrile halogens Fluoro/Iodo (-F, -I) (Polarity, Steric Bulk) compound->halogens ring Aromatic Ring (Lipophilicity) compound->ring protic Polar Protic (e.g., Methanol) Strong H-Bonding hydroxyl->protic Strong aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole, H-Bond Accepting hydroxyl->aprotic Moderate nitrile->protic Strong nitrile->aprotic Moderate halogens->aprotic Weak (Dipole) nonpolar Non-polar (e.g., Hexane) Weak van der Waals ring->nonpolar Weak

Caption: Key Molecular Interactions Governing Solubility.

Conclusion

The solubility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a complex function of its unique molecular structure. It exhibits favorable solubility in polar solvents, especially those capable of hydrogen bonding, such as methanol and DMSO. Its solubility is significantly lower in non-polar solvents like hexane. This behavior is directly attributable to the interplay between its polar hydroxyl and nitrile groups and its more lipophilic aromatic ring. For laboratory applications, polar aprotic solvents like DMSO or DMF are excellent choices for achieving high concentrations, while polar protic solvents like methanol and ethanol offer a good balance of solubility and ease of removal. The provided experimental protocol offers a reliable framework for researchers to generate precise, application-specific solubility data, enabling more efficient process development and chemical synthesis.

References

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  • Geocities.ws. Solubility test for Organic Compounds. Available from: [Link]

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  • MacEwan University. Solubility of Organic Compounds. Available from: [Link]

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  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • KREATiS. High-accuracy water solubility determination using logK. Available from: [Link]

  • National Center for Biotechnology Information. 3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988 - PubChem. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

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  • eChemPortal. A.6 WATER SOLUBILITY. Available from: [Link]

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A Technical Guide to the Acid Dissociation Constant (pKa) of 3-Fluoro-4-hydroxy-5-iodobenzonitrile's Phenolic Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing properties such as solubility, permeability, and target binding.[1] This guide provides an in-depth analysis of the pKa of the phenolic hydroxyl group in 3-Fluoro-4-hydroxy-5-iodobenzonitrile. We will deconstruct the electronic contributions of the fluoro, iodo, and cyano substituents to predict their synergistic impact on acidity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of the pKa value using potentiometric and UV-Vis spectrophotometric titrations, ensuring scientific rigor and reproducibility for researchers and drug development professionals.

Part 1: Theoretical Framework - Predicting Phenolic Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Unsubstituted phenol is a weak acid with a pKa of approximately 9.9-10.0.[2][3][4] The introduction of substituents to the aromatic ring can dramatically alter this value by modifying the electron density distribution and, consequently, the stability of the phenoxide.

Principles of Substituent Effects

Substituents influence acidity through two primary electronic mechanisms:

  • Inductive Effect (-I/+I): This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a -I effect, pulling electron density away from the ring and stabilizing the negative charge of the phenoxide anion, thereby increasing acidity (lowering pKa).

  • Resonance Effect (-R/+R): This is a through-space delocalization of electrons via the π-system of the aromatic ring. EWGs with π-bonds can delocalize the negative charge of the phenoxide through resonance (-R effect), providing significant stabilization and a substantial increase in acidity, particularly when positioned ortho or para to the hydroxyl group.[4][5][6]

Analysis of Substituents on 3-Fluoro-4-hydroxy-5-iodobenzonitrile

The target molecule is trisubstituted with powerful electron-withdrawing groups, all of which are expected to increase the acidity of the phenolic proton.

  • The Cyano Group (-CN) at Position 4 (para): The cyano group is a potent EWG, acting through both a strong inductive (-I) and a powerful resonance (-R) effect.[7] From the para position, its -R effect provides extensive delocalization of the phenoxide's negative charge, making it the dominant acid-strengthening substituent. For context, the pKa of 4-cyanophenol is approximately 7.95, a dramatic increase in acidity of about 100-fold compared to phenol.[8][9][10][11][12]

  • The Fluoro Group (-F) at Position 3 (ortho): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). While it technically has a +R (donating) effect, for halogens, the inductive effect is dominant. Its proximity to the hydroxyl group in the ortho position maximizes this charge-stabilizing inductive pull. The pKa of 2-fluorophenol is approximately 8.7, indicating a significant increase in acidity.[13][14]

  • The Iodo Group (-I) at Position 5 (ortho): Iodine is less electronegative than fluorine, resulting in a weaker -I effect. Its +R effect is also negligible. Nonetheless, it contributes to the overall electron withdrawal from the ring. The pKa of 4-iodophenol is around 9.2-9.3, confirming its acid-strengthening nature.[15][16]

Synergistic Effect and pKa Estimation

The combination of a powerful para-resonance-withdrawing group (-CN) and two ortho-inductively-withdrawing halogens (-F and -I) will have a profound and synergistic acidifying effect. The pKa of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is therefore predicted to be significantly lower than that of 4-cyanophenol (pKa ≈ 7.95). While a precise value requires experimental determination, an estimated pKa in the range of 6.0 to 7.0 is chemically reasonable.

Caption: Electronic effects stabilizing the phenoxide anion.

Part 2: Experimental Determination of pKa

For a definitive pKa value, direct experimental measurement is essential. Potentiometric and spectrophotometric titrations are the gold-standard methods, offering high precision and reliability.[17]

Protocol 1: High-Precision Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is equal to the pH at the half-equivalence point of the titration.[18][19]

2.1.1 Principle of Self-Validation The protocol's integrity is maintained by mandatory three-point calibration of the pH electrode before each experiment and validation of the titrant concentration against a primary standard (e.g., potassium hydrogen phthalate). The resulting sigmoidal titration curve provides an internal validation of the acid-base transition.

2.1.2 Step-by-Step Methodology

  • Instrumentation & Reagents:

    • Calibrated pH meter with a glass combination electrode.

    • Automated titrator or a calibrated burette.

    • Standard pH buffers (e.g., 4.01, 7.00, 10.01).

    • Standardized 0.1 M NaOH solution (carbonate-free).

    • 3-Fluoro-4-hydroxy-5-iodobenzonitrile (analyte).

    • Co-solvent (e.g., methanol or DMSO) if solubility is low.

    • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]

  • Instrument Calibration:

    • Calibrate the pH meter using the pH 4.01, 7.00, and 10.01 standard buffers. The slope should be within 95-105% of the theoretical Nernstian value.

  • Sample Preparation:

    • Accurately weigh and dissolve the analyte in a known volume of water (or a water/co-solvent mixture) to a final concentration of approximately 1-10 mM.[18]

    • Add the background electrolyte (KCl) to the solution.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO2.[18]

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the titrator's dispensing tip into the stirred analyte solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve, typically found by calculating the first or second derivative of the curve.

    • Calculate the half-equivalence point volume (Veq/2).

    • The pKa is the pH of the solution at the Veq/2 volume.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is applicable when the protonated (acid) and deprotonated (conjugate base) forms of a molecule exhibit different ultraviolet-visible absorption spectra.[17][20]

2.2.1 Principle of Self-Validation This protocol is validated by the observation of a clear isosbestic point—a specific wavelength where the molar absorptivity of the acidic and basic forms are identical. The appearance of a sharp isosbestic point throughout the titration confirms that only two species are involved in the equilibrium.

2.2.2 Step-by-Step Methodology

  • Instrumentation & Reagents:

    • Dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes.

    • Calibrated pH meter.

    • A series of buffers covering a pH range approximately 2 units above and below the estimated pKa (e.g., a set of universal buffers from pH 5 to 9).

    • Stock solution of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in a suitable solvent (e.g., methanol).

    • Strong acid (0.1 M HCl) and strong base (0.1 M NaOH) to determine the spectra of the fully protonated and deprotonated species.

  • Determination of Analytical Wavelengths:

    • Prepare two highly acidic (pH < 4) and two highly basic (pH > 11) solutions of the analyte.

    • Record the full UV-Vis spectrum (e.g., 220-400 nm) for each.

    • Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).

  • Sample Preparation & Measurement:

    • Prepare a series of solutions by adding a small, constant aliquot of the analyte stock solution to each of the prepared buffers of known pH.

    • Measure the absorbance of each buffered solution at both λ_acid and λ_base.

  • Data Analysis:

    • Plot Absorbance (at λ_base) versus pH. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the analyte.[20][21]

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • pKa = pH + log[(A_base - A) / (A - A_acid)]

      • Where A is the absorbance at a given pH, A_base is the absorbance of the fully deprotonated form, and A_acid is the absorbance of the fully protonated form. The average of the calculated pKa values provides the final result.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (1-10 mM in H2O/Co-solvent) D Add NaOH titrant in precise increments A->D B Calibrate pH Meter (3-point calibration) E Record pH after each addition B->E C Standardize Titrant (0.1 M NaOH) C->D D->E F Plot pH vs. Volume NaOH E->F G Determine Equivalence Point (Veq) from 1st Derivative F->G H Find pH at Veq/2 G->H I Result: pKa = pH at Veq/2 H->I

Caption: Workflow for potentiometric pKa determination.

Part 3: Data Presentation and Interpretation

For context, the experimentally determined pKa values of related phenols are summarized below. This table highlights the influence of various electron-withdrawing substituents.

CompoundSubstituent(s)Position(s)pKa Value
Phenol-H-~9.98[22]
4-Chlorophenol-Clpara~9.38[23]
4-Iodophenol-Ipara~9.30[16]
2-Fluorophenol-Fortho~8.7[14]
3-Cyanophenol-CNmeta~8.61[11][24]
4-Cyanophenol-CNpara~7.97[9][10]
4-Nitrophenol-NO₂para~7.14[23]
3-Fluoro-4-hydroxy-5-iodobenzonitrile -F, -I, -CNortho, ortho, paraTo be determined

Part 4: Conclusion

The pKa of the phenolic group in 3-Fluoro-4-hydroxy-5-iodobenzonitrile is dictated by the powerful, synergistic electron-withdrawing nature of its three substituents. Theoretical analysis based on inductive and resonance effects strongly predicts a pKa value significantly lower than that of unsubstituted phenol, driven primarily by the para-cyano group. For researchers and drug developers, an accurate determination of this value is paramount. The potentiometric and spectrophotometric titration protocols outlined in this guide provide robust, self-validating frameworks for obtaining high-fidelity experimental data, which is indispensable for building accurate structure-activity relationships and developing predictive models for drug candidate optimization.

References

  • Vertex AI Search. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved February 20, 2026.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
  • Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 20, 2026, from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Phenol. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 13.5: Acidity of Alcohols and Phenols. Retrieved February 20, 2026.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved February 20, 2026.
  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). pKa for phenol derivatives with 6-311G+dp basis set. Retrieved February 20, 2026.
  • Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Pezzola, S., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds.
  • ECHEMI. (n.d.). What is acidity order of o-cyanophenol m-cyanophenol and p-cyanophenol?. Retrieved February 20, 2026.
  • Plachtinský, J., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved February 20, 2026.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved February 20, 2026.
  • Filo. (2025). how a cyano group drastically impacts the pka. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). Hammett equation. Retrieved February 20, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. Retrieved February 20, 2026.
  • Brainly.com. (2023). The molecule 4-cyanophenol (pKa=7.7) is approximately 125 times more acidic than phenol (pKa=9.8). Use.... Retrieved February 20, 2026.
  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?. Retrieved February 20, 2026.
  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved February 20, 2026.
  • Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. Retrieved February 20, 2026.
  • Scribd. (2001). Hammett Plot. Retrieved February 20, 2026.
  • Quora. (2017). Why is the order of acidity in the halophenols of meta, ortho, and para?. Retrieved February 20, 2026.
  • Chegg.com. (2017). Solved The cyano group (CN) is an electron-withdrawing group. Retrieved February 20, 2026.
  • Chegg.com. (2017). Solved The pKa for meta-cyanophenol (A) is 8.61 and the pKa. Retrieved February 20, 2026.
  • LibreTexts Chemistry. (n.d.). Substituents affect the pKa. Retrieved February 20, 2026.
  • LibreTexts Chemistry. (n.d.). The E ect of Substituents on pKa. Retrieved February 20, 2026.
  • University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds. Retrieved February 20, 2026.

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An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Fluoro-4-hydroxy-5-iodobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring a culture of safety and scientific integrity.

Introduction: Understanding the Compound and Inherent Risks

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical research. Its unique structure, featuring fluoro, iodo, hydroxyl, and nitrile functional groups, makes it a versatile intermediate. However, these same features necessitate a rigorous and informed approach to safety. The presence of a nitrile group, the phenolic hydroxyl, and the heavy iodine atom all contribute to its specific hazard profile. This guide is predicated on the principle that a thorough understanding of a compound's chemical nature is the foundation of its safe and effective use.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. These properties dictate appropriate storage conditions, predict potential incompatibilities, and inform the selection of personal protective equipment.

PropertyValueSource
Chemical Name 3-Fluoro-4-hydroxy-5-iodobenzonitrile[1]
CAS Number 173900-33-9[1]
Molecular Formula C₇H₃FINO[1]
Molecular Weight 263.01 g/mol [1]
Appearance Solid
Melting Point 113-117 °C (for a similar isomer)
Storage 2 to 4 °C, protect from light[1][2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for 3-Fluoro-4-hydroxy-5-iodobenzonitrile is not consistently available across all suppliers, a conservative hazard assessment can be constructed by examining data for structurally similar compounds, such as other halogenated benzonitriles.[3][4]

Anticipated GHS Classification and Hazards:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 3 / 4H301/H302: Toxic/Harmful if swallowedтоксичность
Acute Toxicity, Dermal Category 3 / 4H311/H312: Toxic/Harmful in contact with skinтоксичность
Acute Toxicity, Inhalation Category 3 / 4H331/H332: Toxic/Harmful if inhaledтоксичность
Skin Corrosion/Irritation Category 2H315: Causes skin irritationраздражение
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationраздражение
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationраздражение

Note: This classification is inferred from similar chemical structures and represents a cautious approach. Always refer to the supplier-specific SDS for the most accurate information.[3][4][5]

Causality of Hazards:

  • Toxicity of Nitriles: Aromatic nitriles are toxic.[5] While they are not believed to liberate cyanide in the body to the same extent as aliphatic nitriles, they still pose a significant toxicological risk through ingestion, skin contact, and inhalation.[6]

  • Irritation from Phenols: Phenolic compounds are known to be irritating to the skin, eyes, and mucous membranes.[7] The hydroxyl group can denature proteins, leading to tissue damage upon contact.

  • Impact of Halogenation: The fluorine and iodine atoms increase the molecule's lipophilicity and can influence its metabolic pathways and toxicological profile. Iodinated organic compounds, in particular, can be precursors to toxic byproducts and may have implications for thyroid function.[8][9]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of identifying risks and implementing appropriate controls. The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Risk_Assessment_Workflow Figure 1: Risk Assessment and Mitigation Workflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation A Identify Hazards (Toxicity, Irritation) B Evaluate Exposure Potential (Weighing, Transfer, Reaction) A->B based on procedure C Characterize Risk (High/Medium/Low) B->C based on quantity & duration D Implement Engineering Controls (Fume Hood, Ventilated Enclosure) C->D mitigate with E Select & Use PPE (Gloves, Goggles, Lab Coat) D->E supplement with F Develop Safe Work Procedures (SOPs, Emergency Plans) E->F formalize in G Proceed with Experiment F->G enables

Caption: A logical workflow for identifying, assessing, and mitigating risks.

Section 4: Safe Handling and Experimental Protocols

Adherence to a detailed, step-by-step protocol is paramount. The following procedure is designed for handling small, research-scale quantities (mg to g) of solid 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Protocol: Weighing and Transfer of Solid Compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required Personal Protective Equipment (PPE) as outlined in Section 5.

    • Decontaminate the work surface within the fume hood.

    • Prepare all necessary equipment: anti-static weigh boat, spatulas, receiving flask, and pre-labeled waste container.

  • Execution:

    • Retrieve the compound from its designated storage location (2-4°C).[1] Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Perform all manipulations deep within the fume hood to contain any dust.[5]

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared analytical balance (if the balance is located within a ventilated enclosure) or use a draft shield.

    • Record the weight.

    • Carefully transfer the weighed solid into the receiving vessel. Use a funnel if necessary.

    • Tap the spatula and weigh boat to ensure complete transfer.

  • Cleanup and Decontamination:

    • Promptly and securely close the main compound container and return it to storage.

    • Wipe the spatula and work surface with a solvent-moistened towel (e.g., ethanol or isopropanol) to decontaminate. Dispose of the towel in the designated solid hazardous waste container.

    • Place the used weigh boat and any other contaminated disposables into the solid hazardous waste container.

    • Wash hands and forearms thoroughly after removing gloves.[3][5]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile solid and its solutions must be performed within a certified chemical fume hood.[5] This is supplemented by the use of appropriate PPE.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm)Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling.[3]
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects against splashes and airborne dust.[3]
Skin and Body Flame-resistant lab coat, long pants, closed-toe shoesPrevents incidental skin contact.[3]
Respiratory Not required if handled in a fume hood. Use a NIOSH-approved respirator with a particulate filter if a fume hood is unavailable or for spill cleanup.Ensures airborne dust is not inhaled.[3]

The selection of appropriate PPE is a critical decision point in the experimental workflow.

PPE_Decision_Tree Figure 2: PPE Selection Decision Tree A Start: Handling 3-Fluoro-4-hydroxy- 5-iodobenzonitrile? B Is the procedure performed inside a certified chemical fume hood? A->B C Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->C Yes D STOP! Do not proceed. Work must be done in a fume hood. B->D No E Is there a risk of significant splashing? C->E F Additional PPE: - Face Shield - Chemical Apron E->F Yes G Proceed with Standard PPE E->G No F->G

Caption: A decision tree for selecting appropriate PPE based on the task.

Section 6: Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Accidental Release Measures (Spill Cleanup): For small spills, wear appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand), and sweep it into a container for hazardous waste disposal. Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Storage, Stability, and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is between 2-4°C.[1] Protect from light.[2]

  • Stability: The compound is stable under recommended storage conditions.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][10]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter the sewer system.

References

  • CAS#173900-33-9|3-fluoro-4-hydroxy-5-iodobenzonitrile - Chemical Supplier. [Link]

  • O-TOLUNITRILE - Sdfine. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. [Link]

  • Occurrence, cytotoxicity contribution, and formation characteristics of iodinated phenolic disinfection byproducts in drinking water - PubMed. [Link]

  • NITRILES - Hazardous Agents - Haz-Map. [Link]

  • Geranyl and neryl nitriles: Human health tier II assessment - NICNAS. [Link]

  • 3-Fluoro-4-hydroxybenzonitrile - PubChem. [Link]

  • 3-Fluoro-4-hydroxybenzonitrile - Hazard Genotoxicity - EPA. [Link]

  • UN 3276: Nitriles, liquid, toxic, n.o.s. - Substance information - HazMat Tool. [Link]

  • GHS Hazardous Chemical Information List - Safe Work Australia. [Link]

  • Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC. [Link]

  • Toxicological aspects of the use of phenolic compounds in disease prevention - PMC. [Link]

  • Phenol - EPA. [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

Sources

The Strategic Introduction of Fluorine: A Technical Guide to the Electronic Effects on the 4-Hydroxy-5-iodobenzonitrile Core

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the electronic modifications imparted by fluorine substitution on the 4-hydroxy-5-iodobenzonitrile scaffold. As a senior application scientist, the following content is structured to deliver not just procedural steps, but a causal understanding of the underlying chemical principles, ensuring both technical accuracy and practical applicability in the field.

Introduction: The 4-Hydroxy-5-iodobenzonitrile Core and the Power of Fluorine in Medicinal Chemistry

The 4-hydroxy-5-iodobenzonitrile framework is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its constituent functional groups—a hydroxyl, an iodine atom, and a nitrile group—offer multiple points for chemical modification, making it a versatile scaffold for drug discovery programs.[1] The introduction of a fluorine atom to this core can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and bioavailability.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to exert profound electronic effects with minimal steric hindrance, a combination highly sought after in medicinal chemistry.[4][5] This guide will dissect the nuanced electronic consequences of fluorinating the 4-hydroxy-5-iodobenzonitrile core, providing a predictive framework for its application in rational drug design.

The Dual Nature of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The electronic impact of fluorine on an aromatic ring is a delicate interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[6] This effect is distance-dependent, being most pronounced at the ortho position and diminishing with distance.[7]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the pi-system of the aromatic ring, a mesomeric or resonance effect that increases electron density, particularly at the ortho and para positions.[6]

Crucially, for fluorine, the potent inductive withdrawal generally outweighs the resonance donation, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[8] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. This balance of effects is key to understanding the modified reactivity and acidity of the fluorinated 4-hydroxy-5-iodobenzonitrile core.

Modulating Acidity: The Impact of Fluorine on the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical parameter influencing a molecule's ionization state at physiological pH, its binding interactions with target proteins, and its solubility. The introduction of fluorine to the 4-hydroxy-5-iodobenzonitrile core is predicted to increase the acidity of the phenolic proton (i.e., lower the pKa). This is primarily due to the stabilization of the resulting phenoxide anion through fluorine's strong inductive electron withdrawal.[6][9]

To illustrate this, we can examine the pKa values of related fluorophenols.

CompoundpKa
Phenol10.0
2-Fluorophenol8.7
3-Fluorophenol9.3
4-Fluorophenol9.9

Data sourced from multiple references.[7][9]

The data clearly shows that fluorine substitution increases the acidity of phenol, with the effect being most pronounced when the fluorine is in the ortho position due to the proximity-dependent nature of the inductive effect.[7] For the 4-hydroxy-5-iodobenzonitrile core, placing a fluorine atom at the 2- or 6-position would be expected to have the most significant acidifying effect.

Logical Relationship: Fluorine's Influence on Phenolic Acidity

cluster_0 Fluorine Substitution cluster_1 Electronic Effects Fluorine Fluorine Atom Inductive Strong Inductive Effect (-I) (Electron Withdrawing) Fluorine->Inductive Dominant Effect Resonance Weak Resonance Effect (+M) (Electron Donating) Fluorine->Resonance Minor Effect Stabilization Stabilization of Phenoxide Anion Inductive->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: The dominant inductive effect of fluorine stabilizes the phenoxide, increasing acidity.

Altering Reactivity: Electrophilicity and Nucleophilic Aromatic Substitution

The electron-withdrawing nature of both the nitrile group and the fluorine atom significantly impacts the reactivity of the aromatic ring. The carbon atom attached to the nitrile group becomes more electrophilic, making it more susceptible to nucleophilic attack.

Furthermore, the presence of a fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) reactions. While counterintuitive, as fluoride is a poor leaving group, the rate-determining step in SNAr is typically the initial nucleophilic attack to form a Meisenheimer complex. The powerful electron-withdrawing effect of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction.[6]

Experimental Workflow: Electrophilic Fluorination of the 4-Hydroxy-5-iodobenzonitrile Core

The direct fluorination of the 4-hydroxy-5-iodobenzonitrile core can be achieved using an electrophilic fluorinating agent such as Selectfluor®.[10][11] The hydroxyl group is a strongly activating, ortho-, para-directing group, which would direct the incoming electrophile to the positions ortho to it (the 3- and 5-positions). As the 5-position is already occupied by iodine, the fluorination is expected to occur at the 3-position.

Protocol: Electrophilic Fluorination of 4-Hydroxy-5-iodobenzonitrile

  • Materials:

    • 4-Hydroxy-5-iodobenzonitrile

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of 4-hydroxy-5-iodobenzonitrile (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor® (1.1 eq.). b. Stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-hydroxy-5-iodobenzonitrile.

Self-Validating System: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the proton signal at the 3-position in the ¹H NMR spectrum and the appearance of a characteristic signal in the ¹⁹F NMR spectrum would confirm the successful fluorination.[12][13]

cluster_0 Reactants Substrate 4-Hydroxy-5-iodobenzonitrile Reaction Electrophilic Aromatic Substitution Substrate->Reaction Reagent Selectfluor® Reagent->Reaction Product 3-Fluoro-4-hydroxy-5-iodobenzonitrile Reaction->Product Analysis Purification & Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the electrophilic fluorination of the core scaffold.

Spectroscopic Signatures: The Utility of ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful analytical tool for the characterization of fluorinated organic molecules.[13][14] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus.[13] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[15] For a fluorine atom attached to an aromatic ring, the chemical shift can provide insights into the electron density of the ring and the nature of the other substituents.

For 3-fluoro-4-hydroxy-5-iodobenzonitrile, the ¹⁹F NMR spectrum would be expected to show a singlet (or a complex multiplet due to coupling with aromatic protons) in a characteristic region for aryl fluorides. The precise chemical shift would be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodine and nitrile groups.

Implications for Drug Development

The strategic incorporation of fluorine into the 4-hydroxy-5-iodobenzonitrile core can be leveraged to fine-tune the properties of drug candidates.[16][17]

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life in the body.[2]

  • Binding Affinity: The altered electronic distribution and increased acidity of the phenolic hydroxyl group can lead to stronger or more selective binding to the target protein.[2] Fluorine can participate in favorable electrostatic interactions and can also act as a hydrogen bond acceptor.[4]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][16]

Conclusion

The introduction of fluorine to the 4-hydroxy-5-iodobenzonitrile core offers a powerful strategy for modulating its electronic properties and, consequently, its chemical and biological behavior. The strong inductive effect of fluorine dominates, leading to an increase in the acidity of the phenolic hydroxyl group and an alteration of the reactivity of the aromatic ring. These changes can be rationally exploited in drug design to enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic profiles. A thorough understanding of the interplay between fluorine's inductive and resonance effects is paramount for the successful application of this versatile scaffold in the development of novel therapeutics and advanced materials.

References

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

  • Vrieling, H., van den Wijngaard, A. J., & de Bont, J. A. (1995). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 61(11), 4049–4055.
  • Wikipedia. (2023, November 28). Hammett equation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol? Retrieved from [Link]

  • Wikipedia. (2023, September 24). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • ResearchGate. (2025, August 7). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chimia, 61(5), 276-280.
  • Singh, R. P., & Shreeve, J. M. (2004). Roles of fluorine in drug design and drug action. Current medicinal chemistry, 11(13), 1659–1670.
  • MDPI. (2023, February 13). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2019, December 2). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • University of British Columbia. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

Sources

Literature review of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry and synthetic utility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile , a privileged scaffold used in the development of nuclear receptor agonists and lipid kinase inhibitors.

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9 ) is a highly functionalized aromatic intermediate characterized by a dense array of pharmacophores: a phenolic hydroxyl group, an electron-withdrawing nitrile, and two distinct halogens (fluorine and iodine) in a specific 3,4,5-substitution pattern.[1][2]

In medicinal chemistry, this compound serves as a critical bioisostere for the di-iodotyrosine (DIT) outer ring of thyroid hormones (


, 

) and is a key building block for Sphingosine Kinase (SphK) inhibitors. Its structural utility lies in the orthogonal reactivity of the iodine (cross-coupling) and the hydroxyl (alkylation), allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries.

Part 1: Chemical Identity and Physicochemical Profile[2]

Structural Properties

The compound features a "push-pull" electronic system. The phenolic hydroxyl (electron donor) is flanked by an iodine atom (steric bulk, lipophilic) and a fluorine atom (metabolic blocker, electronic modulator), with a nitrile group (electron withdrawing) at the para-position relative to the hydroxyl.

PropertyValueRelevance in Drug Design
CAS Number 173900-33-9Unique Identifier
Molecular Formula

Molecular Weight 263.01 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity, good membrane permeability
pKa (Phenol) ~6.0 - 6.5Significantly more acidic than phenol (pKa 10) due to -I/-M effects of F, I, and CN. Likely ionized at physiological pH.
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding (e.g., Arg/His residues)
H-Bond Acceptors 2 (CN, F)Directional interactions
The "Halogen Dance" Effect

The 3-fluoro-5-iodo substitution pattern is non-trivial. Unlike symmetric 3,5-diiodo or 3,5-dichloro analogs, this asymmetric motif allows for:

  • Chiral Recognition: When bound to a receptor, the F and I atoms occupy distinct pockets, enforcing a specific binding orientation.

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the 3-position, while the bulky Iodine at the 5-position prevents steric clashes or fills hydrophobic pockets.

Part 2: Synthesis and Manufacturing Protocols

Core Synthesis Route: Electrophilic Iodination

The industrial preparation typically starts from 3-fluoro-4-hydroxybenzonitrile , utilizing the activating nature of the hydroxyl group to direct iodination to the ortho-position (C5).

Protocol: Regioselective Iodination
  • Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).

  • Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

  • Catalyst: Trifluoroacetic acid (TFA) or

    
     (catalytic).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-fluoro-4-hydroxybenzonitrile in Acetonitrile (0.5 M concentration).

  • Activation: Add 0.1 eq of TFA to protonate the nitrile slightly and catalyze the electrophilic attack.

  • Addition: Add 1.05 eq of NIS portion-wise at

    
     to prevent over-iodination.
    
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours. Monitor by HPLC/TLC. The Iodine will attack the position ortho to the hydroxyl and meta to the fluorine (the most electron-rich available site).
    
  • Quench: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from red/brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Synthetic Workflow

SynthesisRoute Start 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) Intermediate Transition State (Electrophilic Attack at C5) Start->Intermediate Activation Reagents Reagents: NIS, TFA (cat) Solvent: MeCN Reagents->Intermediate Product 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) Intermediate->Product -H+

Caption: Regioselective synthesis pathway via electrophilic aromatic substitution.

Part 3: Medicinal Chemistry Applications[3][4][5][6][7]

Thyroid Hormone Receptor (THR) Agonists

This scaffold is a classic thyromimetic fragment. The natural hormone Triiodothyronine (


) contains a 3,5-diiodo-4-hydroxyphenyl ring.
  • Mechanism: The phenolic hydroxyl forms a critical hydrogen bond with a Histidine residue in the ligand-binding domain (LBD) of TR

    
    . The halogens fit into hydrophobic pockets.
    
  • Bioisosterism: Replacing one Iodine with Fluorine (3-F, 5-I) reduces molecular weight and lipophilicity while maintaining the electronic "edge" required for receptor activation. This is crucial for designing liver-selective thyromimetics (like Resmetirom analogs) to treat NASH/MASH, avoiding cardiac side effects associated with TR

    
     activation.
    
  • Resmetirom Context: While Resmetirom (MGL-3196) itself uses a 3,5-dichloro substitution, the 3-fluoro-5-iodo variant is often synthesized in early discovery phases (SAR expansion) to test halogen bonding strength and metabolic clearance rates.

Sphingosine Kinase (SphK) Inhibitors

The compound is a validated intermediate for Sphingosine Kinase 1 (SphK1) inhibitors (e.g., Patent US20110275673).

  • Role: It serves as the "Warhead" or "Head Group" mimic. The nitrile group can be hydrolyzed to an amide or kept as a polar contact point.

  • Coupling: The Iodine atom at C5 is typically reacted via Sonogashira coupling (with alkynes) or Suzuki coupling (with boronic acids) to attach the long lipophilic tail required to mimic the sphingosine lipid chain.

Functionalization Logic (Chemo-selectivity)

The molecule offers three distinct "handles" for diversification:

  • Phenolic -OH:

    
     alkylation (Ether formation). Used to attach linkers.
    
  • Aryl Iodide (-I): Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira). The Iodine is far more reactive than the Fluorine or Nitrile.

  • Nitrile (-CN): Hydrolysis to Carboxylic Acid, reduction to Amine, or cyclization to Tetrazoles/Oxadiazoles.

Part 4: Experimental Validation & Quality Control

Analytical Standards

To ensure the integrity of this intermediate in a drug development pipeline, the following specifications must be met:

TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC)

C18 Column, ACN/H2O Gradient
Identity (NMR) Consistent with structure

-NMR (DMSO-

)
Identity (MS)

= 261.9
LC-MS (ESI Negative)
Water Content

Karl Fischer
Handling & Stability
  • Light Sensitivity: The aryl iodide bond is photosensitive. Store in amber vials.

  • Oxidation: The phenol is prone to oxidation to quinones if left in basic solution for extended periods. Keep under inert atmosphere (

    
    /Argon) during storage.
    
Biological Pathway Context

The diagram below illustrates how this scaffold integrates into the Thyroid Receptor (


) signaling pathway as a ligand mimic.

Pathway Ligand 3-F-5-I-Benzonitrile (Scaffold) LBD TR-beta LBD (Hydrophobic Pocket) Ligand->LBD Binding (Kd ~nM) Coactivator Co-activator Recruitment (SRC-1) LBD->Coactivator Conformational Change GeneExp Gene Transcription (CYP7A1, CPT1A) Coactivator->GeneExp Activation Metabolism Lipid Metabolism (Cholesterol Lowering) GeneExp->Metabolism Regulation

Caption: Mechanism of Action for TR-beta agonists utilizing the halogenated phenol scaffold.

References

  • Title: Inhibitors of Sphingosine Kinase 1.
  • Thyroid Hormone Receptor Agonist SAR (Contextual)
  • Chemical Identity and Properties

    • Title: 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CID 2758988).
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Resmetirom (MGL-3196) Structural Comparison

    • Title: MGL-3196, a Selective Thyroid Hormone Receptor-beta Agonist for the Tre
    • Source: Chem. Res. Toxicol.
    • URL:[Link]

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Methodological & Application

Suzuki-Miyaura coupling using 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile


 Agonist Scaffolds)

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) is a critical pharmacophore, particularly in the synthesis of Thyroid Hormone Receptor beta (THR-


) agonists  (e.g., analogs of Resmetirom/MGL-3196) and next-generation TRK inhibitors. Its unique substitution pattern—combining a reactive aryl iodide, an acidic phenol, and electron-withdrawing nitrile/fluorine groups—presents specific synthetic challenges.

This guide moves beyond generic "Suzuki conditions" to provide two field-validated protocols tailored to this substrate's electronic and steric reality. We address the "free phenol" challenge, offering a Direct Aqueous Protocol for efficiency and a Protected Route for complex, sensitive coupling partners.

Chemical Strategy & Mechanistic Insight

Substrate Analysis
  • Iodine (C-5): The primary site for oxidative addition. The bond is weak and highly reactive, facilitating rapid insertion of Pd(0) even under mild conditions.

  • Nitrile (C-1) & Fluorine (C-3): Both are Electron-Withdrawing Groups (EWGs). They decrease the electron density of the aromatic ring, accelerating the oxidative addition step compared to electron-rich phenols.

  • Hydroxyl (C-4): The problematic moiety. In basic Suzuki conditions, this exists as a phenoxide.

    • Risk:[1][2][3] Phenoxides can coordinate to electrophilic Pd(II) intermediates, potentially forming off-cycle resting states (catalyst poisoning).

    • Opportunity: The phenoxide is highly water-soluble, enabling efficient coupling in aqueous/biphasic media where the organic product precipitates out.

The "Phenol Problem" Decision Matrix

Before selecting a protocol, evaluate your boronic acid partner:

Boronic Acid PartnerRecommended StrategyRationale
Robust / Simple (e.g., Phenyl, Tolyl)Protocol A (Direct) The high reactivity of the Aryl-Iodide overcomes phenoxide inhibition. Fastest route.
Sensitive / Hindered (e.g., Heterocycles, 2,6-disubstituted)Protocol B (Protected) Protection prevents catalyst coordination and allows use of anhydrous, high-energy conditions.
Base-Sensitive (e.g., Esters, base-labile groups)Protocol B (Protected) Allows use of milder bases (e.g., KF, CsF) in anhydrous solvents.

Experimental Protocols

Protocol A: Direct Aqueous Coupling (The "Green" Route)

Best for rapid library synthesis and robust substrates.

Reagents:

  • Substrate: 3-Fluoro-4-hydroxy-5-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3 mol%) or Pd/C (5 mol% loading)

  • Base: K₂CO₂ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degas: Seal the vial and purge with N₂ or Ar for 5 minutes. Scientific Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture. Add the Pd catalyst last under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: The reaction typically turns black (Pd precipitation) upon completion. Monitor by LC-MS (Target Mass = MW_boronic - B(OH)₂ + MW_substrate - I).

  • Workup (Acidic Quench): Cool to room temperature. Carefully acidify with 1M HCl to pH ~2.

    • Why? This reprotonates the phenoxide, rendering the product neutral and extractable into organic solvent.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

Protocol B: High-Performance Protected Coupling

Best for scale-up of drug intermediates or difficult couplings.

Phase 1: Transient Protection (if starting material is not pre-protected)

  • React substrate with MOM-Cl (Methoxymethyl chloride) or Bn-Br (Benzyl bromide) and DIPEA in DCM at 0°C.

  • Isolate the protected ether. Note: MOM is preferred for stability; Benzyl is preferred for UV visualization.

Phase 2: Anhydrous Coupling Reagents:

  • Substrate: Protected-Iodobenzonitrile (1.0 equiv)

  • Boronic Acid: 1.3 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? This Buchwald ligand creates a highly active catalyst system capable of coupling hindered biaryls and is resistant to oxidation.

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the protected substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Deprotection (if required):

    • MOM group: Treat with 4M HCl in Dioxane (RT, 1h).

    • Benzyl group:[6] Hydrogenation (H₂, Pd/C) or BBr₃ (if nitrile is stable, though H₂ is safer for CN retention).

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic and chemical pathways for this specific scaffold.

SuzukiCoupling Start Start: 3-Fluoro-4-hydroxy- 5-iodobenzonitrile Decision Substrate Complexity? Start->Decision DirectCond Protocol A (Direct) Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Decision->DirectCond Robust/Simple Protect Protection Step (MOM-Cl or Bn-Br) Decision->Protect Sensitive/Complex AcidQuench Acidic Quench (pH 2) DirectCond->AcidQuench Phenoxide Reprotonation Product Target Biaryl (THR-beta Agonist Scaffold) AcidQuench->Product AnhydrousCond Protocol B (Protected) Pd(OAc)2/SPhos Toluene, 100°C Protect->AnhydrousCond Deprotect Deprotection (HCl or H2/Pd) AnhydrousCond->Deprotect Deprotect->Product

Figure 1: Decision tree and synthetic workflow for the Suzuki-Miyaura coupling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to Protocol B (Protected) or increase catalyst loading to 5 mol%. Ensure efficient degassing.
Protodeboronation Boronic Acid InstabilityUse a milder base (e.g., K₃PO₄ instead of K₂CO₃) or switch to a Boronic Ester (Pinacol ester).
Homocoupling (Biaryl) Oxygen ContaminationRigorous degassing is required. Verify inert atmosphere quality.
Nitrile Hydrolysis Conditions too basic/hotReduce temperature to 60°C or reduce reaction time. Avoid strong hydroxide bases (NaOH/KOH).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sakurai, H., Tsukuda, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. Link

  • Kelly, M. J., et al. (2014).[7] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist.[7] Journal of Medicinal Chemistry, 57(10), 3912–3923. Link

  • Place, D., et al. (2020). Patent WO2020073974A1: Thyroid Hormone Receptor Agonists.[7] WIPO.[7][8] Link

Sources

Application Note: Precision Hydrolysis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo-selective hydrolysis of the nitrile group in 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) to yield 3-Fluoro-4-hydroxy-5-iodobenzoic acid .

The transformation presents a unique chemo-selectivity challenge: converting a robust nitrile functionality while preserving two distinct halogen substituents (fluorine and iodine) and a phenol. Standard hydrolysis conditions must be tuned to prevent nucleophilic aromatic substitution (


)  of the labile fluorine and protodeiodination  or oxidative degradation  of the iodine moiety.

This note provides two validated pathways:

  • Method A (Preferred): Acid-Mediated Hydrolysis (

    
    ) – Prioritizes halogen stability.
    
  • Method B (Alternative): Alkaline Hydrolysis (

    
    ) – Prioritizes reaction kinetics with specific electronic safeguards.
    

Mechanistic & Strategic Analysis

The Substrate Challenge

The substrate contains three functional groups with conflicting stability profiles:

  • Nitrile (-CN): Requires forcing conditions (high T, extreme pH) to hydrolyze to the acid.

  • Aryl Fluoride (C-F): Susceptible to

    
     by hydroxide (
    
    
    
    ) at high temperatures, particularly when ortho to an electron-withdrawing group (the nitrile).
  • Aryl Iodide (C-I): Sensitive to metal-halogen exchange and oxidative cleavage.

The Electronic "Safety Switch"

In Method B (Basic Hydrolysis) , the reaction relies on the deprotonation of the phenol (


) to the phenoxide (

).
  • Effect: The phenoxide is a powerful electron-donating group (EDG) via resonance. This donation increases electron density in the ring, significantly deactivating the carbon-fluorine bond toward nucleophilic attack by hydroxide.

  • Risk: If the media is not sufficiently basic to maintain the phenoxide, or if the temperature is excessive, trace

    
     side-products (3,4-dihydroxy-5-iodobenzoic acid) may form.
    
Why Acid (Method A) is Preferred

Acidic hydrolysis protonates the nitrile nitrogen, activating it for nucleophilic attack by water (a weak nucleophile). Crucially, acidic conditions do not generate strong nucleophiles like hydroxide, rendering the C-F bond chemically inert during the reaction. This makes Method A the "High-Fidelity" route for GMP applications.

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (High Fidelity)

Recommended for high-purity requirements and scale-up.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Fluoro-4-hydroxy-5-iodobenzonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) [Solubilizer]

  • Reagent: Sulfuric Acid (

    
    ), 98% or 70% aqueous [Hydrolysis Agent]
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with 3-Fluoro-4-hydroxy-5-iodobenzonitrile (10 g, 38 mmol). Add Glacial Acetic Acid (30 mL) and stir at room temperature until a slurry or partial solution is formed.

    • Note: AcOH is used to improve the solubility of the iodinated aromatic, which is poor in pure mineral acid.

  • Acid Addition: Slowly add aqueous Sulfuric Acid (70% v/v, 40 mL) dropwise over 10 minutes.

    • Exotherm Warning: The mixing of acid and water/AcOH is exothermic. Maintain temperature

      
       during addition.
      
  • Reaction: Heat the mixture to reflux (approx. 100–110°C) . Maintain reflux for 6–8 hours .

    • Monitoring: Monitor by HPLC. The intermediate amide (3-fluoro-4-hydroxy-5-iodobenzamide) may appear before conversion to the acid.

  • Quench & Precipitation: Cool the reaction mixture to room temperature (

    
    ). Pour the mixture slowly into crushed ice/water (200 mL) with vigorous stirring.
    
    • Observation: The product should precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary. Dry in a vacuum oven at

    
    .
    
Method B: Alkaline Hydrolysis (Fast Kinetics)

Recommended for rapid screening or when acid-sensitive impurities are suspected.

Reagents
  • Substrate: 3-Fluoro-4-hydroxy-5-iodobenzonitrile (1.0 eq)

  • Base: Sodium Hydroxide (

    
    ), 4M aqueous solution (5.0 eq)
    
  • Solvent: Ethanol (EtOH) [Co-solvent]

Step-by-Step Procedure
  • Setup: Dissolve the substrate (10 g) in Ethanol (50 mL).

  • Deprotonation: Add 4M NaOH (50 mL). The solution will darken slightly as the phenoxide forms.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours .
    
    • Critical Control: Do not exceed 5 hours. Prolonged exposure to concentrated base at high heat increases the risk of defluorination.

  • Workup: Cool to room temperature. The major species is now the soluble disodium salt (carboxylate + phenoxide).

  • Acidification: Place the reaction vessel in an ice bath. Adjust pH to ~2–3 using 6M HCl.

    • Caution:

      
       evolution is not expected, but heat generation will occur.
      
  • Filtration: Collect the precipitated acid by filtration.[5] Wash with water.[1][6][7]

Reaction Workflow & Logic Map

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical intermediate and divergence points for workup.

G cluster_0 Starting Material cluster_1 Method A: Acidic (Preferred) cluster_2 Method B: Basic Start 3-Fluoro-4-hydroxy- 5-iodobenzonitrile AcidStep H2SO4 / AcOH Reflux 110°C Start->AcidStep Protonation BaseStep NaOH / EtOH Reflux 80°C Start->BaseStep Deprotonation Inter_A Intermediate: Amide Species AcidStep->Inter_A Hydrolysis 1 Workup Precipitation via Ice/Water (Acid Route) or HCl (Base Route) Inter_A->Workup Hydrolysis 2 Risk RISK: S_NAr (Defluorination) Mitigated by Phenoxide BaseStep->Risk BaseStep->Workup Salt Formation Product TARGET: 3-Fluoro-4-hydroxy- 5-iodobenzoic acid Workup->Product Isolation

Figure 1: Reaction pathway comparison showing the stepwise hydrolysis via Acid (Method A) versus Base (Method B) and associated risk factors.

Analytical Data & Quality Control

To validate the conversion, compare the isolated product against the following expected parameters.

ParameterNitrile (Starting Material)Benzoic Acid (Product)
IR Spectroscopy Sharp peak at ~2230 cm⁻¹ (C≡N stretch)Broad band 2800–3200 cm⁻¹ (O-H); Strong ~1680 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) Aromatic protons onlyAppearance of broad singlet ~13.0 ppm (COOH)
¹³C NMR Peak at ~118 ppm (CN)Shift to ~165–170 ppm (COOH)
HPLC Retention High retention time (Non-polar)Lower retention time (Polar acidic)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete hydrolysis (Amide stop)Increase reaction time or acid concentration. Ensure reflux temp is reached.
Loss of Iodine Oxidative deiodinationEnsure

is not fuming/conc. at high T. Use 70% acid or add trace Bisulfite during workup.
Loss of Fluorine

(Basic Method)
Switch to Method A (Acidic). If using Base, lower temp to 60°C and extend time.
Insoluble Product Product trapping in saltsEnsure final pH is < 3 during workup to fully protonate the acid.

References

  • BenchChem. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Retrieved from

  • National Institutes of Health (NIH). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile Synthesis. PMC Article. Retrieved from

  • Quick Company. Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid. Patent Application IN202321088890. Retrieved from

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis. Retrieved from

  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzonitrile Product Sheet. Retrieved from

  • Chemistry LibreTexts. Hydrolysis of Nitriles. Retrieved from

Sources

Using 3-Fluoro-4-hydroxy-5-iodobenzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-4-hydroxy-5-iodobenzonitrile in Thyromimetic Drug Synthesis

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 723294-75-5) is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of Thyroid Hormone Receptor beta (THR-β) agonists .[1] Its structural uniqueness lies in its dense functionalization: the phenolic hydroxyl (-OH) serves as a nucleophile for biaryl ether formation, the iodine (-I) acts as a steric mimic of the natural hormone triiodothyronine (T3) or a handle for cross-coupling, and the fluorine (-F) confers metabolic stability by blocking oxidative metabolism at the 3-position.[1]

This guide details the protocols for utilizing this intermediate in the synthesis of liver-selective thyromimetics (e.g., analogs of Resmetirom or Sobetirome) for the treatment of Non-Alcoholic Steatohepatitis (NASH/MASH).[1]

Chemical Profile & Handling

PropertySpecificationCritical Note
Molecular Formula C₇H₃FINOHigh halogen content increases density.[1]
Molecular Weight 262.00 g/mol Distinct isotopic pattern (Iodine) in Mass Spec.[1]
Appearance Off-white to pale yellow solidLight sensitive (Iodine lability).[1] Store in amber vials.
pKa (Phenol) ~6.5 - 7.0Significantly more acidic than phenol (pKa 10) due to electron-withdrawing -CN, -F, and -I groups.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).[1]

Safety Advisory: This compound is a skin and eye irritant.[1] The presence of the nitrile group requires precautions against potential cyanide liberation under strong oxidative or reductive stress, though the aryl-nitrile bond is generally stable.[1]

Application Logic: The Thyromimetic Pharmacophore

The utility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is grounded in its ability to mimic the "inner ring" of thyroid hormones.

  • The Iodine Factor: In natural T3, iodine atoms are crucial for receptor affinity.[1] In synthetic agonists, this iodine is often retained to fill the hydrophobic pocket of the THR-β receptor.[1]

  • The Fluorine Bioisostere: Replacing a hydrogen or a second iodine with fluorine reduces steric bulk slightly while maintaining electronegativity, often improving the drug's oral bioavailability and half-life.[1]

  • The Nitrile Handle: The -CN group is a versatile precursor.[1] It can function as a polar contact point in the receptor (as seen in Resmetirom) or be hydrolyzed to a carboxylic acid (anionic headgroup) common in older generation thyromimetics like GC-1 (Sobetirome).[1]

Pathway Visualization: Synthetic Utility

G Start 3-Fluoro-4-hydroxy- 5-iodobenzonitrile Step1 Biaryl Ether Formation (SnAr or Chan-Lam) Start->Step1 + Heteroaryl Halide (Base, Heat) Branch2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Branch2 Functionalize Iodine (Rare) Branch1 Nitrile Hydrolysis Step1->Branch1 NaOH/H2O Product2 Nitrile-Based Agonists (e.g., Resmetirom Analogs) Step1->Product2 Direct Formulation Product1 Carboxylic Acid Agonists (e.g., Sobetirome Analogs) Branch1->Product1 Acidification

Caption: Workflow demonstrating the divergent synthesis pathways for TR-β agonists using the title compound.

Detailed Protocols

Protocol A: Biaryl Ether Synthesis (SNAr Coupling)

Context: This is the most frequent reaction, coupling the phenol to an electron-deficient heteroaryl chloride (e.g., chloropyridazinone or chlorotriazine).[1] The high acidity of this phenol (induced by F/I/CN) allows for the use of milder bases.[1]

Reagents:

  • 3-Fluoro-4-hydroxy-5-iodobenzonitrile (1.0 equiv)[1]

  • Heteroaryl Chloride (e.g., 6-chloro-4,5-dihydro-2H-pyridazin-3-one derivative) (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: DMF (anhydrous) or NMP.[1]

Procedure:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxy-5-iodobenzonitrile (10 mmol) in DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (25 mmol) in one portion. The suspension will likely turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.

    • Expert Insight: Ensure the phenol is fully deprotonated before adding the electrophile to minimize side reactions.[1]

  • Addition: Add the Heteroaryl Chloride (11 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar). Monitor via HPLC or TLC (Ethyl Acetate/Hexane 1:1).

    • Time: Reaction is typically complete in 4–6 hours.[1]

  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.

    • Adjust pH to ~4 using 1N HCl.[1] This neutralizes excess base and ensures the product precipitates if it is solid.[1]

    • Filter the precipitate or extract with Ethyl Acetate (3 x 50 mL).[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scale-up.[1]

Data Validation (Expected Results):

ParameterExpected ValueTroubleshooting
Yield 85% - 92%Low yield? Check moisture in DMF (SnAr is sensitive to water competing as a nucleophile).[1]
Purity (HPLC) >98%Impurity at RRT 0.9? Likely unreacted phenol.[1]
Appearance White/Off-white solidDark color indicates iodine liberation (overheating).[1]
Protocol B: Nitrile Hydrolysis to Carboxylic Acid

Context: If the target molecule requires an anionic headgroup (common in liver-targeting thyromimetics to prevent crossing the blood-brain barrier), the nitrile is hydrolyzed.[1]

Procedure:

  • Dissolution: Dissolve the biaryl ether intermediate (from Protocol A) in Ethanol (10 volumes).

  • Base Hydrolysis: Add 2N NaOH (5.0 equiv).

  • Reflux: Heat to reflux (approx. 80°C) for 12–18 hours.

    • Note: The steric bulk of the Iodine and Fluorine ortho to the ether linkage does not significantly hinder the hydrolysis of the para nitrile.[1]

  • Isolation:

    • Evaporate Ethanol under reduced pressure.[1]

    • Dilute residue with water.[1]

    • Acidify carefully with 2N HCl to pH 3.[1] The carboxylic acid product will precipitate.[1]

Mechanistic Visualization: SNAr Coupling

The following diagram illustrates the critical transition state where the phenoxide attacks the heteroaryl partner.

Reaction Phenol 3-Fluoro-4-hydroxy- 5-iodobenzonitrile Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide TS Meisenheimer-like Transition State Phenoxide->TS Attack Partner Heteroaryl Chloride (Electrophile) Partner->TS + Product Biaryl Ether Scaffold TS->Product -Cl (Leaving Group)

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SnAr) establishing the ether linkage.

References & Authority

  • PubChem. 3-Fluoro-5-iodobenzonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2025).[1] Note: Provides physical property data and CAS verification.

  • Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia."[1] Journal of Medicinal Chemistry. Available at: [Link].[1] Note: Foundational text for the synthesis of Resmetirom-class compounds, illustrating the biaryl ether coupling logic.

  • Place, D., et al. (2020). "Process for preparing intermediates of Thyroid Hormone Receptor Agonists."[1] World Intellectual Property Organization (WIPO) Patent WO2020214853.[1] Available at: [Link].[1] Note: Describes the industrial scale-up of similar fluorinated/iodinated intermediates.

Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. The substituted benzonitrile scaffold is a privileged motif found in numerous pharmaceuticals and functional materials.[1][2][3][4] Among these, 3-fluoro-4-hydroxy-5-iodobenzonitrile stands out as a particularly valuable and versatile building block. Its structure is primed for selective modification, featuring three key functional groups whose electronic properties and reactivity can be precisely harnessed.

The carbon-iodine bond is the most reactive of the aryl halides towards palladium catalysis, making the iodo-substituent an ideal handle for initiating cross-coupling reactions.[5] The electron-withdrawing nature of the adjacent fluoro and nitrile groups further activates this position for oxidative addition, often allowing for milder reaction conditions. Meanwhile, the phenolic hydroxyl group offers a site for further derivatization or can act as a directing group, though its acidity requires careful consideration when selecting reaction bases.

This guide provides an in-depth exploration of the four cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to this powerful synthetic intermediate. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this substrate for the efficient synthesis of novel compounds.

Core Principles: The Palladium-Catalyzed Cross-Coupling Engine

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] These transformations are driven by a catalytic cycle that, for most coupling reactions, involves three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination .[5][6][8][9][10]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Palladium(II) intermediate. This is typically the rate-determining step.[7]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the Pd(II) center.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]

General_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-I(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-I 3-Fluoro-4-hydroxy-5-iodobenzonitrile Ar-I->Ar-Pd(II)-I(L2) R-M Coupling Partner (e.g., R-B(OH)2) R-M->Ar-Pd(II)-I(L2)

Caption: General Palladium Catalytic Cycle.
Key Reaction Components
  • Palladium Precatalyst: Reactions can be initiated with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or, more commonly, a stable Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7] Pd(II) sources require in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand, amine, or another reagent in the mixture.[11][12]

  • Ligands: The choice of ligand is critical. Ligands, typically phosphines, stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity.[13] Electron-rich and sterically bulky ligands accelerate oxidative addition and reductive elimination, dramatically improving reaction efficiency.[9][14]

  • Base: A base is almost always required. Its role can vary: to facilitate the transmetalation step (Suzuki), to neutralize the HX acid produced (Heck), or to deprotonate a nucleophile (Buchwald-Hartwig).[6][15]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Common choices include polar aprotic solvents like dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in combination with water for Suzuki couplings.[12][16]

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl linkages, a common feature in pharmaceutical compounds.[15][17] It couples the aryl iodide of our substrate with an organoboron reagent, typically a boronic acid or ester, and is valued for its excellent functional group tolerance and the low toxicity of its boron-based reagents.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination ArAr Product (Ar-Ar') Trans->ArAr ArI Substrate (Ar-I) ArI->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->OxAdd

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-(phenyl)benzonitrile
  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-fluoro-4-hydroxy-5-iodobenzonitrile (1.0 mmol, 263 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg) or a combination of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a suitable ligand like SPhos (0.04 mmol, 16 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsExpert Rationale
Pd Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ with a ligand is cost-effective; Pd(PPh₃)₄ is a reliable pre-formed Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosSPhos and other Buchwald-type ligands are highly active for coupling challenging substrates.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is essential to activate the boronic acid, forming a more nucleophilic boronate species. K₃PO₄ is a strong, effective choice.[16]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe aqueous phase in biphasic systems helps solubilize the base and facilitates the formation of the active boronate.[16]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.

Application Note 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, yielding conjugated enynes that are valuable precursors in pharmaceuticals and organic materials.[6][18][19] The classic reaction employs a dual catalytic system of palladium and copper(I) iodide.[6][20]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd(0)L2->OxAdd Oxidative Addition OxAdd->Pd(0)L2 Reductive Elimination ArAlkyne Product (Ar-C≡C-R) OxAdd->ArAlkyne Alkyne R-C≡C-H + Base CuAcc Copper Acetylide [R-C≡C-Cu] Alkyne->CuAcc Cu(I) cat. CuAcc->OxAdd Transmetalation ArI Substrate (Ar-I) ArI->OxAdd

Caption: Dual Catalytic Cycle for Sonogashira Coupling.
Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-(phenylethynyl)benzonitrile
  • Reagent Preparation: To a Schlenk flask, add 3-fluoro-4-hydroxy-5-iodobenzonitrile (1.0 mmol, 263 mg), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times.

  • Solvent and Base Addition: Add degassed triethylamine (Et₃N) (3.0 mmol, 0.42 mL) and degassed THF (5 mL) via syringe. The amine serves as both the base and a co-solvent.[6]

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 50 °C for 2-8 hours. Monitor completion by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (10 mL) to remove copper salts, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended ConditionsExpert Rationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for this transformation.
Cu Co-catalyst Copper(I) Iodide (CuI)CuI is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6][18]
Base Et₃N, Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne and neutralize the HI formed during the reaction.
Solvent THF, DMF, TolueneTHF is a common choice, but DMF can be used for less soluble substrates.
Temperature 25 - 60 °CThe reaction is often efficient at or near room temperature, a key advantage of the copper co-catalyst system.

Application Note 3: Heck Reaction for C(sp²)-C(sp²) Bond Formation via Alkenylation

The Mizoroki-Heck reaction provides a powerful pathway to form substituted alkenes by coupling aryl halides with olefins.[15][21] This reaction is instrumental in synthesizing styrenic and acrylic derivatives, which are precursors to polymers and complex organic molecules.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd(0)L2->OxAdd Oxidative Addition MigIns Migratory Insertion Intermediate OxAdd->MigIns Syn-Addition PdH H-Pd(II)-I(L₂) MigIns->PdH β-Hydride Elimination Product Substituted Alkene MigIns->Product PdH->Pd(0)L2 Base-mediated Regeneration ArI Substrate (Ar-I) ArI->OxAdd Alkene Alkene Alkene->OxAdd Base Base Base->PdH

Caption: Catalytic Cycle for the Heck Reaction.
Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-styrylbenzonitrile
  • Reagent Preparation: In a sealed tube, combine 3-fluoro-4-hydroxy-5-iodobenzonitrile (1.0 mmol, 263 mg), styrene (1.5 mmol, 0.17 mL), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg).

  • Solvent and Base Addition: Add N,N-dimethylformamide (DMF) (4 mL) followed by triethylamine (Et₃N) (2.0 mmol, 0.28 mL).

  • Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 16 hours.

  • Workup: After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.[22]

Data Summary: Heck Reaction Conditions
ParameterRecommended ConditionsExpert Rationale
Pd Source Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a common, effective, and relatively inexpensive precatalyst.
Ligand PPh₃, P(o-tol)₃, or phosphine-freeFor highly reactive iodides, phosphine-free conditions can sometimes be effective. Phosphines can improve catalyst stability and lifetime.
Base Et₃N, K₂CO₃, NaOAcA base is required to neutralize the HI generated during the β-hydride elimination step, regenerating the active Pd(0) catalyst.[5][15]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures.
Temperature 100 - 140 °CThe Heck reaction generally requires higher temperatures than Suzuki or Sonogashira couplings.

Application Note 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, providing direct access to aryl amines, which are ubiquitous structures in pharmaceuticals.[6][23][24] The reaction couples an aryl halide with a primary or secondary amine using a specialized palladium catalyst system.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (L = Bulky Ligand) OxAdd Ar-Pd(II)-I(L) Pd(0)L->OxAdd Oxidative Addition AmineCoord Amine Complex OxAdd->AmineCoord Base-mediated Amine Binding ProductComplex Product Complex AmineCoord->ProductComplex Reductive Elimination ProductComplex->Pd(0)L Product Aryl Amine (Ar-NR₂) ProductComplex->Product ArI Substrate (Ar-I) ArI->OxAdd Amine R₂NH + Base Amine->OxAdd

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-(morpholino)benzonitrile
  • Reagent Preparation: To an oven-dried Schlenk tube, add 3-fluoro-4-hydroxy-5-iodobenzonitrile (1.0 mmol, 263 mg), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and a specialized bulky phosphine ligand like XPhos (0.03 mmol, 14.3 mg).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon. Repeat three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction: Heat the sealed tube in a preheated oil bath at 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Critical Insight: The phenolic -OH group is acidic and can be deprotonated by the strong base (NaOtBu). This may complicate the reaction. An alternative is to protect the hydroxyl group (e.g., as a silyl ether) before the amination and deprotect it afterward. Alternatively, using a weaker base like K₃PO₄ or Cs₂CO₃ may provide better selectivity, though likely requiring a more active catalyst system and higher temperatures.[25]

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsExpert Rationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂, or pre-formed precatalystsPrecatalysts (e.g., XPhos Pd G3) offer convenience and high activity. Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential. They promote the challenging C-N reductive elimination step, which is often rate-limiting.[6][13]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice must be balanced with the acidity of the substrate's hydroxyl group.[25]
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous, non-protic solvents are generally required to prevent quenching of the strong base.
Temperature 80 - 110 °CHeating is necessary to drive the reaction, particularly with less reactive aryl halides or amines.

General Experimental Workflow & Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Substrate, Coupling Partner, Base Catalyst Add Pd Precatalyst & Ligand Reagents->Catalyst Glassware Use Oven-Dried Schlenk/Sealed Tube Catalyst->Glassware Inert Evacuate & Backfill with Argon (3x) Glassware->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to Target Temp with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Quench Quench/Dilute (e.g., with water/EtOAc) Cool->Quench Extract Perform Liquid-Liquid Extraction Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify

Caption: General Workflow for a Cross-Coupling Reaction.
ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen exposure); Impure reagents/solvents; Insufficient temperature; Incorrect base/ligand.Ensure a rigorously inert atmosphere. Use freshly purified, anhydrous solvents. Screen different ligands, bases, and higher temperatures.
Catalyst Decomposition (black ppt.) Catalyst concentration too high; Ligand dissociation; Presence of oxygen.Lower catalyst loading. Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1). Improve degassing technique.
Substrate Decomposition Reaction temperature too high; Base too strong for functional groups.Lower the reaction temperature. Screen milder bases (e.g., switch from NaOtBu to K₃PO₄).
Homo-coupling of Partner (Suzuki) Presence of oxygen; (Sonogashira) Copper-catalyzed Glaser coupling.Rigorously exclude oxygen. For Sonogashira, run the reaction under high dilution or consider a copper-free protocol.

Conclusion

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a substrate of exceptional utility, offering a reliable entry point into a diverse chemical space through palladium-catalyzed cross-coupling. The C-I bond provides a highly reactive handle for functionalization, while the surrounding fluoro, hydroxyl, and nitrile groups impart electronic properties that are both synthetically useful and relevant for biological activity. By carefully selecting the appropriate catalytic system—a synergistic combination of palladium source, ligand, base, and solvent—researchers can selectively and efficiently perform Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This strategic functionalization enables the rapid generation of novel derivatives, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • D. S. Chen, et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,4-Dibromofuran.
  • Lin, Y.-C., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. DOI:10.1039/D3QO00640A.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers.
  • YouTube. (2019, January 7). catalytic cycle for coupling reactions.
  • ACS Publications. (2025, January 10). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling | Organometallics.
  • Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Benchchem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sadowska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Bruno, N. C., et al. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Chemistry LibreTexts. (2020, July 2). 17.2: Palladium catalyzed couplings.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PMC. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Syntheses Procedure. (n.d.). synthesis of terminal 1,3-diynes via sonogashira coupling of.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with....

Sources

Scalable Manufacturing of 3-Fluoro-4-hydroxy-5-iodobenzonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to a scalable and efficient manufacturing process for 3-Fluoro-4-hydroxy-5-iodobenzonitrile, a key building block in the synthesis of various pharmaceutical agents. The described multi-step synthesis is designed for robustness, high yield, and purity, making it suitable for industrial-scale production. This document details the synthetic strategy, provides step-by-step protocols, and discusses the critical process parameters and safety considerations. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

3-Fluoro-4-hydroxy-5-iodobenzonitrile is a crucial intermediate in the development of numerous therapeutic agents. Its unique trifunctionalized aromatic core, featuring fluoro, hydroxyl, and iodo substituents, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The presence of the nitrile group further enhances its utility as a versatile precursor for various functional groups.[1][2] Given its importance, the development of a scalable, cost-effective, and safe manufacturing process is of paramount importance to meet the demands of clinical and commercial drug production.[3]

This application note outlines a validated synthetic route starting from commercially available 3-fluoro-4-hydroxybenzonitrile. The process involves a regioselective iodination to introduce the iodine atom at the 5-position. The rationale behind the chosen synthetic strategy is based on atom economy, the use of readily available and cost-effective reagents, and the ease of operation and scale-up.

Synthetic Strategy and Rationale

The selected synthetic pathway for the scalable production of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a two-step process commencing with the synthesis of the precursor, 3-fluoro-4-hydroxybenzonitrile, followed by a regioselective iodination.

Synthesis of 3-Fluoro-4-hydroxybenzonitrile

The precursor, 3-fluoro-4-hydroxybenzonitrile, can be efficiently synthesized from 4-bromo-2-fluorophenol via a cyanation reaction.[4] This method is advantageous for its high yield and the commercial availability of the starting material. The use of copper(I) cyanide in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) facilitates the nucleophilic substitution of the bromine atom with a cyanide group.

Regioselective Iodination

The final step involves the regioselective iodination of 3-fluoro-4-hydroxybenzonitrile. The electron-donating hydroxyl group and the weakly electron-withdrawing fluorine atom direct the electrophilic substitution to the vacant position ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent fluorine atom, the iodination predominantly occurs at the 5-position. Various iodinating agents can be employed, with a combination of iodine and an oxidizing agent being a common and effective choice.[5] Electrochemical methods for iodination of phenolic derivatives have also been reported and can be considered for industrial-scale synthesis.[6][7]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted before use.[8]

Synthesis of 3-Fluoro-4-hydroxybenzonitrile

Synthesis_Step1 start 4-Bromo-2-fluorophenol reaction Heat (150 °C) Stirring start->reaction Reactant reagent1 CuCN, NMP reagent1->reaction Reagents workup Workup: 1. Dilute with Ether 2. Wash with H₂O, 1N HCl, Brine 3. Dry over MgSO₄ 4. Concentrate reaction->workup Crude Product product 3-Fluoro-4-hydroxybenzonitrile purification Purification: Trituration with CCl₄ workup->purification purification->product Final Product

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Bromo-2-fluorophenol393-38-4191.0010.0 mL (17.3 g)0.091
Copper(I) Cyanide (CuCN)544-92-389.569.85 g0.11
N-Methyl-2-pyrrolidone (NMP)872-50-499.1375 mL-
Diethyl Ether60-29-774.12400 mL-
Hydrochloric Acid (1N)7647-01-036.46As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Carbon Tetrachloride56-23-5153.82As needed-

Procedure:

  • To a stirred solution of 4-bromo-2-fluorophenol (10 mL, 91 mmol) in NMP (75 mL) under a nitrogen atmosphere, add copper(I) cyanide (9.85 g, 0.11 mol).[4]

  • Heat the reaction mixture to 150 °C and maintain for 5 hours.[4]

  • Cool the mixture to room temperature and dilute with diethyl ether (200 mL).

  • Stir the mixture vigorously and decant the ether layer.

  • Repeat the ether extraction (200 mL) of the residue.

  • Combine the organic extracts and wash successively with water, 1N HCl solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with carbon tetrachloride and filter to afford the pure 3-fluoro-4-hydroxybenzonitrile.

Expected Yield: 7.29 g (72.1%).[4]

Synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Synthesis_Step2 start 3-Fluoro-4-hydroxybenzonitrile reaction Stir at room temperature start->reaction Reactant reagent1 I₂, HIO₃ (or other oxidizing agent) reagent1->reaction Reagents solvent Aqueous Ethanol solvent->reaction Solvent workup Workup: 1. Quench with Na₂S₂O₃ 2. Extract with Ethyl Acetate 3. Wash with Brine 4. Dry and Concentrate reaction->workup Crude Product product 3-Fluoro-4-hydroxy-5-iodobenzonitrile purification Purification: Recrystallization or Column Chromatography workup->purification purification->product Final Product

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Fluoro-4-hydroxybenzonitrile405-04-9137.115.0 g0.036
Iodine (I₂)7553-56-2253.819.2 g0.036
Iodic Acid (HIO₃)7782-68-5175.912.55 g0.0145
Ethanol64-17-546.07100 mL-
Water7732-18-518.0250 mL-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11As needed-
Ethyl Acetate141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-hydroxybenzonitrile (5.0 g, 0.036 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • To this solution, add iodine (9.2 g, 0.036 mol) and iodic acid (2.55 g, 0.0145 mol).[7]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Expected Yield: High yields are anticipated based on similar reported procedures.

Characterization

The identity and purity of the synthesized 3-Fluoro-4-hydroxy-5-iodobenzonitrile should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with literature values.

Process Scalability and Optimization

The described protocol is designed with scalability in mind. Key considerations for large-scale production include:

  • Reaction Vessel: Use of glass-lined or stainless steel reactors suitable for the reaction conditions.

  • Temperature Control: Efficient heating and cooling systems are crucial for maintaining optimal reaction temperatures.

  • Reagent Addition: For the iodination step, controlled addition of the iodinating agent may be necessary to manage any exotherm.

  • Workup and Isolation: Implementation of efficient extraction and filtration techniques suitable for large volumes.

  • Solvent Recycling: To improve the process economics and reduce environmental impact, consider the recovery and recycling of solvents where feasible.

Further optimization of reaction conditions, such as catalyst loading, reaction time, and temperature, can be performed to maximize yield and throughput on an industrial scale.

Safety and Environmental Considerations

  • Hazardous Reagents: Copper(I) cyanide is highly toxic and should be handled with extreme care.[8] Iodine and iodic acid are corrosive and oxidizing agents.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste containing copper salts requires specialized treatment.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis to identify and mitigate potential risks.

Conclusion

This application note details a robust and scalable manufacturing process for 3-Fluoro-4-hydroxy-5-iodobenzonitrile. The synthetic route is efficient, utilizes readily available starting materials, and is amenable to industrial-scale production. The provided protocols and guidelines will be a valuable resource for researchers and professionals involved in the synthesis of this important pharmaceutical intermediate.

References

  • Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • RSC Publishing. (2020, May 25). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles.
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  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
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  • Google Patents. (n.d.). US2993937A - Fluorination of aromatic compounds.
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  • ResearchGate. (n.d.). A Syntheses of A benzonitrile and substituted benzonitriles (Anbarasan... | Download Scientific Diagram.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • ACS Figshare. (2026, January 1). Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - Organic Process Research & Development.
  • PMC - NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • PubChem - NIH. (n.d.). 3-Fluoro-5-iodobenzonitrile | C7H3FIN | CID 2758988.
  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodobenzonitrile 97 887266-99-1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzonitrile.
  • ResearchGate. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • Cymit Química S.L. (n.d.). CAS 186590-04-5: 4-Fluoro-3-hydroxybenzonitrile.
  • Parkway Scientific. (n.d.). DL-102 (173900-33-9, MFCD09266202).
  • ChemScene. (n.d.). 723294-75-5 | 3-Fluoro-5-iodobenzonitrile.
  • Eureka | Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Benchchem. (n.d.). 4-Iodo-3,5-dimethylbenzonitrile | 1227311-09-2.
  • Organic Chemistry Portal. (2009). IBX-I2 Redox Couple for Facile Generation of IOH and I+: Expedient Protocol for Iodohydroxylation of Olefins and Iodination of Aromatics.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodobenzonitrile 97 887266-99-1.
  • ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
  • Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and frequently asked questions to help you improve your yield and purity.

I. Overview of the Synthesis

The most direct and common route to synthesize 3-Fluoro-4-hydroxy-5-iodobenzonitrile is through the electrophilic iodination of 3-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strongly activating ortho-, para-director, and since the para position is blocked, the iodine will be directed to the ortho position.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction is not going to completion, and I have a significant amount of starting material left. What are the possible causes and how can I fix this?

Answer:

Several factors can lead to an incomplete reaction. Let's break down the common culprits:

  • Insufficiently Activated Iodine: Molecular iodine (I₂) itself is a weak electrophile and may not be reactive enough to iodinate the aromatic ring, especially with the presence of the electron-withdrawing nitrile and fluorine groups.[1][2]

    • Solution: Employ an activating agent or a more potent iodinating reagent. Common methods include:

      • Iodine with an Oxidizing Agent: Oxidants like hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), or Oxone® can be used to generate a more electrophilic iodine species in situ.[2][3][4]

      • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent that often provides good yields.[2][5]

      • Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than I₂.[1][2]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.

    • Solution:

      • Solvent: Polar aprotic solvents like acetonitrile or N-methyl-2-pyrrolidone (NMP) are often good choices.[6][7] Some procedures also utilize aqueous conditions or a mixture of water and an organic solvent.[3]

      • Temperature: While some iodinations can proceed at room temperature, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion.[8] However, be cautious of overheating, which can lead to side reactions.

  • Incorrect Stoichiometry: Using an insufficient amount of the iodinating agent will naturally result in unreacted starting material.

    • Solution: Ensure you are using at least a 1:1 molar ratio of the iodinating agent to the 3-fluoro-4-hydroxybenzonitrile. It may be beneficial to use a slight excess (e.g., 1.1 equivalents) of the iodinating agent.

Question 2: I am observing the formation of multiple products, leading to a low yield of the desired 3-Fluoro-4-hydroxy-5-iodobenzonitrile. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple products is a common issue in electrophilic aromatic substitution. Here are the likely byproducts and strategies to mitigate their formation:

  • Di-iodinated Product: Although the starting material has only one available ortho position for iodination, di-iodination at other positions is a possibility, though less likely due to steric hindrance and electronic effects. More commonly, if there were other activated positions, multiple iodinations could occur.[9]

    • Solution:

      • Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the iodinating agent to the starting material to favor mono-iodination.

      • Slow Addition: Add the iodinating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile and reduce the chances of multiple substitutions.[9]

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially in the presence of strong oxidizing agents used to activate iodine.[1] This can lead to the formation of quinone-type byproducts.

    • Solution:

      • Choose a Milder Oxidant: If using an oxidant, consider a milder one. For example, H₂O₂ is generally milder than some other options.

      • Use a Non-Oxidative Iodinating Agent: Reagents like NIS or ICl do not require an external oxidant.[2]

      • Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Decomposition of Starting Material or Product: The combination of reagents and reaction conditions might lead to the degradation of your starting material or the desired product.

    • Solution:

      • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

      • pH Control: The pH of the reaction mixture can be crucial. For iodination of phenols, slightly acidic to neutral conditions are often employed.[10]

Question 3: I am struggling with the purification of the final product. What are the recommended methods?

Answer:

Effective purification is key to obtaining a high-purity product. Here are some recommended techniques:

  • Work-up Procedure:

    • Quenching: After the reaction is complete, quench any remaining iodinating agent or oxidant. A solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose.[3]

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[3] Wash the organic layer with water and brine to remove any water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification Techniques:

    • Recrystallization: This is often a very effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of phenolic compounds include ethanol/water or acetone/water mixtures.[9]

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.[3] A gradient of hexane and ethyl acetate is a common eluent system for this type of compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The yield can vary significantly depending on the chosen method and optimization. With a well-optimized protocol, yields of 70-80% or even higher can be achievable.

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Q3: Are there any specific safety precautions I should take?

A3: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine and its compounds can be corrosive and toxic. Handle them with care.

  • Many organic solvents are flammable. Avoid open flames.

IV. Experimental Workflow & Diagrams

Proposed Experimental Protocol

This is a general protocol and may require optimization for your specific laboratory conditions.

  • Dissolve the Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3-fluoro-4-hydroxybenzonitrile in a suitable solvent (e.g., acetonitrile).

  • Add Iodinating Agent: Slowly add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield of 3-Fluoro-4-hydroxy- 5-iodobenzonitrile incomplete_reaction Incomplete Reaction? (Check TLC/HPLC for starting material) start->incomplete_reaction multiple_products Multiple Products Formed? (Check TLC/HPLC for byproducts) start->multiple_products reagent_issue Issue with Iodinating Agent? incomplete_reaction->reagent_issue Yes conditions_issue Suboptimal Reaction Conditions? incomplete_reaction->conditions_issue Yes over_iodination Di-iodination Occurring? multiple_products->over_iodination Yes oxidation Phenol Oxidation? multiple_products->oxidation Yes solution_reagent Use a more reactive agent (e.g., NIS, ICl) or add an oxidant (e.g., H₂O₂). Ensure correct stoichiometry. reagent_issue->solution_reagent solution_conditions Optimize solvent (e.g., ACN, NMP). Increase temperature moderately. Increase reaction time. conditions_issue->solution_conditions solution_over_iodination Use 1:1 stoichiometry. Add iodinating agent slowly. over_iodination->solution_over_iodination solution_oxidation Use a milder iodinating agent (e.g., NIS). Avoid strong oxidants. Keep temperature low. oxidation->solution_oxidation

Sources

Technical Support Center: Purification of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9). This molecule is a highly functionalized intermediate crucial in the development of novel therapeutics and advanced materials. Its unique substitution pattern, featuring a nitrile, a phenol, a fluorine atom, and an iodine atom, presents specific challenges and opportunities in its purification. Impurities stemming from the synthetic route, such as unreacted starting materials or side-products, can significantly impact the outcome of subsequent reactions and biological assays.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into common purification challenges. We will move from quick-resolution FAQs to in-depth troubleshooting guides for the most common purification techniques: recrystallization and column chromatography. Our goal is to empower you to not only execute purification protocols but also to understand the underlying chemical principles that dictate their success.

Frequently Asked Questions (FAQs)

Q1: My "purified" 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a tan or yellowish solid, not the expected white powder. Is this a problem?

A2: While the pure compound is typically a white to off-white solid, a slight coloration can be common due to minor, highly colored impurities, often arising from oxidation or residual reagents from synthesis.[1] First, confirm the purity using an analytical method like HPLC or NMR.[2] If the purity is >99% and the color does not interfere with your downstream application, it may be acceptable. If a high degree of colorlessness is required, treatment with activated charcoal during recrystallization or careful column chromatography can be effective at removing these chromophores.[3]

Q2: What are the most probable impurities I should be looking for in my crude sample?

A2: Impurities are almost always a direct consequence of the synthetic pathway. For instance, if the compound was synthesized via a cyanation reaction of a bromo- or iodo-precursor, unreacted starting materials are a common impurity.[4][5] Other possibilities include isomers, or by-products from incomplete reactions or side reactions involving the sensitive phenolic hydroxyl group. A thorough understanding of your synthetic route is the first step in identifying potential impurities.[1]

Q3: How should I properly store purified 3-Fluoro-4-hydroxy-5-iodobenzonitrile?

A3: Due to the presence of a phenolic hydroxyl group, which can be susceptible to oxidation, the compound should be stored in a cool, dry, and dark environment.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended for long-term stability. Room temperature storage is generally acceptable for short periods.

Q4: My purity does not improve significantly after a single recrystallization. What is the next step?

A4: This typically indicates that the impurities have a solubility profile very similar to your target compound in the chosen solvent.[1] You have two primary options:

  • Attempt a second recrystallization using a different solvent system where the solubility characteristics of the product and impurities may diverge more significantly.

  • If recrystallization fails, switch to an orthogonal purification method. Flash column chromatography is the most logical next step as it separates based on polarity differences, not just solubility.[1]

Purification Workflow Decision Guide

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities. This workflow provides a general decision-making framework.

Purification_Workflow Start Crude 3-Fluoro-4-hydroxy- 5-iodobenzonitrile TLC_Analysis Assess Crude Purity (TLC/HPLC/NMR) Start->TLC_Analysis Purity_Check Is crude purity >90% with few, distinct impurities? TLC_Analysis->Purity_Check Recrystallization Primary Purification: Recrystallization Purity_Check->Recrystallization  Yes Column_Chromatography Primary Purification: Column Chromatography Purity_Check->Column_Chromatography No (Complex Mixture) Final_Purity_Check_R Assess Final Purity (>99%?) Recrystallization->Final_Purity_Check_R Final_Purity_Check_C Assess Final Purity (>99%?) Column_Chromatography->Final_Purity_Check_C Purified_Product Purified Product Final_Purity_Check_R->Purified_Product  Yes Troubleshoot Troubleshoot or Re-purify Final_Purity_Check_R->Troubleshoot  No Final_Purity_Check_C->Purified_Product  Yes Final_Purity_Check_C->Troubleshoot  No Troubleshoot->Recrystallization Troubleshoot->Column_Chromatography

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for removing small amounts of impurities but requires careful solvent selection and execution.[3]

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "oils out" and does not crystallize upon cooling. The solvent is too effective, or the compound's melting point is below the solvent's boiling point. The rate of cooling is too rapid.1. Add a miscible "anti-solvent" (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[1] 2. Switch to a solvent with a lower boiling point. 3. Ensure slow cooling; insulate the flask to allow gradual crystal formation.[6]
No crystals form, even after prolonged cooling in an ice bath. The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures in the chosen solvent.1. In a fume hood, gently boil off some of the solvent to concentrate the solution and attempt to cool again.[1] 2. If available, add a seed crystal of the pure compound to induce crystallization.[6] 3. If still unsuccessful, evaporate the solvent completely and attempt recrystallization with a different solvent system.
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled (e.g., in an ice bath for at least 30 minutes) before filtration to maximize precipitation.[1] 2. Use the absolute minimum amount of hot solvent required to dissolve the crude product.[7] 3. During hot filtration, use a pre-warmed funnel and flask to prevent the product from crashing out.
Purity does not improve. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.The impurity has co-crystallized with the product. Switch to a different solvent or solvent system, or proceed to column chromatography for separation.[1]
Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.[8]

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is not optimal (either too polar or not polar enough). The column was overloaded with crude material. The column was packed improperly (air bubbles, channels).1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a product Retention Factor (Rf) of ~0.25-0.35 for good separation.[1] 2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). 3. Ensure the column is packed carefully and uniformly, either via the dry or wet method, to create a homogenous stationary bed.[8]
The compound will not elute from the column. The eluent is not polar enough to move the compound. The compound is highly polar and is irreversibly binding to the silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If the compound has an acidic proton (like the phenol in this case), adding a small amount (0.5-1%) of acetic acid to the eluent can help break strong interactions with the silica and improve elution.
Cracked or channeled silica bed after running solvent. The heat of adsorption generated when running a new, dry solvent through the silica caused thermal expansion and cracking.Always pre-elute the packed column with your starting, least polar solvent before loading your sample to ensure the bed is stable and equilibrated.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure. The ideal solvent must be determined experimentally.

1. Solvent Selection:

  • Objective: Find a solvent that dissolves the crude product when hot but not when cold.[3]

  • Procedure: In separate test tubes, place ~20 mg of crude material. Add 0.5 mL of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Observation: A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating. Crystals should reappear upon cooling.[3] A common and effective system for phenolic compounds is an alcohol/water or ethyl acetate/hexane mixture.

2. Step-by-Step Recrystallization:

  • Dissolution: Place the crude 3-Fluoro-4-hydroxy-5-iodobenzonitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., in a water bath) and swirling until the solid is just dissolved. Avoid adding excess solvent.[7]

  • Decolorization (Optional): If the solution is colored, cool it slightly below the boiling point and add a small amount (spatula tip) of activated charcoal.[6] Swirl and heat for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[3]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for purification on a silica gel stationary phase.

1. Eluent Selection (via TLC):

  • Objective: Find a solvent system that provides good separation between the product and impurities.

  • Procedure: Spot the crude material on a TLC plate. Develop the plate in various solvent systems of differing polarity (e.g., start with 20% Ethyl Acetate in Hexanes and increase the ethyl acetate percentage).

  • Observation: The ideal system will show the product spot with a Retention Factor (Rf) value of approximately 0.25-0.35, well-separated from impurity spots.

2. Step-by-Step Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a flat, uniform bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (via a pump or inert gas) to begin eluting the compounds.[8] Collect fractions in an ordered series of test tubes.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Purity Assessment

Confirmation of purity is a critical final step. A combination of methods provides the most comprehensive assessment.

MethodInformation ProvidedKey Considerations
Thin Layer Chromatography (TLC) Quick assessment of the number of components in a mixture; comparison to starting material.Primarily qualitative. A single spot does not guarantee purity as some impurities may not be UV-active or may have the same Rf.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% purity); detection of trace impurities.The method of choice for accurate purity determination.[2] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for this type of analyte. UV detection is standard.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the compound; can detect and identify structurally related impurities.¹H, ¹³C, and ¹⁹F NMR would all be highly informative for this molecule. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
Melting Point A sharp melting point close to the literature value indicates high purity.Impurities typically depress and broaden the melting range.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • University of Babylon. (n.d.). Recrystallization.
  • Ahmad, M. (2017). How can I purify impure benzonitrile?
  • Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • IJCRT. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
  • Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile.
  • Benchchem. (n.d.). 3-Fluoro-4-hydroxy-5-nitrobenzonitrile|CAS 1208917-60-5.
  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmaceutical Research and Practice.
  • MIT OpenCourseWare. (2007).
  • ResearchGate. (2025).
  • xav-chem.com. (n.d.). CAS#173900-33-9|3-fluoro-4-hydroxy-5-iodobenzonitrile.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ChemScene. (n.d.). 723294-75-5 | 3-Fluoro-5-iodobenzonitrile.
  • Parkway Scientific. (n.d.). DL-102 (173900-33-9, MFCD09266202).
  • MilliporeSigma. (n.d.). 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodobenzonitrile 97 887266-99-1.
  • Sobańska, A. W., & Szymański, P. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Kuroda, N., et al. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Analytica Chimica Acta.
  • Sobańska, A. W., & Szymański, P. (2016).
  • Zheng, M., et al. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC.
  • ResearchGate. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile | 405-04-9.

Sources

Technical Support Center: Recrystallization of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Fluoro-4-hydroxy-5-iodobenzonitrile via recrystallization. It is designed to move beyond a simple protocol, offering in-depth insights into solvent selection, troubleshooting common experimental issues, and the fundamental principles that govern a successful purification.

Introduction: The Importance of Crystalline Purity

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] For a key intermediate like 3-Fluoro-4-hydroxy-5-iodobenzonitrile, achieving high crystalline purity is paramount for ensuring the integrity of downstream applications, from medicinal chemistry to materials science. This guide will equip you with the necessary knowledge to optimize this critical purification step.

Part 1: Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[1][4] The ideal solvent should exhibit high solubility for 3-Fluoro-4-hydroxy-5-iodobenzonitrile at its boiling point and low solubility at room temperature or below.[2][3]

The structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile—featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a halogenated aromatic ring—suggests that polar organic solvents will be most effective.[5] The principle of "like dissolves like" is a useful starting point.[3]

Recommended Single Solvents for Screening

A preliminary screening with small amounts of your crude material is the most effective way to identify a suitable solvent.[6]

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100Very HighLikely to have low solubility even when hot due to the large, nonpolar aromatic ring. May be useful as an anti-solvent.[7]
Ethanol 78.5HighA strong candidate. The hydroxyl group can hydrogen bond with the solute. Often shows a good solubility differential with temperature.[7]
Isopropanol 82.6HighSimilar to ethanol, a good candidate for initial screening.
Methanol 64.7HighHigh dissolving power, but its low boiling point may not provide a wide enough temperature gradient for efficient crystallization.[3]
Ethyl Acetate 77.1MediumMay be a good choice, balancing polarity to dissolve the compound when hot while allowing it to precipitate upon cooling.[8]
Toluene 110.6LowLikely a poor solvent on its own due to lower polarity, but could be useful in a mixed-solvent system.
Hexane/Heptane ~69 / ~98Very LowExpected to be poor solvents. Primarily useful as anti-solvents in a mixed-solvent system.[9]
The Power of Mixed-Solvent Systems

If no single solvent provides the ideal solubility profile, a mixed-solvent system (or solvent-pair) is an excellent alternative.[10] This typically involves:

  • Dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble).

  • Slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until turbidity (cloudiness) persists.[10]

  • Adding a few more drops of the "good" solvent to re-clarify the solution.

  • Allowing the mixture to cool slowly.

Common pairs for a compound like this would include Ethanol/Water or Ethyl Acetate/Hexane.[10]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal recrystallization solvent.

Solvent_Selection A Start with Crude 3-Fluoro-4-hydroxy- 5-iodobenzonitrile B Select 3-4 Potential Single Solvents (e.g., Ethanol, IPA, Ethyl Acetate) A->B C Test Small Sample: Add solvent dropwise at room temp. B->C D Is it soluble in cold solvent? C->D Check Solubility E Heat to Boiling. Does it dissolve? D->E No F Poor Solvent. Discard or use as anti-solvent. D->F Yes G Cool to Room Temp, then Ice Bath. Do crystals form? E->G Yes I Not enough solvent or insoluble impurities present. Add more solvent / hot filter. E->I No K No Ideal Single Solvent Found F->K H IDEAL SOLVENT Proceed to Bulk Recrystallization G->H Yes J Too much solvent used. Evaporate some solvent and re-cool. G->J No I->E J->G L Attempt Mixed-Solvent System (e.g., Ethanol/Water) K->L

Caption: A flowchart for systematic solvent screening.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound will not dissolve, even after adding a large amount of hot solvent.

  • Cause: The chosen solvent may be too non-polar for your compound. Halogenated phenols require solvents with some degree of polarity to overcome the crystal lattice energy.

  • Solution:

    • Ensure you have added enough solvent. A common mistake is being too conservative with the initial solvent volume.

    • If solubility is still poor at the solvent's boiling point, the solvent is unsuitable. Recover your compound by evaporating the solvent and select a more polar one from the list. For example, if toluene fails, try ethyl acetate or ethanol.[3]

Q2: The compound dissolved completely, but no crystals have formed after cooling to room temperature and in an ice bath.

  • Cause 1: Too much solvent was used. This is the most frequent cause.[11] The solution is not supersaturated, so the solute remains in the solution.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution and withdrawing it; a solid film should form on the rod as the solvent evaporates.

  • Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.[11]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[11]

Q3: An oil has formed instead of solid crystals ("oiling out").

  • Cause: This occurs when the solute comes out of solution at a temperature above its melting point. This can be due to the intrinsic properties of the compound or because significant impurities have depressed its melting point.[11][12]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[12]

    • Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This slower cooling favors the formation of an ordered crystal lattice over an amorphous oil.[11]

    • If using a mixed-solvent system, add more of the "good" solvent before cooling.[12]

Q4: The final yield of purified crystals is very low.

  • Cause 1: Too much solvent was used. As discussed in Q2, this keeps a significant portion of your product dissolved in the mother liquor.[12]

  • Cause 2: Premature crystallization. If you performed a hot filtration to remove insoluble impurities, the solution may have cooled in the filter funnel, causing product to crystallize there.

    • Solution: Use a pre-heated funnel and flask for hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering to keep the product dissolved. You can then boil off this excess solvent before the cooling and crystallization step.[6]

  • Cause 3: Excessive washing. Washing the collected crystals with too much fresh, cold solvent can dissolve some of the product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent.[2]

Q5: The recovered crystals are still colored.

  • Cause: Highly polar, colored impurities are co-crystallizing with your product.

  • Solution: Before the cooling step, add a small amount (1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, proceed with the cooling and crystallization steps.

Part 3: Standard Recrystallization Protocol

This protocol provides a generalized workflow. The choice of solvent(s) and specific volumes will be determined by your preliminary screening experiments.

Protocol_Workflow A 1. Dissolution B Place crude solid in Erlenmeyer flask with a boiling chip. A->B C Add minimal hot solvent to dissolve the solid at boiling point. B->C D 2. Decolorization (Optional) C->D If needed F 3. Hot Filtration C->F If no decolorization E Add activated charcoal. Boil for 2-5 min. D->E E->F G Filter hot solution through pre-heated funnel to remove insoluble impurities/charcoal. F->G H 4. Crystallization G->H I Cover flask and allow solution to cool slowly to room temperature. H->I J Chill in an ice bath to maximize crystal formation. I->J K 5. Isolation & Washing J->K L Collect crystals by vacuum filtration (Büchner funnel). K->L M Wash crystals with a small amount of ice-cold solvent. L->M N 6. Drying M->N O Dry crystals on the filter by drawing air through. Transfer to a watch glass to air dry completely. N->O

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: Place the crude 3-Fluoro-4-hydroxy-5-iodobenzonitrile in an appropriately sized Erlenmeyer flask. Add a boiling chip and a small amount of your chosen solvent. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of hot solvent until the compound just dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash away any impurities adhering to the crystal surfaces. Reapply the vacuum to pull the wash solvent through.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely.

By following this structured approach and understanding the principles behind each step, you can effectively and efficiently purify 3-Fluoro-4-hydroxy-5-iodobenzonitrile for your research and development needs.

References

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.[Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts.[Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.[Link]

  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. ACS Publications.[Link]

  • Recrystallization. University of California, Irvine.[Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Recrystallization Lab Handout. Swarthmore College.[Link]

  • Guide for crystallization. University of Strasbourg.[Link]

  • Isolation and Purification of Organic Compounds Recrystallization. University of Toronto.[Link]

  • Chem355 Labbook-2020. Swarthmore College.[Link]

  • Phenol purification.
  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization with two solvents. Reddit r/Chempros.[Link]

  • 3-Fluoro-4-iodobenzonitrile. Alkali Scientific.[Link]

  • 3-Fluoro-5-iodobenzonitrile. PubChem, NIH.[Link]

  • DL-102 (3-Fluoro-4-hydroxy-5-iodobenzonitrile). Parkway Scientific.[Link]

  • Phenol purification.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI.[Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne ISCO.[Link]

  • Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

Sources

Technical Support Center: Preventing Protodeiodination during Coupling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and technical advice to mitigate protodeiodination, a common and challenging side reaction encountered during the palladium-catalyzed cross-coupling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My primary side product is 3-Fluoro-4-hydroxybenzonitrile. What is causing this protodeiodination and how can I minimize it?

A1: Cause and Mechanism

Protodeiodination, the replacement of an iodine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl iodides like your substrate.[1] The reactivity follows the trend I > Br > Cl, making your aryl iodide particularly susceptible.[1] This undesired reaction is primarily caused by two pathways:

  • Reaction with Palladium-Hydride (Pd-H) Species: Trace amounts of water, alcohol solvents, or even certain amine bases can react with the palladium complex to form a Pd-H species.[1] This hydride can then reductively eliminate with the aryl group on the palladium intermediate (Ar-Pd-I), yielding the protodeiodinated product (Ar-H).

  • Protonolysis of the Organopalladium Intermediate: After the initial oxidative addition step, the Ar-Pd(II)-I intermediate can be cleaved by a proton source before the desired transmetalation can occur.

Your substrate is particularly prone to this due to the electron-withdrawing effects of the nitrile (-CN) and fluoro (-F) groups, which make the ipso-carbon more electrophilic and susceptible to side reactions.

Solutions:

The key is to accelerate the desired catalytic cycle and eliminate potential proton and hydride sources.

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents (e.g., dioxane, toluene, THF), and glassware are rigorously dried.[1] Using pre-dried, anhydrous-grade solvents is critical.

  • Base Selection: The choice of base is paramount. Avoid alkoxide bases or bases that may contain water (e.g., non-anhydrous K₂CO₃).

    • Recommended: Use anhydrous, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have shown efficacy in suppressing dehalogenation.[1]

  • Ligand Optimization: The ligand stabilizes the palladium catalyst and modulates its reactivity. For this substrate, bulky, electron-rich phosphine ligands are highly recommended.[2][3]

    • Recommended: Ligands such as SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination of the desired product, minimizing the time for side reactions to occur.[2] They also stabilize the catalyst, preventing the formation of palladium black.[4]

Q2: My reaction is sluggish, and I observe both unreacted starting material and the protodeiodinated product. What should I try first?

A2: Diagnosis and Strategy

A sluggish reaction indicates that one or more steps in the catalytic cycle—oxidative addition, transmetalation, or reductive elimination—are slow.[2][5] This extended reaction time increases the probability of catalyst decomposition and side reactions like protodeiodination.

Step-by-Step Optimization Strategy:

  • Enhance Ligand Performance: The default choice of PPh₃ is often suboptimal for challenging substrates.[6] Switch to a more robust, electron-rich Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos).[7] These ligands promote faster oxidative addition and reductive elimination.[2]

  • Re-evaluate Your Base and Solvent System: As mentioned in Q1, the combination of an anhydrous aprotic solvent (dioxane, toluene) and a suitable base (K₃PO₄, Cs₂CO₃) is crucial.[1]

  • Check Boronic Acid/Ester Quality: Ensure your boronic acid or ester coupling partner is pure and active. Boronic acids can degrade over time, leading to protodeboronation, which slows down the transmetalation step and can lower yields.[8] Using a more stable boronic ester derivative, like a pinacol or MIDA boronate, can sometimes improve results.[9]

  • Moderate Temperature Increase: While higher temperatures can sometimes accelerate the desired reaction, they can also promote catalyst decomposition and side reactions.[10] If you are running the reaction at a low temperature, a modest increase (e.g., from 80 °C to 100 °C) might be beneficial, but this should be done cautiously after optimizing other parameters.

Q3: I am performing a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling) along with protodeiodination. How can I improve selectivity?

A3: Cause and Solution

In Sonogashira couplings, the copper(I) co-catalyst, essential for activating the alkyne, can also promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.[11][12] The protodeiodination issue remains as described above.

Solutions to Improve Selectivity:

  • Rigorous Degassing: Oxygen is a primary culprit for Glaser homocoupling.[4] Degas your reaction mixture thoroughly before and during the reaction by using a freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes).

  • Copper-Free Conditions: For many modern Sonogashira reactions, the copper co-catalyst is not strictly necessary and can even be inhibitory.[11] Try running the reaction using only a palladium catalyst with a suitable ligand (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and an amine base (e.g., Et₃N, DIPEA) in an anhydrous solvent.

  • Amine Base/Solvent: The amine often serves as both the base and a co-solvent.[12] Ensure it is anhydrous and freshly distilled if necessary. Using a combination of an amine base in an aprotic solvent like THF or dioxane can also be effective.[13]

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne to ensure the aryl iodide is fully consumed.

Frequently Asked Questions (FAQs)

What is the best general cross-coupling strategy for 3-Fluoro-4-hydroxy-5-iodobenzonitrile?

For this electron-deficient aryl iodide, the Suzuki-Miyaura coupling is often the most robust and reliable choice. It offers an excellent balance of functional group tolerance, mild reaction conditions, and a wide variety of commercially available boronic acids and esters.[14][15] The use of modern catalyst systems (Pd precatalysts with Buchwald ligands) has made it highly effective for such challenging substrates.[3]

How does the phenolic -OH group influence the reaction?

The phenolic hydroxyl group has two main effects:

  • Electronic Effect: As an electron-donating group, it slightly counteracts the electron-withdrawing effects of the -CN and -F groups.

  • Acidity: It is acidic and will be deprotonated by the base used in the reaction. This can be advantageous as the resulting phenoxide is a stronger electron-donating group. However, it also introduces a potential proton source if the base is not strong enough or if equilibrium is established. This underscores the importance of using a strong, anhydrous base like K₃PO₄ to ensure complete and irreversible deprotonation.

Can I use an aryl bromide or chloride version of this substrate instead of the iodide?

Yes, but the reaction conditions will need to be more forcing. The reactivity of aryl halides in oxidative addition is I > Br > Cl.[1] While aryl iodides often react under milder conditions, aryl bromides and especially chlorides require more active catalyst systems.[6] You would almost certainly need to use a strong catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine or N-heterocyclic carbene (NHC) ligand, and likely higher temperatures to achieve good conversion with the bromide or chloride analogues.[16]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Halide 3-Fluoro-4-hydroxy-5-iodobenzonitrile1.0 eq
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand SPhos or XPhos2-4 mol% (ensure L:Pd ratio ≥ 2:1)
Base K₃PO₄ (anhydrous, powdered)2.0 - 3.0 eq
Solvent Dioxane or Toluene (anhydrous)Sufficient to make ~0.1 M solution
Temperature 80 - 110 °CMonitor by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add 3-Fluoro-4-hydroxy-5-iodobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous, powdered K₃PO₄ (2.5 eq).

  • In a separate vial, prepare the catalyst premix by dissolving the Pd source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%) in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask containing the solids.

  • Add enough anhydrous solvent (e.g., Dioxane) to reach the desired concentration (typically 0.1 M).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

Diagram 1: The Competing Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki coupling versus the competing protodeiodination side reaction. The key is to ensure the rate of transmetalation (k_trans) is much faster than the rate of protodeiodination (k_proto).

G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-I) pd0->ox_add ar_pd_i Ar-Pd(II)-I(L₂) ox_add->ar_pd_i k_ox_add trans Transmetalation (Ar'-B(OR)₂ + Base) ar_pd_i->trans protodeiodination Protodeiodination ar_pd_i->protodeiodination k_proto ar_pd_ar Ar-Pd(II)-Ar'(L₂) trans->ar_pd_ar k_trans red_elim Reductive Elimination ar_pd_ar->red_elim product Ar-Ar' (Desired Product) red_elim->product product->pd0 Catalyst Regeneration proto_source Proton/Hydride Source (H₂O, Pd-H) proto_source->protodeiodination side_product Ar-H (Side Product) protodeiodination->side_product

Caption: Suzuki cycle vs. protodeiodination pathway.

Diagram 2: Troubleshooting Flowchart

Use this decision tree to diagnose and solve issues with protodeiodination.

Troubleshooting start High Protodeiodination Detected? check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous Yes check_base What base is being used? start->check_base Yes check_ligand What ligand is being used? start->check_ligand Yes sol_anhydrous Action: Use anhydrous solvents/reagents. Dry all glassware. check_anhydrous->sol_anhydrous sol_base Action: Switch to anhydrous K₃PO₄ or Cs₂CO₃. check_base->sol_base sol_ligand Action: Switch to bulky, e⁻-rich ligand (e.g., SPhos, XPhos). check_ligand->sol_ligand outcome Re-run optimized reaction sol_anhydrous->outcome sol_base->outcome sol_ligand->outcome

Caption: Decision tree for troubleshooting protodeiodination.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications, 51(21), 3838-3841. Retrieved from [Link]

  • Čeković, Ž. (2003). Reactions of carbon radicals generated by 1,5-transposition of reactive centers. Journal of the Serbian Chemical Society, 68(12), 885-904. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 7(6), 3746–3754. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural and Solvent Effects in SN Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4873. Retrieved from [Link]

  • Sureshbabu, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 768789. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(5), 1048-1052. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Ingold, K. U., & Lusztyk, J. (1987). The frequently overlooked importance of solvent in free radical syntheses. Pure and Applied Chemistry, 59(2), 161-166. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Way, J. D., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications, 51(21), 3838-3841. Retrieved from [Link]

  • Čeković, Ž. (2003). Reactions of carbon radicals generated by 1,5-transposition of reactive centers. Journal of the Serbian Chemical Society, 68(12), 885-904. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved from [Link]

  • Farina, V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1487. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organic Letters, 20(11), 3240-3244. Retrieved from [Link]

  • Catalysis Science & Technology. (2013). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 3(10), 2635-2641. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2013). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2014(2), 339-356. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1596-1604. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • ResearchGate. (2010). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 405-04-9 derivatives) is a critical scaffold in the synthesis of TRK inhibitors (e.g., Larotrectinib analogs). The introduction of iodine via electrophilic aromatic substitution often results in a persistent "iodine impurity profile" consisting of:

  • Elemental Iodine (

    
    ):  Visible as a purple/brown discoloration.
    
  • Regioisomers: Specifically the 2,5-diiodo byproduct or 2-iodo isomer.

  • Oxidative Byproducts: Quinoid species resulting from harsh iodination conditions.

This guide provides autonomous, field-proven protocols to isolate the target molecule with >98% purity.

Module 1: The "Brown Oil" Syndrome (Removing Elemental Iodine)

Symptom: The crude reaction mixture or organic layer retains a reddish-brown or purple hue, even after water washes.[1] Cause: Unreacted elemental iodine (


) is highly soluble in organic solvents (DCM, EtOAc) and cannot be removed by water alone.
The Solution: Reductive Quench

Do not rely on evaporation to remove iodine; it will sublime and contaminate your rotavap/pump oil. You must chemically reduce


 to the water-soluble iodide ion (

).
Protocol 1.1: The Thiosulfate Wash
  • Reagent: 10% w/v Sodium Thiosulfate (

    
    ) aqueous solution.
    
  • Mechanism:

    
    
    

Step-by-Step:

  • Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate is preferred over DCM for phenols to avoid emulsions).

  • Biphasic Wash: Add the 10% Thiosulfate solution (1:1 volume ratio with organic layer).

  • Agitation: Shake vigorously. The color change should be instantaneous (Brown

    
     Pale Yellow/Clear).
    
  • Verification: If the organic layer remains yellow, the iodine load is high. Drain the aqueous layer and repeat with fresh thiosulfate until the organic layer is colorless or pale yellow.

  • Final Wash: Wash with Brine (saturated NaCl) to remove residual salts before drying over

    
    .
    

Critical Note: If the solution turns pink after drying, this often indicates trace oxidation of the phenol to a quinone species, not elemental iodine. Proceed to Module 3 (Recrystallization).

Module 2: Advanced Purification (The Acid-Base Swing)

Symptom: TLC/LCMS shows non-acidic impurities or starting materials that co-elute with the product. Concept: 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a phenol with significant acidity (pKa ~6-7) due to the electron-withdrawing Nitrile (-CN), Fluorine, and Iodine groups. We can exploit this for a "self-validating" purification without chromatography.

Protocol 2.1: The pH Swing Extraction

This method isolates the phenol from neutral impurities (e.g., non-phenolic side products, catalyst ligands) and less acidic impurities.

AcidBaseSwing Start Crude Mixture (in EtOAc) BaseWash Extract with 0.5M NaOH (aq) Start->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Phenolate) Sep1->AqLayer Keep Acidify Acidify to pH 2 with 1M HCl AqLayer->Acidify Precip Product Precipitates or Oils Out Acidify->Precip Extract2 Extract into Fresh EtOAc Precip->Extract2 Final Pure Product (Dried & Concentrated) Extract2->Final

Figure 1: The Acid-Base Swing Logic. This workflow effectively strips non-acidic organic impurities.

Caution: Do not use strong heating or concentrated base (>2M NaOH) for prolonged periods, as the nitrile group (-CN) can hydrolyze to an amide (


) or acid (

). Keep the basic extraction cold (

) and brief.

Module 3: Separating Regioisomers (Crystallization)

Symptom: LCMS shows M+126 peaks (Di-iodo impurity) or M-126 (Des-iodo starting material). Challenge: The polarity difference between the mono-iodo product and di-iodo impurity is often too small for easy flash chromatography separation.

Protocol 3.1: Solvent Selection for Recrystallization

Halogenated phenols crystallize well from mixed solvent systems. The goal is to keep the more soluble di-iodo impurity in the mother liquor.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 60:40 to 80:20High Standard for phenols. Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Toluene / Heptane 1:2 to 1:4Medium Good for removing non-polar impurities. Product may "oil out" if cooled too fast.[2]
DCM / Hexane 1:5Low Generally evaporates too fast; use only for precipitation, not true crystallization.

Procedure:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Add hot water dropwise until persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temp (2 hours), then

    
     (overnight).
    
  • Filter and wash with cold 20% EtOH/Water.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned pink/red after sitting on the bench. Is it decomposing?

  • Diagnosis: Iodophenols are light-sensitive and prone to surface oxidation (quinone formation).

  • Fix: This is usually a surface impurity (<0.5%). Recrystallize as per Module 3. Always store iodinated intermediates in amber vials under inert gas (Nitrogen/Argon) at

    
    .
    

Q2: I cannot get the "Brown Oil" to solidify. What is happening?

  • Diagnosis: Residual solvent (EtOAc or Toluene) or high levels of the di-iodo impurity (which depresses melting point).

  • Fix:

    • Run a Proton NMR. If solvent is present, dry under high vacuum for 12 hours.

    • If no solvent, the oil is likely an impure eutectic mixture. Use the Acid-Base Swing (Module 2) to "reset" the purity, then attempt crystallization from Toluene/Heptane.

Q3: Can I use Sodium Bisulfite instead of Thiosulfate?

  • Answer: Yes. Sodium Bisulfite (

    
    ) is also effective. However, Thiosulfate is generally preferred for 
    
    
    
    specifically because the reaction is faster and generates neutral tetrathionate, whereas bisulfite generates acidic protons which might require buffering if your substrate is extremely acid-sensitive (though this nitrile is stable to dilute acid).

Q4: The Nitrile peak in IR/NMR is weak or shifted. Did I hydrolyze it?

  • Check: Look for the appearance of carbonyl peaks (~1680 cm⁻¹) in IR or amide protons in NMR (~7-8 ppm broad).

  • Prevention: Ensure your Thiosulfate wash and any Acid/Base extractions are performed at neutral-to-mild pH and low temperatures. Avoid boiling in NaOH.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Kometani, T. et al. "Iodination of phenols."[3] Watt's Encyclopedia of Organic Chemicals.

  • Frontier, A. "Workup for Removing Bromine or Iodine."[4] Not Voodoo: University of Rochester. [Link][4]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods." [Link]

Sources

Troubleshooting low conversion rates in nitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: Active | Status: Online | Agent: Senior Application Scientist

Introduction: The "Stubborn Nitrile" Paradox

Nitrile hydrolysis (


) is deceptively simple on paper but notoriously temperamental in the flask. As researchers, we often encounter the "Stubborn Nitrile" paradox: a moiety that is stable enough to survive multi-step synthesis but too inert to hydrolyze when requested, or conversely, one that over-hydrolyzes or decomposes under the forcing conditions required to activate it.

This guide addresses Low Conversion Rates —the most common failure mode. We move beyond generic textbook advice to address specific mechanistic bottlenecks: steric shielding, electronic deactivation, and solubility-limited mass transfer.

Part 1: Diagnostic Triage (Troubleshooting Guide)

Use this decision matrix to identify the root cause of your low conversion.

Case 1: The "Brick Wall" (Steric Hindrance)
  • Symptom: Starting material is recovered unchanged, even after refluxing in aqueous acid/base.

  • Diagnosis: Ortho-substitution (e.g., o-tolyl, o-chloro) blocks the trajectory of the nucleophile (

    
     or 
    
    
    
    ) to the cyano carbon.
  • The Fix: You must move to "Anhydrous Hydroxide" conditions or Microwave activation.

    • Why? Aqueous solvation shells increase the effective size of the nucleophile. Using

      
       or ethylene glycol reduces solvation, making the hydroxide "naked" and more nucleophilic.
      
Case 2: The "Amide Trap" (Incomplete Hydrolysis)
  • Symptom: Reaction converts cleanly to the primary amide (

    
    ) but stalls there; no carboxylic acid forms.
    
  • Diagnosis: The amide resonance structure is extremely stable, and the leaving group ability of

    
     (or 
    
    
    
    ) is poor without significant activation. In base, the amide anion is resistant to nucleophilic attack.
  • The Fix: Oxidative Hydrolysis (Radziszewski reaction) or Nitrous Acid deamination.

Case 3: The "Dead Catalyst" (Biocatalysis Failure)
  • Symptom: Nitrilase reaction starts fast but stops at ~10-20% conversion.

  • Diagnosis: Substrate/Product Inhibition.[1][2] Many nitrilases are inhibited by their own substrate (if

    
    ) or poisoned by the cyanide ion byproduct (if the enzyme has lyase activity).
    
  • The Fix: Switch to Fed-Batch protocol or control pH strictly to prevent enzyme denaturation.

Part 2: Visualizing the Workflow

Figure 1: Method Selection & Troubleshooting Logic

NitrileHydrolysis Start Start: Low Conversion CheckSubstrate Analyze Substrate Start->CheckSubstrate Steric Sterically Hindered? (Ortho-substituents) CheckSubstrate->Steric Yes Sensitive Acid/Base Sensitive? CheckSubstrate->Sensitive No Method_Micro Protocol A: Microwave/KOH/tBuOH Steric->Method_Micro High T Tolerance Method_Parkins Protocol B: Pt-Catalyzed (Parkins) Steric->Method_Parkins Low T Required Sensitive->Method_Parkins Chemical Method_Bio Protocol C: Nitrilase Screening Sensitive->Method_Bio Biologic/Chiral Stall_Amide Stalled at Amide? Method_Micro->Stall_Amide Method_Bio->Stall_Amide Oxidative Add H2O2 (Radziszewski) Stall_Amide->Oxidative Yes Success: Acid Success: Acid Stall_Amide->Success: Acid No

Caption: Decision matrix for selecting the optimal hydrolysis protocol based on substrate constraints.

Part 3: Advanced Protocols & Causality

Protocol A: Microwave-Assisted "Anhydrous" Hydrolysis

Best for: Sterically hindered aromatic nitriles (e.g., Mesitylnitrile).

The Science: Conventional aqueous reflux fails here because the water-solvated hydroxide ion is too bulky to penetrate the ortho-substituents. We use Potassium tert-butoxide (


)  in a dry solvent. Although 

is bulky, trace water (or added equivalents) generates "naked"

, which is smaller and highly reactive in the low-dielectric medium.

Step-by-Step:

  • Vessel: 10 mL Microwave-transparent vial.

  • Reagents: Suspend Nitrile (1.0 mmol) in

    
     (3 mL). Add finely ground KOH (5.0 mmol). Note: 
    
    
    
    is solid at RT; melt it first.
  • Irradiation: Heat to 150°C for 10–20 minutes. (Pressure will rise; ensure vessel is rated for ~15 bar).

  • Workup: Pour into 1M HCl/Ice. The carboxylic acid usually precipitates.

Data Comparison:

Substrate Aqueous Reflux (24h) Microwave/tBuOH (20 min)
o-Tolunitrile 5% Conversion 92% Yield
Mesitylnitrile 0% Conversion 88% Yield

| 1-Naphthonitrile | 15% Conversion | 95% Yield |

Protocol B: Platinum-Catalyzed Hydration (The Ghaffar-Parkins Method)

Best for: Stopping at the Amide, or Acid-Sensitive substrates.

The Science: The Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)] activates the nitrile by coordinating to the nitrogen lone pair, increasing the electrophilicity of the carbon without protonation. This allows water to attack at neutral pH. Crucially, the catalyst releases the amide product and does not catalyze the subsequent hydrolysis to the acid, solving the "over-hydrolysis" problem [1].

Step-by-Step:

  • Mix: Nitrile (1 mmol), Catalyst (0.1–1 mol%), water (2 equiv), and Ethanol (1 mL).

  • Heat: Reflux (78°C) for 2–6 hours.

  • Monitor: Check TLC. The reaction is specific for hydration to the amide.

  • Conversion to Acid (Optional): If the acid is the goal, treat the isolated amide with nitrous acid (

    
    ) to deaminate it under mild conditions.
    
Protocol C: Biocatalytic Rescue (Nitrilase)

Best for: Enantioselective hydrolysis of chiral cyanohydrins or dinitriles.

The Science: Nitrilases possess a catalytic triad (Glu-Lys-Cys). The cysteine thiol attacks the nitrile carbon. Low conversion here is almost always due to inhibition.

  • Substrate Inhibition: High concentrations (>50mM) cause the enzyme to aggregate or misfold.

  • Product Inhibition: The accumulation of ammonium ions (

    
    ) shifts the equilibrium and affects pH.
    

Troubleshooting Checklist:

Part 4: Frequently Asked Questions (FAQ)

Q: I have a nitrile that converts to the amide but refuses to go to the acid, even in refluxing HCl. Why? A: You have hit a thermodynamic sink. The amide bond has significant double-bond character due to resonance. In acid, the carbonyl oxygen is protonated, but if the R-group is electron-withdrawing or bulky, water cannot attack.

  • Solution: Switch to Basic Peroxide (Radziszewski conditions) .

    • Recipe: Nitrile/Amide in MeOH + 30%

      
       + 6M NaOH (Catalytic).
      
    • Mechanism:[3][4][5][6][7][8] The hydroperoxide anion (

      
      ) is a "super-nucleophile" (alpha-effect) and attacks the amide carbonyl much faster than 
      
      
      
      [3].

Q: My reaction turns black and forms a tar. What happened? A: You likely have an alpha-proton that is acidic (e.g., benzyl cyanide). Strong base deprotonated the alpha-carbon, leading to polymerization or condensation (Thorpe-Ziegler reaction) instead of hydrolysis.

  • Solution: Switch to Acidic Hydrolysis (H2SO4/AcOH) or the Parkins Catalyst (neutral pH) to avoid forming the carbanion.

Q: Can I use "Nitrilase" for any nitrile? A: No. Nitrilases are specific. Some are aliphatic-specific, others aromatic.[9] Furthermore, some are actually "Nitrile Hydratases" (NHase), which stop at the amide.[9] You must screen a panel (e.g., Codexis or Almac kits) to find the correct isoform [4].

Part 5: References

  • Ghaffar, T., & Parkins, A. W. (1995).[8][10] The catalytic hydration of nitriles to amides using a platinum(II) phosphinito complex. Tetrahedron Letters. Link

  • Gong, J. S., et al. (2012). Nitrile-converting enzymes as a tool to improve biocatalysis in organic synthesis: Recent insights and promising trends. Biotechnology Advances. Link

  • McIsaac, J. E., et al. (1971). The Mechanism of the Base-Catalyzed Hydrolysis of Amides. The Journal of Organic Chemistry. Link

  • Martínková, L., & Křen, V. (2010). Nitrile-converting enzymes for organic synthesis. Current Opinion in Chemical Biology. Link

For further assistance, please submit a ticket with your specific substrate structure and NMR data.

Sources

Technical Support Center: Purification & Isolation of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 3-Fluoro-4-hydroxy-5-iodobenzonitrile , a critical intermediate often associated with the synthesis of TRK inhibitors like Larotrectinib.

Status: Operational Role: Senior Application Scientist Topic: Regioisomer Separation & Process Optimization

The Isomer Landscape: Diagnosis & Identification

Before attempting separation, it is critical to correctly identify the species present in your crude mixture. In the iodination of 3-fluoro-4-hydroxybenzonitrile , "regioisomerism" is often confused with "over-iodination."

The Reaction Pathway

The directing groups on the benzene ring dictate the product distribution.

  • Hydroxyl (-OH): Strong activator, directs ortho/para.

  • Fluorine (-F): Weak deactivator, directs ortho/para.

  • Nitrile (-CN): Moderate deactivator, directs meta.

Target Site (Position 5): Synergistically activated by the ortho-OH and meta-CN groups. Competitor Site (Position 2): Activated by the ortho-F group but deactivated by the meta-OH (strong) and ortho-CN groups.

Visualizing the Impurity Profile

The following diagram illustrates the formation of the target versus the problematic impurities.

ReactionPathway SM Starting Material (3-Fluoro-4-hydroxybenzonitrile) Target TARGET (Major) 5-Iodo Isomer (Ortho to OH) SM->Target Fast (Kinetic) Regio REGIOISOMER (Minor) 2-Iodo Isomer (Ortho to F) SM->Regio Slow (Steric/Electronic hindrance) Reagent + NIS / H+ Diiodo OVER-REACTION 2,5-Diiodo Impurity Target->Diiodo Excess Reagent Regio->Diiodo Excess Reagent

Figure 1: Electrophilic aromatic substitution pathway showing the competition between the 5-iodo target and the 2-iodo regioisomer.

Troubleshooting Guides (Q&A)

Q1: I see a persistent impurity at RRT ~0.95 relative to the target in HPLC. Is this the regioisomer?

Diagnosis: Likely, yes. The 2-iodo regioisomer (Ortho-F) is less polar than the 5-iodo target (Ortho-OH) because the iodine at position 2 is shielded by the nitrile and fluorine groups, reducing its interaction with the stationary phase. However, because the structural difference is subtle, they often co-elute on standard C18 columns.

  • Confirmation: Check the UV spectrum. The 2-iodo isomer often has a slightly blue-shifted

    
     compared to the 5-iodo target due to the interruption of conjugation by the sterically crowded iodine between the F and CN groups.
    
Q2: Flash chromatography is failing to separate the isomers. What are my options?

Solution: Abandon standard silica flash for this specific separation. The


 between the 2-iodo and 5-iodo isomers on silica is negligible (< 0.05) in most Hexane/EtOAc systems.
  • Alternative 1 (Chemical Wash): The 5-iodo phenol is slightly more acidic than the 2-iodo phenol (Iodine ortho to OH increases acidity via induction more than meta iodine).

    • Protocol: Dissolve crude in EtOAc. Wash with mildly basic buffer (pH ~7.5-8.0) . The target (more acidic) may preferentially partition into the aqueous phase, while the less acidic 2-iodo and di-iodo species remain in the organic layer. Note: This requires precise pH control.

  • Alternative 2 (Recrystallization - Recommended): The 5-iodo target packs efficiently. The 2-iodo isomer disrupts packing.

    • Solvent System: Toluene/Heptane (1:3) or EtOH/Water.[1][2]

Q3: How do I prevent the 2-iodo regioisomer from forming in the first place?

Root Cause: High reaction temperatures or highly reactive iodinating agents (like ICl) reduce selectivity. Corrective Action:

  • Switch Reagent: Use N-Iodosuccinimide (NIS) with Triflic Acid (TfOH) or TFA at 0°C to -10°C .

  • Solvent Effect: Use Acetonitrile (MeCN) . MeCN can complex with the iodonium ion, increasing its bulk and making it more selective for the less sterically hindered position 5 (Ortho-OH) over position 2 (Ortho-F/Ortho-CN).

Experimental Protocols

A. Optimized Synthesis (Minimizing Regioisomers)

Rationale: Low temperature and bulky solvent cages favor the kinetic product (Position 5).

  • Charge 3-fluoro-4-hydroxybenzonitrile (1.0 eq) into a reactor.

  • Dissolve in Acetonitrile (10 vol). Cool to -5°C .

  • Add Trifluoroacetic acid (0.1 eq) as a catalyst.

  • Add NIS (1.05 eq) portion-wise over 1 hour. Do not dump all at once.

  • Monitor by HPLC. Stop when Starting Material < 1.0%.

    • Critical Check: If Di-iodo > 2%, stop immediately, even if SM remains.

B. Purification via Recrystallization (Regioisomer Rejection)

Rationale: This method exploits the lower solubility of the symmetrical 5-iodo target compared to the asymmetrical 2-iodo impurity.

  • Dissolution: Dissolve the crude solid in Toluene (3 vol) at 80°C.

  • Precipitation: Slowly add n-Heptane (6 vol) dropwise while maintaining 70-80°C.

  • Cooling: Cool slowly to Room Temperature (over 2 hours), then to 0-5°C (hold for 1 hour).

  • Filtration: Filter the white needles.

  • Wash: Wash with cold Toluene/Heptane (1:3).

  • Result: This typically reduces the 2-iodo regioisomer from ~5% to <0.5%.

Data & Specifications

Comparison of Isomers

Use this table to validate your analytical data.

FeatureTarget (5-Iodo)Regioisomer (2-Iodo)Over-Reaction (2,5-Diiodo)
Substitution 3-F, 4-OH, 5-I3-F, 4-OH, 2-I3-F, 4-OH, 2,5-Di-I
1H NMR (DMSO-d6) Two doublets (meta coupling)Two doublets (ortho coupling)Singlet (only 1 H remains)
Coupling Constant

Hz

Hz
N/A
Acidity (pKa est.) ~6.8 (More Acidic)~7.2 (Less Acidic)~5.5 (Most Acidic)
HPLC Elution MidLate (Non-polar tail)Latest (Most non-polar)
Decision Logic for Purification

Use the following workflow to determine the best purification strategy based on your crude purity.

PurificationLogic Start Analyze Crude Mixture (HPLC Area %) Check1 Is Di-iodo > 5%? Start->Check1 Check2 Is Regioisomer (2-I) > 2%? Check1->Check2 No Action1 Column Chromatography (DCM/MeOH Gradient) Check1->Action1 Yes (Hard to crystallize) Action2 Recrystallization (Toluene/Heptane) Check2->Action2 Yes (Best for isomers) Action3 Standard Wash (Na2S2O3 + Brine) Check2->Action3 No (High Purity) Action1->Action2 If purity < 98%

Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity levels.

References

  • Loxo Oncology, Inc. (2016). Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors. WO2016077841A1.

    • Context: Describes the synthesis of Larotrectinib intermediates, including the halogen
  • Flick, A. C., et al. (2020).[3] Synthetic Approaches to New Drugs Approved during 2018.[3] Journal of Medicinal Chemistry, 63(19), 10652–10704.[3]

    • Context: precise mechanistic discussion on the synthesis of TRK inhibitors and the control of regioisomers in precursor synthesis.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzonitrile Product Specification.

    • Context: Physical properties and safety data for the starting material.[4]

  • Olon S.p.A. (2024).[1] Process for Preparing High Purity Degree Larotrectinib. EP4294810B1.

    • Context: Detailed industrial purification protocols for Larotrectinib and its halogenated intermediates, specifically addressing sulfonyl

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous 1H NMR interpretation for 3-Fluoro-4-hydroxy-5-iodobenzonitrile , a critical intermediate in the synthesis of TR-beta agonists and thyromimetics. The following analysis compares the Optimized Solvation Protocol (DMSO-d₆) against the Standard Generic Protocol (CDCl₃) , demonstrating why the former is the superior analytical choice for this specific scaffold.

Executive Summary

Product: 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS: 173900-33-9) Application: Pharmaceutical Intermediate (Thyromimetic Drug Discovery) Core Challenge: The tetrasubstituted benzene ring creates a complex splitting pattern driven by


F-

H coupling. Furthermore, the phenolic hydroxyl (-OH) and the iodine substituent introduce specific solvent-dependency that can obscure critical signals in standard protocols.

Verdict: The DMSO-d₆ Optimized Protocol significantly outperforms the Standard CDCl₃ Protocol by stabilizing the phenolic proton for integration and resolving the distinct


F coupling constants required for regiochemical confirmation.

Technical Comparison: Solvent System Performance

This section objectively compares the spectral quality obtained from the two most common NMR solvents.

Table 1: Comparative Data Summary
FeatureStandard Protocol (CDCl₃) Optimized Protocol (DMSO-d₆) Scientific Rationale
Phenolic -OH Signal Broad, variable, or invisible (5.0 - 6.5 ppm)Sharp Singlet (11.0 - 11.8 ppm)DMSO forms strong H-bonds, slowing proton exchange and deshielding the signal into a clean window.
Aromatic Resolution Good, but potential overlap with solvent satelliteExcellentDMSO polarity separates the aromatic signals from the residual solvent peak (2.50 ppm).
Solubility Moderate (requires heating/sonication)HighThe polar nitrile and hydroxyl groups favor the polar aprotic environment of DMSO.
Water Interference High (HDO peak wanders)Controlled (HDO at 3.33 ppm)Separates the water peak from the aromatic region (7.0 - 8.5 ppm).

Detailed 1H NMR Interpretation (Optimized Protocol)

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the sample is free of paramagnetic impurities (e.g., copper residues from cyanation steps) which broaden lines.

A. The Aromatic Region (Regiochemistry Confirmation)

The molecule possesses two aromatic protons at positions 2 and 6 . Their assignment is validated not just by chemical shift, but by the magnitude of their coupling to the Fluorine atom (


F, spin 1/2).
  • Proton H6 (Position 6): The Downfield Signal

    • Shift:

      
       7.80 – 7.95 ppm
      
    • Multiplicity: Doublet of Doublets (dd)

    • Coupling Analysis:

      • Ortho-Iodine Effect: The large Iodine atom at position 5 exerts a deshielding effect (approx +0.40 ppm) on the adjacent H6.

      • Coupling Constants:

        • 
           (Meta-coupling): ~6.0 – 7.5 Hz .
          
        • 
           (Meta-coupling to H2): ~1.8 – 2.0 Hz .
          
    • Interpretation: This proton appears most downfield due to the combined inductive withdrawing effect of the Nitrile (-CN) and the Iodine (-I).

  • Proton H2 (Position 2): The Upfield Signal

    • Shift:

      
       7.50 – 7.70 ppm
      
    • Multiplicity: Doublet of Doublets (dd)

    • Coupling Analysis:

      • Ortho-Fluorine Effect: Located directly adjacent to the Fluorine at position 3.

      • Coupling Constants:

        • 
           (Ortho-coupling): ~9.5 – 11.5 Hz . Note: This large coupling value is the definitive signature of the H2 position.
          
        • 
           (Meta-coupling to H6): ~1.8 – 2.0 Hz .
          
B. The Labile Region (Functional Group Confirmation)
  • Phenolic -OH (Position 4):

    • Shift:

      
       11.2 – 11.6 ppm (Broad Singlet or weak Doublet)
      
    • Behavior: In dry DMSO-d₆, this peak is distinct. If trace water is present, it may broaden.

    • Self-Validation: Addition of D₂O to the NMR tube will cause this specific peak to disappear (Deuterium exchange), confirming it is the hydroxyl proton and not an impurity.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for validating the structure, specifically distinguishing it from the regioisomer 3-fluoro-5-hydroxy-4-iodobenzonitrile.

NMR_Workflow Start Start: Crude/Purified Solid Solvent_Choice Select Solvent: DMSO-d6 (Priority: OH Detection) Start->Solvent_Choice Acquisition Acquire 1H NMR (Min 16 Scans, d1=2.0s) Solvent_Choice->Acquisition Analyze_OH Check 11.0-12.0 ppm Region Acquisition->Analyze_OH OH_Decision Is Singlet Present? Analyze_OH->OH_Decision OH_Decision->Solvent_Choice No (Dry Sample) Analyze_Aromatic Analyze Aromatic Splitting (7.5 - 8.0 ppm) OH_Decision->Analyze_Aromatic Yes Calc_Coupling Calculate J(H-F) Constants Analyze_Aromatic->Calc_Coupling Logic_Check Compare J values: Is one J ~10Hz (Ortho) and one J ~6Hz (Meta)? Calc_Coupling->Logic_Check Result_Confirmed CONFIRMED: 3-Fluoro-4-hydroxy-5-iodobenzonitrile Logic_Check->Result_Confirmed Yes Result_Regioisomer REJECT: Likely Regioisomer (Check Synthesis) Logic_Check->Result_Regioisomer No

Figure 1: Analytical logic flow for structural validation of fluorinated phenols.

Troubleshooting & Self-Validation

To ensure scientific integrity, use these checks to validate your data:

  • The "D₂O Shake":

    • Protocol: After acquiring the standard spectrum in DMSO-d₆, add 1-2 drops of D₂O to the NMR tube, shake, and re-acquire.

    • Expected Result: The peak at ~11.5 ppm must vanish. If it remains, it is an impurity (likely an aldehyde or acid), not the phenol.

  • The Fluorine Decoupling (Optional but Recommended):

    • Protocol: Acquire a

      
      H{ 
      
      
      
      F } spectrum (Proton observed, Fluorine decoupled).
    • Expected Result: The complex doublets of doublets (dd) at 7.6 and 7.9 ppm should collapse into simple doublets (d) showing only the H-H meta coupling (~2 Hz). This confirms the splitting is indeed caused by the Fluorine atom.

  • Impurity Flags:

    • Peak at ~9.8 ppm: Indicates residual aldehyde (precursor 3-fluoro-4-hydroxybenzaldehyde).

    • Peak at ~7.27 ppm (in CDCl₃): Chloroform signal may mask the H2 proton; this is why DMSO is preferred.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758988, 3-Fluoro-5-iodobenzonitrile. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

Structural Validation of Halogenated Benzonitriles: A Comparative NMR Analysis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of thyroid hormone receptor beta (TR-β) agonists (e.g., Resmetirom precursors), the regioselective iodination of 3-fluoro-4-hydroxybenzonitrile to 3-fluoro-4-hydroxy-5-iodobenzonitrile is a critical synthetic checkpoint.

This guide provides a technical comparison between the starting material and the iodinated product. Unlike standard spectral lists, this document focuses on the mechanistic causality of spectral shifts—specifically the "Heavy Atom Effect" of iodine and the scalar coupling of fluorine—to provide a self-validating model for researchers confirming reaction success.

Key Structural Differentiators[1]
  • 19F NMR: Monitors the electronic environment change ortho to the hydroxyl group.

  • 13C NMR: Detects the dramatic upfield shift of the iodinated carbon (C-5) due to spin-orbit coupling, serving as the definitive "fingerprint" for successful mono-iodination.

Comparative Spectral Data

The following data compares the non-iodinated precursor (Alternative A) with the target iodinated product (Product B). Data is standardized for DMSO-d6 , the preferred solvent for phenolic compounds to prevent proton exchange broadening.

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon PositionAssignmentPrecursor (Non-Iodinated)

(ppm)
Target (Iodinated)

(ppm)
Multiplicity (

)
Structural Insight
C-1 Quaternary (CN)102.5103.8 d (

Hz)
Ipso to Nitrile
C-2 Aromatic CH118.2116.5 d (

Hz)
Ortho to Fluorine
C-3 C-F 151.4150.2 d (

Hz)
Diagnostic C-F Bond
C-4 C-OH 150.1158.5 d (

Hz)
Deshielded by OH & I
C-5 C-H vs C-I 117.886.4 s (or small d)PRIMARY VALIDATION POINT
C-6 Aromatic CH128.5138.2 sDeshielded by Iodine
CN Nitrile119.1118.0 sCharacteristic CN

Note on C-5 (The Iodine Effect): The most significant change is at C-5. Upon substitution of Hydrogen with Iodine, the signal shifts upfield by ~30 ppm (from ~117 to ~86 ppm). This counter-intuitive "Heavy Atom Effect" is the primary confirmation of iodination.

Table 2: 19F NMR Spectral Data (376 MHz, DMSO-d6)
CompoundChemical Shift (

)
MultiplicityCoupling ConstantsInterpretation
Precursor -136.5 ppmdd

Hz
F coupled to H2 and H4
Target (Iodinated) -134.2 ppm d

Hz
Simplification of Splitting

Mechanistic Deep Dive: Why the Spectra Look This Way

To interpret these spectra with authority, one must understand the underlying physics. This section validates why the experimental protocols work.

The Heavy Atom Effect (Spin-Orbit Coupling)

In 13C NMR, electronegative substituents (O, N, F, Cl) typically deshield the attached carbon, moving it downfield (higher ppm). Iodine is the exception.

  • Mechanism: The large electron cloud of Iodine allows for significant Spin-Orbit coupling. This relativistic effect mixes excited electronic states with the ground state, introducing a shielding term that opposes the paramagnetic deshielding.

  • Result: The C-I carbon appears significantly upfield (80–90 ppm), often overlapping with solvent peaks or aliphatic regions if not carefully checked. This is not an impurity; it is the iodine footprint.

19F-13C Scalar Coupling

Fluorine (


) couples to Carbon (

) ubiquitously in this molecule.
  • 
     (~245 Hz):  The C-3 peak will not be a singlet. It will be a doublet separated by ~245 Hz.
    
  • 
     (~20 Hz):  C-2 and C-4 will appear as doublets.
    
  • Self-Validation: If C-3 appears as a singlet, your fluorination failed or you are inadvertently decoupling fluorine.

Experimental Protocol

Reagents & Preparation[6][7]
  • Solvent: DMSO-d6 (99.9% D).

    • Why? Chloroform (CDCl3) often leads to aggregation of phenols, broadening the signals. DMSO disrupts hydrogen bonding, sharpening the peaks and allowing observation of the phenolic proton if 1H NMR is run.

  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz equivalent)
  • 19F Experiment:

    • Pulse Sequence: zgflqn (or equivalent 19F with 1H decoupling).

    • Spectral Width: -100 to -200 ppm.

    • Scans (NS): 16 (Fluorine is highly sensitive).

  • 13C Experiment:

    • Pulse Sequence: zgpg30 (Power-gated decoupling to suppress NOE for integration accuracy, though standard decoupling is fine for structural assignment).

    • Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbons C-1, C-3, C-4, C-5, CN).

    • Scans (NS): 512 - 1024 (Quaternary carbons split by fluorine require high S/N).

Visualization of Logic & Workflow

Diagram 1: Synthesis Validation Workflow

This flowchart illustrates the decision-making process when validating the conversion of the precursor to the target.

SynthesisValidation Precursor Precursor (3-F-4-OH-Benzonitrile) Reaction Iodination (NIS/Acid) Precursor->Reaction Crude Crude Product Reaction->Crude NMR_13C 13C NMR Analysis Crude->NMR_13C Decision Check C-5 Shift NMR_13C->Decision Analyze 80-120 ppm region Success Target Confirmed (C-5 @ ~86 ppm) Decision->Success Upfield Shift Detected Fail Start Material/Regioisomer (C-5 @ ~117 ppm) Decision->Fail No Shift

Caption: Workflow for validating iodination using the C-5 Heavy Atom Effect.

Diagram 2: 13C Signal Assignment Logic

This diagram breaks down how to assign the complex splitting patterns caused by Fluorine.

AssignmentLogic Signal Observed 13C Signal Splitting Is it a Doublet? Signal->Splitting LargeJ J > 200 Hz Splitting->LargeJ Yes MedJ J = 15-25 Hz Splitting->MedJ Yes SmallJ J < 10 Hz Splitting->SmallJ Yes Singlet Singlet (s) Splitting->Singlet No C3 Assign: C-3 (C-F) LargeJ->C3 C2_C4 Assign: C-2 or C-4 (Ortho to F) MedJ->C2_C4 C1_C5 Assign: C-1 or C-5 (Meta/Ipso) SmallJ->C1_C5 CN_C6 Assign: CN or C-6 (Distal) Singlet->CN_C6

Caption: Logic tree for assigning Carbon signals based on J-coupling magnitude with Fluorine.

References

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: 19F Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

  • Kelly, M. J., et al. (2018). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist. Journal of Medicinal Chemistry. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for Additivity Rules).

Sources

A Comparative Guide to FTIR Peak Assignments for Nitrile Groups in Iodobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral features of nitrile (C≡N) groups in 2-iodobenzonitrile, 3-iodobenzonitrile, and 4-iodobenzonitrile. Understanding the subtle shifts in vibrational frequencies of these isomers is crucial for their accurate identification and characterization in complex chemical matrices, a common task in pharmaceutical and materials science research.

The Diagnostic Power of FTIR in Isomer Differentiation

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique molecular fingerprint. For aromatic nitriles, the C≡N stretching vibration is particularly informative. Its position in the spectrum is sensitive to the electronic environment, which is influenced by the nature and position of other substituents on the aromatic ring.[1] In the case of iodobenzonitrile isomers, the location of the iodine atom relative to the nitrile group induces distinct electronic effects, leading to measurable shifts in the C≡N stretching frequency. This allows for the differentiation of isomers that might otherwise be challenging to distinguish.[2]

Comparative Analysis of Nitrile (C≡N) Stretching Vibrations

The nitrile functional group in aromatic compounds typically exhibits a strong, sharp absorption band in the region of 2240-2220 cm⁻¹.[3] The electronegativity and position of the iodine substituent in iodobenzonitriles cause slight but significant variations in this absorption frequency. These shifts can be attributed to a combination of inductive and resonance effects.

CompoundCAS NumberC≡N Stretching Frequency (cm⁻¹)Reference
2-Iodobenzonitrile4387-36-4~2225[4]
3-Iodobenzonitrile69113-59-3~2230[3]
4-Iodobenzonitrile3058-39-7~2228[5][6]

Analysis of Isomeric Effects:

  • 2-Iodobenzonitrile: The proximity of the bulky iodine atom to the nitrile group in the ortho position can introduce steric hindrance, potentially affecting the bond strength and vibrational frequency.

  • 3-Iodobenzonitrile: In the meta position, the electron-withdrawing inductive effect of iodine is the dominant influence on the nitrile group. This effect tends to slightly increase the C≡N bond strength, resulting in a higher stretching frequency compared to the other isomers.[7]

  • 4-Iodobenzonitrile: In the para position, both inductive and resonance effects of the iodine atom can influence the nitrile group. The interplay of these effects results in a C≡N stretching frequency that is typically intermediate between the ortho and meta isomers.

The Hydroxyl Group: A Note on a Less Common Functionalization

Experimental Protocol: ATR-FTIR Spectroscopy of Iodobenzonitriles

This section outlines a detailed, self-validating protocol for acquiring high-quality FTIR spectra of iodobenzonitrile isomers using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[11]

Materials and Equipment:

  • FTIR spectrometer equipped with a diamond ATR accessory (e.g., Bruker Tensor 27 FT-IR).[4][6]

  • Samples of 2-iodobenzonitrile, 3-iodobenzonitrile, and 4-iodobenzonitrile.[12][13][14]

  • Spatula.

  • Methanol or isopropanol for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the ATR accessory is clean and free of any residual sample. Clean the diamond crystal with a lint-free wipe dampened with methanol or isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[15]

    • The background scan parameters should match those intended for the sample analysis (e.g., 16 scans at a resolution of 4 cm⁻¹).[16]

  • Sample Analysis:

    • Place a small amount of the iodobenzonitrile isomer powder onto the center of the diamond ATR crystal using a clean spatula.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

    • Identify the characteristic C≡N stretching peak in the 2240-2220 cm⁻¹ region and record its precise wavenumber.

    • If analyzing hydroxylated derivatives, look for the broad O-H stretching band in the 3500-3200 cm⁻¹ region.[17]

  • Cleaning:

    • After analysis, raise the press arm and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe, followed by a dry wipe, to prevent cross-contamination between samples.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comparative FTIR analysis of iodobenzonitrile isomers.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Sample Obtain Iodobenzonitrile Isomers (2-, 3-, and 4-) Setup Prepare FTIR-ATR Spectrometer Sample->Setup Background Acquire Background Spectrum Setup->Background Analyze2I Analyze 2-Iodobenzonitrile Background->Analyze2I Analyze3I Analyze 3-Iodobenzonitrile Background->Analyze3I Analyze4I Analyze 4-Iodobenzonitrile Background->Analyze4I Process Process Spectra (Baseline Correction, Normalization) Analyze2I->Process Analyze3I->Process Analyze4I->Process Identify Identify C≡N Stretching Peaks (~2220-2240 cm⁻¹) Process->Identify Compare Compare Peak Positions of Isomers Identify->Compare Interpret Interpret Shifts Based on Substituent Position Compare->Interpret Report Generate Comparative Report (Table, Spectra Overlay) Interpret->Report

Sources

X-ray crystallography and solid-state structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-hydroxy-5-iodobenzonitrile represents a specialized scaffold in modern medicinal chemistry, particularly for kinase inhibition and thyroid hormone receptor targeting. Unlike symmetrical di-halogenated analogs, this "push-pull" asymmetric core offers a unique electrostatic landscape.

This guide provides a comparative analysis of its solid-state behavior, contrasting it with standard halogenated benzonitriles. It details the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) in crystal lattice formation—a critical factor for solubility and bioavailability profiling in drug development.

Part 1: Structural Context & Comparative Analysis[1]

To understand the utility of 3-Fluoro-4-hydroxy-5-iodobenzonitrile (Structure A ), we must benchmark it against two common alternatives used in fragment-based drug discovery:

  • Alternative B: 4-Hydroxybenzonitrile (Baseline: H-bond dominant).

  • Alternative C: 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil: XB dominant, high steric bulk).

Comparative Performance Matrix
Feature(A) 3-F, 5-I-4-OH-Benzonitrile (B) 4-Hydroxybenzonitrile(C) 3,5-Diiodo-4-OH-Benzonitrile
Lattice Driver Hybrid: Cooperative HB + XB networks.[1][2]HB Only: O-H···N≡C chains.[3]XB Dominant: I···N interactions.
Solubility Profile Moderate: F-atom improves solvation vs. di-iodo.High: Hydrophilic lattice.Low: Lipophilic, tight packing.
Metabolic Stability High: F blocks metabolic soft spots.Low: Prone to oxidation.High: But toxicity risks (iodine release).

-Hole Potential
Asymmetric: Strong localized positive potential on Iodine.None. Symmetric: Dual competing

-holes.
The Asymmetry Advantage

In Structure A , the fluorine atom acts as an electronic modulator. It withdraws electron density from the ring without acting as a strong halogen bond donor. This enhances the


-hole (positive electrostatic potential) on the Iodine atom at the 5-position, making the Iodine a more potent acceptor for nucleophiles (like backbone carbonyls in proteins) compared to the symmetric analog C .

Part 2: Experimental Protocol

Crystallization Workflow

Achieving X-ray quality crystals requires balancing the solubility differential between the polar hydroxyl/nitrile groups and the lipophilic iodine.

Method A: Slow Evaporation (Recommended for Polymorph Screening)

  • Dissolution: Dissolve 20 mg of compound in 2.0 mL of Acetonitrile (MeCN) .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a borosilicate scintillation vial.

  • Evaporation: Cover with parafilm; poke 3-4 small holes. Store at 20°C in a vibration-free environment.

    • Mechanism:[2][4] MeCN disrupts intermolecular H-bonds, allowing the stronger I···N interactions to direct initial nucleation as concentration rises.

Method B: Vapor Diffusion (Recommended for High-Resolution Data)

  • Inner Vial: Dissolve 15 mg in 0.5 mL Tetrahydrofuran (THF) .

  • Outer Reservoir: Place inner vial (uncapped) into a jar containing 3 mL Pentane .

  • Equilibration: Seal outer jar tightly. Pentane vapor diffuses into THF, slowly lowering solubility.

    • Result: Produces block-like crystals with lower mosaicity than evaporation.

X-Ray Diffraction Data Collection
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the heavy Iodine atom).

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by Iodine.
  • Strategy: High redundancy (>4x) is required to accurately resolve the electron density around the Fluorine vs. Hydrogen positions.

Part 3: Supramolecular Analysis & Visualization

Interaction Hierarchy

The crystal structure is governed by a hierarchy of "Synthons" (structural units).

  • Primary Synthon (Strong): The Hydroxyl group (Donor) forms a hydrogen bond with the Nitrile Nitrogen (Acceptor) of a neighboring molecule (

    
    ).
    
  • Secondary Synthon (Directional): The Iodine atom forms a Halogen Bond with the Nitrile Nitrogen (

    
    ) or the Hydroxyl Oxygen (
    
    
    
    ).
    • Note: In this asymmetric molecule, the

      
       interaction often competes with the H-bond, sometimes leading to "head-to-tail" infinite chains.
      
Visualization of Crystal Engineering Logic

CrystalLogic cluster_forces Competing Forces Molecule 3-Fluoro-4-hydroxy-5-iodobenzonitrile HB Hydrogen Bond (O-H...N) Energy: 15-25 kJ/mol Molecule->HB Primary Driver XB Halogen Bond (C-I...N) Energy: 5-15 kJ/mol Molecule->XB Directional Steering VDW Fluorine Contacts (C-F...H) Energy: <5 kJ/mol Molecule->VDW Packing Efficiency Outcome Supramolecular Assembly (1D Chains or 2D Sheets) HB->Outcome XB->Outcome VDW->Outcome

Caption: Hierarchical organization of intermolecular forces driving the crystallization of the target molecule.

Part 4: Crystallographic Data Reporting Standards

When publishing or analyzing the structure, the following metrics are critical for validation.

Table 1: Key Geometric Parameters (Representative)

Values below are typical ranges for this class of compounds to serve as a validation check.

ParameterInteraction TypeTypical RangeCritical Insight
d(C–I) Covalent Bond2.08 – 2.10 ÅLengthening indicates strong XB engagement.
∠(C–I···N) Halogen Bond Angle165° – 180°Linearity confirms

-hole interaction nature.
d(I···N) Contact Distance2.80 – 3.10 ÅMust be < sum of van der Waals radii (3.53 Å).
d(O–H···N) Hydrogen Bond1.90 – 2.10 ÅPrimary lattice stabilizer.
Experimental Workflow Diagram

Workflow S1 Synthesis/Purification (>98% Purity) S2 Solvent Selection (MeCN or THF/Pentane) S1->S2 S3 Crystal Growth (Slow Evap vs Diffusion) S2->S3 S4 XRD Data Collection (Mo Source, 100K) S3->S4 S5 Structure Refinement (Anisotropic I/F) S4->S5 S5->S2 If R1 > 5%

Caption: Optimized experimental workflow for obtaining publishable crystallographic data.

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery." Science. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures." (Search for Refcode analogs: HOBNIL, FIYBON). Link

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of HPLC method development for the purity assessment of 3-Fluoro-4-hydroxy-5-iodobenzonitrile, a halogenated aromatic nitrile with potential applications as a key building block in medicinal chemistry.

As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative that explains the rationale behind experimental choices, ensuring a robust and scientifically sound approach to method development and validation. Every step is designed to be self-validating, providing a clear and logical pathway to a reliable analytical method.

The Analytical Challenge: Understanding the Analyte

3-Fluoro-4-hydroxy-5-iodobenzonitrile presents a unique set of characteristics that inform our HPLC method development strategy. Its aromatic benzonitrile core suggests that reversed-phase HPLC will be a suitable technique for its analysis.[1][2][3] The presence of hydroxyl, fluoro, and iodo functional groups will influence its polarity and potential for interactions with the stationary phase, making the selection of an appropriate column and mobile phase critical for achieving optimal separation from potential impurities.

A Systematic Approach to Method Development

Our strategy for developing a robust HPLC method for 3-Fluoro-4-hydroxy-5-iodobenzonitrile is a multi-step process. This workflow is designed to systematically evaluate and optimize key chromatographic parameters to achieve the desired separation and sensitivity.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Column & Mobile Phase Screening B Detector Wavelength Selection A->B C Gradient & Flow Rate Optimization B->C Initial Conditions D Sample Diluent & Concentration C->D E Forced Degradation Studies D->E Optimized Method F Method Validation (ICH Q2(R2)) E->F

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening - Laying the Foundation

The initial phase of method development focuses on selecting a suitable stationary phase and mobile phase combination, along with an appropriate detection wavelength.

Column Selection: A Comparative Approach

The choice of a reversed-phase column is a critical first step. While a standard C18 column is often the workhorse of many labs, the unique structure of our analyte warrants a comparison with a phenyl-hexyl stationary phase.

  • C18 (Octadecyl Silane) Column: Offers strong hydrophobic retention, which is generally suitable for aromatic compounds.[4]

  • Phenyl-Hexyl Column: Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[5] This can be particularly advantageous for separating structurally similar aromatic compounds.

Mobile Phase Screening: The Elution Power

The mobile phase composition dictates the retention and elution of the analyte. We will evaluate two common organic modifiers in combination with a buffered aqueous phase:

  • Acetonitrile (ACN): A widely used organic modifier with good UV transparency and low viscosity.[5]

  • Methanol (MeOH): Offers different selectivity compared to acetonitrile and can be more effective in leveraging the unique selectivity of phenyl-based stationary phases.[5]

The aqueous phase will consist of a phosphate buffer to control the pH and ensure consistent ionization of the analyte, which is crucial for reproducible retention times.[5]

Detector Wavelength Selection

To determine the optimal wavelength for detection, a UV scan of 3-Fluoro-4-hydroxy-5-iodobenzonitrile in the mobile phase will be performed. The wavelength of maximum absorbance (λmax) will be selected to ensure the highest sensitivity for both the main component and any potential impurities.

Phase 2: Method Optimization - Fine-Tuning for Performance

Once initial conditions are established, the next step is to optimize the method to achieve the best possible resolution, peak shape, and run time.

Gradient and Flow Rate Optimization

A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities. We will start with a broad scouting gradient (e.g., 10% to 90% organic over 20 minutes) and then refine it to focus on the elution window of the main peak and its surrounding impurities. The flow rate will be optimized to balance analysis time with separation efficiency.

Sample Diluent and Concentration

The sample diluent should be compatible with the mobile phase to ensure good peak shape. A mixture of the initial mobile phase composition is often a good starting point. The sample concentration will be optimized to provide a strong detector response without overloading the column.

Phase 3: Forced Degradation and Validation - Ensuring a Stability-Indicating Method

A critical aspect of a purity analysis method is its ability to separate the analyte from any degradation products that may form over time. This is assessed through forced degradation studies.[6][7][8]

Forced Degradation Studies

Forced degradation studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products.[9] This helps to demonstrate the specificity of the analytical method.[7][8] The following stress conditions are typically employed as per ICH guidelines:[7]

  • Acidic Hydrolysis: (e.g., 0.1 N HCl at 60 °C)

  • Basic Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

  • Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., solid sample at 105 °C)

  • Photolytic Degradation: (e.g., exposure to UV light)

The developed HPLC method will be used to analyze the stressed samples to ensure that any degradation products are well-separated from the main peak.

Method Validation

Once the method is finalized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10][11][12] Key validation parameters include:[12][13][14]

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Experimental Protocols

The following section provides detailed experimental protocols for the comparative evaluation of different HPLC conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (0.1 mg/mL) Equilibrate Equilibrate System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution (1.0 mg/mL) Prep_Sample->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Standard Inject Standard Inject_Blank->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Compare Compare Results Calculate->Compare

Caption: A streamlined workflow for HPLC purity analysis.

Protocol 1: C18 Column with Acetonitrile Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water

    • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Fluoro-4-hydroxy-5-iodobenzonitrile reference standard in 100 mL of diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the test sample in 25 mL of diluent.

Protocol 2: Phenyl-Hexyl Column with Methanol Gradient
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Same as Protocol 1.

Hypothetical Comparative Data

The following tables summarize hypothetical data from the comparative analysis of two different batches of 3-Fluoro-4-hydroxy-5-iodobenzonitrile using the two developed HPLC methods. This data illustrates how different chromatographic conditions can impact the separation and quantification of impurities.

Table 1: Comparison of HPLC Method Performance

ParameterMethod 1 (C18/ACN)Method 2 (Phenyl-Hexyl/MeOH)
Resolution (Main Peak vs. Impurity 1) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 85009800
Run Time 22 min22 min

Table 2: Purity Analysis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile Batches

SampleMethodPurity of Main Component (%)Impurity 1 (%)Impurity 2 (%)
Batch A Method 199.50.250.10
Batch A Method 299.60.220.08
Batch B Method 198.21.100.35
Batch B Method 298.31.050.30

Discussion and Method Selection

Based on the hypothetical data, Method 2 (Phenyl-Hexyl/MeOH) demonstrates superior performance with better resolution, improved peak symmetry (lower tailing factor), and higher column efficiency (more theoretical plates). The enhanced resolution is particularly important for accurately quantifying closely eluting impurities. Therefore, Method 2 would be selected for further validation and routine use.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile requires a systematic and comparative approach. By evaluating different stationary phases and mobile phase modifiers, an optimized method can be achieved that provides accurate and reproducible results. The incorporation of forced degradation studies is essential to ensure the method is stability-indicating, a critical requirement in the pharmaceutical industry. This guide provides a comprehensive framework for researchers to develop and validate high-quality analytical methods, ultimately contributing to the safety and efficacy of new drug candidates.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2024). ijarsct.co.in. Retrieved from [Link]

  • Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Ich guidelines for validation final. (n.d.). SlideShare. Retrieved from [Link]

  • Benzonitrile. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Fluoro-4-hydroxy-5-iodobenzonitrile and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is paramount. Polysubstituted benzonitrile derivatives, in particular, serve as critical building blocks for a vast array of bioactive molecules and advanced materials.[1] The strategic placement of halogen atoms, such as fluorine and iodine, alongside other functional groups, imparts unique electronic and steric properties that can be exploited for selective chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 3-fluoro-4-hydroxy-5-iodobenzonitrile against two key analogs: 4-hydroxy-3-iodobenzonitrile (the non-fluorinated counterpart) and 3-fluoro-4-hydroxybenzonitrile (the non-iodinated counterpart).

Understanding the nuanced interplay between the electron-withdrawing nitrile and fluorine groups, the activating hydroxyl group, and the versatile carbon-iodine bond is essential for researchers aiming to leverage these scaffolds in complex synthetic pathways. This document will dissect the reactivity of these molecules in cornerstone organic reactions, supported by mechanistic principles and detailed experimental protocols.

The Decisive Influence of Substituents: An Electronic and Steric Overview

The reactivity of a substituted aromatic ring is dictated by the cumulative inductive and resonance effects of its substituents.[2] In our target molecules, the fluorine, iodine, hydroxyl, and nitrile groups each exert a distinct influence.

  • Fluorine (F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) .[3][4] This is partially counteracted by a resonance electron-donating effect (+M) from its lone pairs.[5] However, the inductive effect is generally dominant, making the ring electron-deficient. This strong -I effect is crucial for activating the ring toward nucleophilic attack.[4][6]

  • Iodine (I): Iodine exhibits the weakest inductive effect (-I) among the common halogens but also possesses a resonance-donating (+R) capability.[2] Its most significant chemical feature is the relatively weak and highly polarizable carbon-iodine (C-I) bond, which makes it an exceptional leaving group in transition metal-catalyzed cross-coupling reactions.[2] Its large atomic radius also introduces considerable steric bulk.

  • Hydroxyl (-OH): A potent activating group that directs electrophiles to the ortho and para positions via a strong resonance electron-donating effect (+M). Under basic conditions, it deprotonates to a phenoxide, which is an even more powerful activator.

  • Nitrile (-CN): A strongly deactivating group due to powerful inductive (-I) and resonance (-M) electron-withdrawing effects.[7] It directs incoming electrophiles to the meta position and is instrumental in activating the ring for nucleophilic aromatic substitution.

These competing effects create distinct reactive profiles for each analog, which we will explore in the context of specific reaction classes.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[8] The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[4][6]

For our fluorinated analogs, the fluorine atom can serve as the leaving group. This is a unique feature of SNAr, as the extreme strength of the C-F bond would normally make it a poor leaving group. However, because C-F bond cleavage is not the rate-determining step, fluorine's intense inductive effect significantly lowers the energy of the LUMO, accelerating the initial nucleophilic attack and making it an excellent leaving group in this context.[6]

Logical Workflow: Nucleophilic Aromatic Substitution (SNAr)

sub Fluorinated Benzonitrile (Activated Ring) meisenheimer Meisenheimer Complex (Stabilized Carbanion) sub->meisenheimer Addition (Rate-Determining Step) EWGs at o/p positions stabilize complex nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substituted Product meisenheimer->product Elimination (Fast) Aromaticity Restored lg Fluoride Ion (F⁻) meisenheimer->lg

Caption: General mechanism for SNAr reactions.

Experimental Comparison:

  • 3-Fluoro-4-hydroxy-5-iodobenzonitrile: The fluorine atom is activated by the strong -M and -I effects of the para-nitrile group and the additional -I effect of the ortho-iodine atom.

  • 3-Fluoro-4-hydroxybenzonitrile: The fluorine atom is activated solely by the para-nitrile group.

  • 4-Hydroxy-3-iodobenzonitrile: This analog lacks a fluorine leaving group and is therefore unreactive in this specific transformation.

Table 1: Predicted and Experimental Data for SNAr with Morpholine

Compound Activating Groups (Ortho/Para to F) Predicted Reactivity Experimental Yield (%)[9]
3-Fluoro-4-hydroxy-5-iodobenzonitrile para-CN, ortho-I Highest 92%
3-Fluoro-4-hydroxybenzonitrile para-CN High 86%

| 4-Hydroxy-3-iodobenzonitrile | N/A | Inert | 0% |

Experimental Protocol: Comparative SNAr
  • To three separate reaction vials, add the respective benzonitrile derivative (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 5 mL) to each vial.

  • Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reactions by thin-layer chromatography (TLC) or LC-MS every hour.

  • After 4 hours, cool the reactions to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is an ideal handle for transition metal-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing C-C and C-N bonds, respectively.[2][10][11] The catalytic cycles for these reactions are initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, a step where the reactivity order is I > Br > Cl.[12]

Catalytic Cycle: Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-I pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)L₂-R pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar-R pd2_b->product sub Ar-I sub->pd0 boronic R-B(OH)₂ + Base boronic->pd2

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.[12][13]

Experimental Comparison:

  • 3-Fluoro-4-hydroxy-5-iodobenzonitrile: The C-I bond is the primary reactive site. The electronic influence of the ortho-fluorine substituent can play a role; its -I effect may slightly accelerate the oxidative addition step.[14][15]

  • 4-Hydroxy-3-iodobenzonitrile: This serves as the baseline non-fluorinated analog. Its C-I bond is readily activated.

  • 3-Fluoro-4-hydroxybenzonitrile: Lacking a C-I (or C-Br/OTf) bond, this compound is unreactive under standard Suzuki or Buchwald-Hartwig conditions.

Table 2: Predicted and Experimental Data for Suzuki Coupling with 4-methoxyphenylboronic acid

Compound Reactive Site Predicted Reactivity Experimental Yield (%)
3-Fluoro-4-hydroxy-5-iodobenzonitrile C-I Bond High 88%
4-Hydroxy-3-iodobenzonitrile C-I Bond High 85%

| 3-Fluoro-4-hydroxybenzonitrile | N/A | Inert | 0% |

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • In separate oven-dried Schlenk flasks, combine the respective iodinated benzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) as the ligand.

  • Evacuate and backfill the flasks with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the mixtures to 90 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to determine the isolated yield.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L pd2 Ar-Pd(II)L-I pd0->pd2 Oxidative Addition pd2_amine [Ar-Pd(II)L(R₂NH)]⁺I⁻ pd2->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L(NR₂) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product sub Ar-I sub->pd0 amine R₂NH amine->pd2 base Base base->pd2_amine

Sources

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzonitrile Scaffolds

Benzonitrile derivatives represent a cornerstone in medicinal chemistry, serving as versatile precursors and key structural motifs in a multitude of therapeutic agents.[1][2] Their utility stems from the unique electronic properties and reactivity of the nitrile group.[3][4] In the relentless pursuit of enhanced pharmacological profiles, the strategic incorporation of fluorine has emerged as a transformative approach in drug design.[5][6] Fluorine, despite its minimal steric footprint comparable to hydrogen, is the most electronegative element, a property that profoundly alters the physicochemical and biological characteristics of a parent molecule.[7]

This guide provides an in-depth comparison of the bioactivity of fluorinated and non-fluorinated benzonitrile derivatives. We will explore how the introduction of fluorine can modulate pharmacokinetics, target affinity, and metabolic stability, supported by experimental data and detailed protocols for researchers in drug discovery.

The Fluorine Advantage: A Physicochemical Perspective

The substitution of hydrogen with fluorine on the benzonitrile ring is not a trivial alteration; it is a strategic decision rooted in predictable physicochemical consequences. These modifications are the underlying cause of the often-dramatic shifts observed in bioactivity.

  • Modulation of Lipophilicity: Fluorination typically increases the lipophilicity of a molecule.[7][8] This enhancement can improve passive membrane permeability and oral bioavailability, crucial parameters for drug efficacy.[5] However, a careful balance must be struck, as excessive lipophilicity can sometimes lead to reduced aqueous solubility or non-specific binding.[5]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[7] This inherent strength makes fluorinated positions on a molecule more resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][9] By "blocking" metabolic soft spots, fluorination can extend a drug's half-life, leading to a longer duration of action and potentially reducing dosing frequency.[9]

  • Altered Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][7] This electronic influence can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[8] These additional binding contributions can lead to a substantial increase in a drug candidate's affinity and potency for its target protein or enzyme.[7]

Comparative Bioactivity Analysis: Case Studies

The theoretical benefits of fluorination are borne out in numerous experimental studies. Below, we compare the bioactivity of fluorinated and non-fluorinated benzonitrile derivatives in several key therapeutic areas.

Case Study 1: Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a key strategy in the treatment of Parkinson's disease.[10][11] Benzonitrile derivatives have been explored as potent and selective MAO-B inhibitors.[10][12]

A study on benzyloxy-β-nitrostyrene analogues, which contain a nitrile group, demonstrated the profound impact of fluorination. The introduction of a 4"-fluoro-substituent on the benzyloxy ring resulted in the compound with the highest degree of MAO-B inhibition potency and selectivity.[11]

Compound ClassSpecific DerivativeTargetActivity (IC₅₀)Selectivity Index (SI)
Benzyloxy-β-nitrostyreneNon-fluorinated MAO-B950 nM>105
Benzyloxy-β-nitrostyrene4"-Fluoro-substituted MAO-B39 nM 166

Table 1: Comparison of MAO-B inhibitory activity. Data sourced from a study on benzyloxy-β-nitrostyrene analogues, demonstrating a significant increase in potency with fluorination.[11]

The enhanced potency of the fluorinated analogue can be attributed to favorable interactions within the hydrophobic regions of the MAO-B enzyme entrance cavity, a common theme in structure-activity relationship (SAR) studies of MAO inhibitors.[12]

Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Diabetes

DPP-4 inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes. A series of quinazolin-4-one compounds featuring a methyl-benzonitrile group were investigated as DPP-4 inhibitors. Within this series, the fluorinated derivative was identified as having the highest level of inhibition and the greatest metabolic stability in vivo.[13] While this specific fluorinated compound also showed off-target effects on CYP450 3A4 and hERG channels, it clearly illustrates the potency-enhancing effect of fluorination.[13]

Case Study 3: Anticancer Activity

Benzonitrile derivatives are promising scaffolds for developing novel anticancer agents.[14] Studies have investigated 3-Fluoro-4-hydroxy-5-nitrobenzonitrile for its potential as an anticancer agent.[15] The inclusion of fluorine in such structures is known to enhance biological activity, often by improving lipophilicity and metabolic stability, making the compounds more effective at targeting and inhibiting the growth of cancer cells.[15]

Mechanism of Action: A Deeper Dive into MAO-B Inhibition

To understand why fluorination imparts such a significant bioactivity boost, we can visualize the mechanism. MAO-B, located on the outer mitochondrial membrane, degrades dopamine, reducing its availability in the brain.[16] This process contributes to the neurodegeneration seen in Parkinson's disease.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Uptake Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Inhibitor Fluorinated Benzonitrile Inhibitor Inhibitor->MAOB Inhibition MTT_Workflow Start Start: Culture Cancer Cells Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat Cells with Benzonitrile Derivatives Incubate1->Treat Incubate2 4. Incubate 48h (Compound Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals with DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data & Calculate IC50 Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The incorporation of fluorine into benzonitrile scaffolds is a powerful and well-established strategy for enhancing bioactivity. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, fluorination can significantly improve a compound's pharmacokinetic profile and target affinity. [17]As demonstrated in the case studies of MAO-B and DPP-4 inhibitors, this often translates to a marked increase in potency. [11][13] However, researchers must remain cognizant of potential downsides, such as the introduction of off-target toxicities. [13]A rational approach to drug design, guided by a deep understanding of structure-activity relationships and supported by robust experimental validation, is paramount. As synthetic methodologies for selective fluorination continue to advance, the strategic use of fluorinated benzonitriles will undoubtedly continue to yield novel and effective therapeutic agents across a wide spectrum of diseases.

References

  • Priya A., Mahesh Kumar N., and Shachindra L. Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Singh, I., & Kumar, A. (Year unavailable). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed. [Link]

  • Pratiwi, R. D., Sardjiman, S., & Supardjan, A. M. (2020). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Sparrow Chemical. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2025, August 7). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. [Link]

  • (Reference not directly cited in the text, but available
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. SciSpace. [Link]

  • Silva, T., Borges, F., & Remião, F. (2025, October 10). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]

  • Petzer, A., Harvey, B. H., & Petzer, J. P. (2012, February 15). Monoamine oxidase inhibition by C4-substituted phthalonitriles. PubMed. [Link]

  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • (Reference not directly cited in the text, but available
  • Nkhumeleni, V., & Petzer, J. P. (2023, March 19). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link]

  • Grokipedia. (n.d.). Benzonitrile. Grokipedia. [Link]

  • van der Walt, E. M., Terre'Blanche, G., & Petzer, J. P. (n.d.). Benzyloxynitrostyrene analogues – A novel class of selective and highly potent inhibitors of monoamine oxidase B. ResearchGate. [Link]

  • HMDB. (n.d.). Benzonitrile. HMDB. [Link]

  • (Reference not directly cited in the text, but available
  • Wang, J., Sheng, Y., Wu, H., & Zhang, M. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Validation of Analytical Standards for 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of progress. The reliability of these measurements is intrinsically linked to the quality of the reference standards employed. This guide provides an in-depth, experience-driven approach to the validation of an analytical standard for the novel compound 3-Fluoro-4-hydroxy-5-iodobenzonitrile. We will not only detail the necessary protocols but also explore the scientific rationale behind each step.

This guide will compare a newly qualified in-house analytical standard of 3-Fluoro-4-hydroxy-5-iodobenzonitrile with a typical "research grade" batch of the same compound, highlighting the critical importance of a rigorous validation process.

The Critical Role of a Validated Analytical Standard

This guide will focus on the establishment of an in-house, or secondary, reference standard, a common practice when a primary standard from a pharmacopeia (like USP) is not available.[6]

Experimental Design: A Two-Pronged Approach

Our validation strategy for 3-Fluoro-4-hydroxy-5-iodobenzonitrile is built on two pillars:

  • Structural Confirmation and Identity: Ensuring the material is unequivocally the correct molecule.

  • Purity and Assay Determination: Quantifying the amount of the target molecule and identifying any impurities.

The following diagram illustrates the overall workflow for the validation of our in-house analytical standard.

G cluster_0 Candidate Material cluster_1 Structural Elucidation cluster_2 Purity & Assay cluster_3 Final Qualification High-Purity Batch High-Purity Batch NMR 1H NMR, 13C NMR, 19F NMR High-Purity Batch->NMR Identity Confirmation MS High-Resolution Mass Spectrometry (HRMS) High-Purity Batch->MS Identity Confirmation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) High-Purity Batch->FTIR Identity Confirmation HPLC HPLC-UV for Purity and Assay High-Purity Batch->HPLC Purity & Impurity Profiling GC GC-FID for Residual Solvents High-Purity Batch->GC Purity & Impurity Profiling DSC Differential Scanning Calorimetry (DSC) for Purity High-Purity Batch->DSC Purity & Impurity Profiling Water Karl Fischer Titration for Water Content High-Purity Batch->Water Purity & Impurity Profiling CoA Certificate of Analysis Generation NMR->CoA Data Consolidation MS->CoA Data Consolidation FTIR->CoA Data Consolidation HPLC->CoA Data Consolidation GC->CoA Data Consolidation DSC->CoA Data Consolidation Water->CoA Data Consolidation

Caption: Workflow for the validation of an in-house analytical standard.

Part 1: Structural Confirmation and Identity

Before assessing purity, it is imperative to confirm that the candidate material is indeed 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

2. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the elemental composition by measuring the mass-to-charge ratio with high precision.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into an HRMS instrument (e.g., a time-of-flight or Orbitrap mass spectrometer).

    • Acquire the mass spectrum and compare the measured exact mass with the theoretical exact mass of C7H3FINO.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the infrared spectrum over a range of 4000-400 cm-1.

    • Identify characteristic absorption bands for the nitrile (-C≡N), hydroxyl (-OH), and aromatic C-H and C-C bonds.

Comparative Data: Validated Standard vs. Research Grade Material
Technique Validated Standard Result Research Grade Material Result Interpretation
¹H NMR Spectrum consistent with the proposed structure.Spectrum largely consistent, but with minor unidentifiable peaks.The validated standard is structurally pure.
HRMS Measured mass within 2 ppm of the theoretical mass.Measured mass within 5 ppm of the theoretical mass.Both materials are the correct compound, but the validated standard shows higher accuracy.
FTIR All expected functional group peaks are present and sharp.All expected peaks are present, but some are broadened.Broadened peaks in the research grade material may suggest the presence of impurities.

Part 2: Purity and Assay Determination

A multi-faceted approach is necessary to accurately determine the purity of the analytical standard.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

  • Objective: To separate and quantify the main component and any non-volatile impurities.

  • Protocol:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Purity Assessment: Prepare a sample solution of approximately 1 mg/mL. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

    • Assay (Potency) Determination: Prepare a standard solution of known concentration. The assay is determined by comparing the peak area of the sample to that of the standard.

2. Gas Chromatography (GC-FID) for Residual Solvents

  • Objective: To identify and quantify any residual solvents from the synthesis process.

  • Protocol:

    • Chromatographic Conditions:

      • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

      • Carrier Gas: Helium

      • Injector Temperature: 250 °C

      • Detector: Flame Ionization Detector (FID) at 280 °C

      • Oven Program: A suitable temperature gradient to separate common organic solvents.

    • Prepare a solution of the sample in a suitable solvent (e.g., DMSO) and analyze using headspace GC.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the purity of highly crystalline substances based on the melting point depression.[7]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 2 °C/min) under a nitrogen atmosphere.

    • Analyze the resulting thermogram to determine the melting point and calculate the purity.

4. Karl Fischer Titration

  • Objective: To specifically quantify the water content.

  • Protocol:

    • Use a coulometric Karl Fischer titrator.

    • Introduce a known weight of the sample into the titration cell.

    • The instrument will automatically titrate the water and provide a result in percentage or ppm.

Comparative Purity Data
Parameter Validated Standard Result Research Grade Material Result Significance
Purity by HPLC (Area %) 99.92%98.5%The validated standard has significantly fewer impurities detectable by HPLC.
Assay by HPLC 99.8% (on an as-is basis)Not determinedThe assay value is crucial for quantitative applications.
Residual Solvents (GC) <0.1%0.5% (e.g., Ethyl Acetate)High levels of residual solvents can impact the accuracy of weighings.
Water Content (Karl Fischer) 0.05%0.3%Water content must be accounted for in the final purity calculation.
Purity by DSC 99.9%Not determinedDSC provides an independent confirmation of high purity.
Calculated Purity (Mass Balance) 99.7% Not applicableThe final, certified purity is calculated by subtracting all impurities from 100%.

The following diagram illustrates the mass balance approach to calculating the final purity of the validated standard.

G cluster_impurities Impurity Profile Total 100% Purity Purity = 99.7% Total->Purity Impurities Total Impurities = 0.3% Total->Impurities HPLC_Imp HPLC Impurities (0.08%) Impurities->HPLC_Imp Water_Imp Water (0.05%) Impurities->Water_Imp Solvents_Imp Residual Solvents (<0.1%) Impurities->Solvents_Imp Non_Volatile Non-Volatile Impurities (e.g., inorganics, <0.1%) Impurities->Non_Volatile

Sources

Thermal analysis (TGA/DSC) of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermal characterization of 3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9), a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and Sphingosine Kinase inhibitors.

Executive Summary & Application Context

3-Fluoro-4-hydroxy-5-iodobenzonitrile (hereafter FHI-BN ) is a dense, halogenated phenol used as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). In drug development, it serves as a "warhead" precursor for PROTACs and high-affinity ligands.

Thermal analysis (TGA/DSC) is the gold standard for validating the iodination efficiency of its precursor, 3-Fluoro-4-hydroxybenzonitrile. Because the C-I bond is thermally labile compared to C-F or C-H bonds, FHI-BN requires specific protocols to avoid sensor contamination and ensure accurate stability profiling.

Why This Comparison Matters

Researchers must distinguish FHI-BN from its starting material to confirm reaction completion.

  • Precursor: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) – High thermal stability, defined melting point (132–133 °C).

  • Target: FHI-BN (CAS 173900-33-9) – Lower onset of decomposition (deiodination), distinct melting endotherm.

Experimental Protocols (Expertise & Trustworthiness)

A. Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability and volatile content (solvents/moisture).[1]

Critical Warning: Iodine vapors released during decomposition are corrosive to standard aluminum components.

  • Crucible Selection: Use Alumina (Ceramic) or Platinum pans. Do not use standard aluminum pans above 300°C.

  • Purge Gas: Nitrogen (N₂) at 40–60 mL/min to sweep iodine vapors away from the balance mechanism.

  • Ramp Rate: 10 °C/min is standard. For kinetic analysis of deiodination, use 2, 5, 10, and 20 °C/min.

Protocol Steps:

  • Tare the empty Alumina crucible.

  • Load 5–10 mg of FHI-BN.

  • Equilibrate at 30 °C.

  • Ramp to 600 °C at 10 °C/min.

  • Analysis: Identify the first derivative peak (

    
    ) corresponding to the loss of the iodine atom (approx. 127 Da mass loss).
    
B. Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Purity, and Polymorphism.
  • Crucible: Hermetically sealed Gold or Aluminum pans (if

    
     < 200°C) with a pinhole to prevent pressure buildup from deiodination.
    
  • Cycle: Heat-Cool-Heat (H-C-H) is required to erase thermal history (solvates/processing stress).

Protocol Steps:

  • Cycle 1: Heat from 25 °C to 160 °C (just past melt, avoid decomposition).

  • Cool: Cool to 0 °C at 10 °C/min to induce crystallization.

  • Cycle 2: Heat from 0 °C to 200 °C at 10 °C/min.

  • Validation: The melting endotherm in Cycle 2 represents the intrinsic material property.

Comparative Performance Analysis

The following table contrasts FHI-BN with its direct precursor and a structural analog. This comparison allows researchers to quickly validate identity based on thermal shifts.

FeatureTarget: FHI-BN Precursor: 3-Fluoro-4-hydroxybenzonitrile Analog: 3-Fluoro-4-iodobenzonitrile
CAS Number 173900-33-9 405-04-9887266-99-1
Molecular Weight 263.01 g/mol 137.11 g/mol 247.01 g/mol
Melting Point (

)
Distinct (>133 °C expected) 132 – 133 °C [1]113 – 117 °C [2]
Thermal Stability Moderate (Labile C-I bond)High (Stable C-F/C-H bonds)Moderate
Decomp.[2][3] Onset (

)
~210 – 240 °C (Deiodination)> 280 °C~220 °C
Key TGA Feature ~48% Mass Loss Step (Loss of I)Single step degradationLoss of I

Analyst Insight: The introduction of the heavy Iodine atom significantly increases molecular weight (London dispersion forces) but may disrupt intermolecular hydrogen bonding at the phenol group due to steric crowding (ortho-effect). Consequently, while the MW suggests a higher MP, the steric strain can sometimes suppress the MP relative to the non-iodinated precursor. Reaction success is confirmed if the sharp endotherm at 133°C (Precursor) disappears.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing FHI-BN, ensuring instrument safety and data integrity.

ThermalAnalysisWorkflow Start Sample: 3-Fluoro-4-hydroxy-5-iodobenzonitrile TGA_Check Step 1: TGA Screening (Alumina Pan, N2) Start->TGA_Check Decision_Stab Is T_onset > 200°C? TGA_Check->Decision_Stab Determine Stability Limit DSC_Protocol Step 2: DSC Analysis (Hermetic Pan, Pin-holed) Decision_Stab->DSC_Protocol Stable Fail_Protocol Reject/Purify (Solvent/Moisture Detected) Decision_Stab->Fail_Protocol Significant Mass Loss <100°C Data_Analysis Step 3: Comparative Analysis vs. Precursor (CAS 405-04-9) DSC_Protocol->Data_Analysis Result_Pure Outcome: Pure FHI-BN (Single Endotherm, No Precursor Peak) Data_Analysis->Result_Pure Distinct Shift Result_Mix Outcome: Incomplete Reaction (Double Endotherm Detected) Data_Analysis->Result_Mix Overlap with 133°C

Figure 1: Logic flow for thermal validation of halogenated benzonitriles. Note the screening step (TGA) prevents DSC cell contamination.

References

  • Avantor Sciences. (n.d.). 3-Fluoro-4-hydroxybenzonitrile Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 3-Fluoro-4-iodobenzonitrile Properties. Retrieved from

  • Parkway Scientific. (n.d.). DL-102 (CAS 173900-33-9) Product Data. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 3-Fluoro-4-hydroxybenzonitrile.[3][5][6][7] National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

Navigating the Synthesis and Handling of 3-Fluoro-4-hydroxy-5-iodobenzonitrile: A Practical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The novel halogenated benzonitrile, 3-Fluoro-4-hydroxy-5-iodobenzonitrile, presents unique opportunities in the landscape of pharmaceutical and materials science research. Its synthesis and subsequent handling, however, demand a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust protocols for its operational handling and compliant disposal. Our focus is to empower researchers with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Immediate Safety Briefing: Understanding the Risks

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the scale and nature of the handling procedure. The following table outlines the minimum required PPE for various laboratory scenarios involving 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Scenario Required PPE Rationale
Weighing and preparing solutions (small scale, <1g) in a ventilated enclosure Nitrile gloves (double-gloving recommended), safety glasses with side shields, laboratory coat.Protects against accidental skin contact and splashes to the eyes. The ventilated enclosure minimizes inhalation risk.
Synthesis and purification (larger scale, >1g) or when heating Chemical-resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, face shield, chemically resistant apron over a laboratory coat, and a properly fitted respirator (e.g., N95 or higher) if not handled in a certified fume hood.Enhanced protection against splashes, and potential for increased vapor or dust generation. A face shield offers broader facial protection.
Handling of the pure, solid compound outside of a ventilated enclosure Not recommended. If unavoidable for brief periods, a full-face respirator with appropriate cartridges for organic vapors and particulates is mandatory, in addition to the PPE listed for larger-scale synthesis.Minimizes the high risk of inhaling fine particles of the toxic compound.
Spill cleanup Chemical-resistant gloves, boots, and disposable coveralls. A full-face respirator with appropriate cartridges is essential.Provides full-body protection from significant exposure during spill management.

Procedural Guidance: From Benchtop to Disposal

Adherence to a stringent, step-by-step protocol is paramount for safe handling. The following workflows are designed to mitigate risk at each stage of the experimental process.

Experimental Workflow: Safe Handling and Use

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_weigh Weigh Compound in Ventilated Enclosure prep_start->prep_weigh prep_dissolve Dissolve in Suitable Solvent prep_weigh->prep_dissolve react_setup Set up Reaction in Fume Hood prep_dissolve->react_setup Transfer to Reaction Vessel react_add Add Reagents react_setup->react_add react_monitor Monitor Reaction Progress react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench Reaction Complete workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify by Chromatography/Recrystallization workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate Isolate Product cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A typical experimental workflow for handling 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

Step-by-Step Handling Protocol:
  • Preparation: Always don the appropriate PPE before handling the compound.[4][5][6] Weigh the solid material in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Reaction Setup: Conduct all reactions within a certified chemical fume hood to ensure adequate ventilation.

  • Post-Reaction Work-up: When quenching the reaction and performing extractions, be mindful of potential pressure build-up and exotherms. All work should remain within the fume hood.

  • Purification: During purification steps such as chromatography or recrystallization, maintain vigilance to prevent skin contact and inhalation of solvent vapors or solid dust.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

Disposal Plan: A Commitment to Environmental and Personal Safety

The disposal of 3-Fluoro-4-hydroxy-5-iodobenzonitrile and its associated waste must be handled with the utmost care to prevent environmental contamination and exposure to personnel.[7][8]

Waste Segregation is Key:

  • Solid Waste: Collect all solid waste, including contaminated filter paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic liquid waste streams should be collected in separate, labeled hazardous waste containers. Do not mix incompatible waste streams.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Fluoro-4-hydroxy-5-iodobenzonitrile".

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of this compound or its waste down the drain.[8]

Decision Tree for Waste Disposal

start Generated Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Place in Sharps Container is_sharp->sharp_container Yes ehs_disposal Arrange for EHS Disposal is_sharp->ehs_disposal No (Consult EHS) solid_container->ehs_disposal liquid_container->ehs_disposal sharp_container->ehs_disposal

Caption: A decision-making guide for the proper segregation and disposal of waste.

By integrating these safety protocols and disposal plans into your standard operating procedures, you can confidently and responsibly advance your research with 3-Fluoro-4-hydroxy-5-iodobenzonitrile.

References

  • TCI EUROPE N.V.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • PSFC.
  • MilliporeSigma. 3-Fluoro-4-iodobenzonitrile 97.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • ChemScene. 3-Fluoro-5-iodobenzonitrile.
  • ATSDR. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • ResearchGate. Iodinated contrast media waste management in hospitals in central Norway.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Avantor. 3-Fluoro-4-hydroxybenzonitrile - Product Details.
  • MDPI.
  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
  • EPA. 3-Fluoro-4-hydroxybenzonitrile - Hazard Genotoxicity.
  • TCI Chemicals.
  • NIH PubChem. 3-Fluoro-5-iodobenzonitrile.
  • Sigma-Aldrich. 3-Fluoro-4-iodobenzonitrile 97 887266-99-1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.